Naringenin triacetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-[(2S)-5,7-diacetyloxy-4-oxo-2,3-dihydrochromen-2-yl]phenyl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O8/c1-11(22)26-15-6-4-14(5-7-15)18-10-17(25)21-19(28-13(3)24)8-16(27-12(2)23)9-20(21)29-18/h4-9,18H,10H2,1-3H3/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXCNZZVRAEPO-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=C(C=C1)[C@@H]2CC(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naringenin Triacetate: A Technical Guide on Its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin triacetate, a synthetic derivative of the naturally occurring flavonoid naringenin, presents a promising pharmacological profile due to its enhanced lipophilicity and bioavailability.[1] This technical guide provides an in-depth overview of the current understanding of its mechanism of action. The primary direct molecular target identified for this compound is the first bromodomain of the BRD4 protein (BRD4 BD1), suggesting a role in epigenetic regulation.[2][3][4][5] Furthermore, it is hypothesized that this compound acts as a prodrug, being metabolized in the body to its active form, naringenin. Naringenin exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects, through the modulation of various signaling pathways.[1][6] This document summarizes the known interactions of this compound and the extensively studied mechanisms of its parent compound, naringenin, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: BRD4 Binding
This compound has been identified as a flavonoid that exhibits a strong binding affinity for the first bromodomain of the BRD4 protein (BRD4 BD1).[2][3][4][5] BRD4 is a member of the bromodomain and extraterminal domain (BET) family of proteins that act as epigenetic readers, recognizing acetylated lysine residues on histones and other proteins to regulate gene transcription. By binding to the acetyl-lysine binding pocket of BRD4 BD1, this compound can potentially disrupt its interaction with chromatin and modulate the expression of downstream target genes, which are often implicated in cancer and inflammation.
A molecular docking study has suggested that this compound exhibits a better binding affinity with multiple crystal structures of BRD4 BD1 compared to some known inhibitors.[4]
Figure 1: this compound Binding to BRD4 BD1.
Putative Prodrug Activity and the Role of Naringenin
While the direct binding to BRD4 is a key finding, it is widely postulated that this compound's broader biological effects are mediated through its conversion to naringenin. The acetylation of naringenin enhances its lipid solubility, which is expected to improve its absorption and bioavailability.[1][3] Following administration, esterases in the body would likely hydrolyze the acetate groups, releasing the active naringenin.
The following sections detail the well-documented mechanisms of action of naringenin, the presumed active metabolite of this compound.
Anti-Inflammatory Mechanisms of Naringenin
Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB.[7][8][9] This is achieved by preventing the degradation of IκBα, the inhibitory protein of NF-κB. By stabilizing IκBα, naringenin prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β), chemokines, and adhesion molecules.[8][9]
Figure 2: Naringenin's Inhibition of the NF-κB Pathway.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. Naringenin has been demonstrated to inhibit the phosphorylation of key kinases in these pathways, such as p38 and JNK.[10][11] By doing so, naringenin can suppress the downstream activation of transcription factors like AP-1, which also contributes to the expression of inflammatory mediators.
Figure 3: Naringenin's Modulation of MAPK Pathways.
Antioxidant Mechanisms of Naringenin
Naringenin's antioxidant properties are attributed to its ability to scavenge free radicals and enhance the endogenous antioxidant defense systems.[12][13]
Direct Radical Scavenging
The chemical structure of naringenin, with its phenolic hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative damage to cellular components.
Upregulation of Antioxidant Enzymes
Naringenin can increase the expression and activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[12][13] This enhances the cell's capacity to neutralize endogenous and exogenous free radicals.
Anticancer Mechanisms of Naringenin
Naringenin has been shown to possess anticancer properties through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Induction of Apoptosis
Naringenin can induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent programmed cell death.[14][15] In some cancer cell lines, naringenin-induced apoptosis is mediated by the generation of reactive oxygen species (ROS) and the inhibition of signaling pathways such as JAK/STAT.[16]
Cell Cycle Arrest
Naringenin can cause cell cycle arrest at various phases, preventing the proliferation of cancer cells. The specific phase of arrest can be cell-type dependent.
Inhibition of Metastasis
Naringenin has been reported to inhibit the migration and invasion of cancer cells, key steps in metastasis. This is partly achieved by downregulating the expression and activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.
Figure 4: Anticancer Mechanisms of Naringenin.
Quantitative Data Summary
The following tables summarize quantitative data related to the bioactivity of naringenin. Data for this compound is limited to its interaction with BRD4.
Table 1: Binding Affinity of this compound
| Compound | Target | Method | Affinity/Activity | Reference |
| This compound | BRD4 BD1 | Molecular Docking | Good binding affinity | [2][3][4][5] |
Table 2: In Vitro Efficacy of Naringenin in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Effect | Reference |
| A549 | Human Lung Cancer | SRB assay | 100 µmol/L | ~49% reduction in cell viability | [15] |
| A549 | Human Lung Cancer | SRB assay | 200 µmol/L | ~68% reduction in cell viability | [15] |
| HepG2 | Human Liver Cancer | Flow Cytometry | 200 µM | 7.1% apoptosis | [16] |
Table 3: In Vivo Anti-inflammatory Effects of Naringenin
| Animal Model | Condition | Dosage | Effect | Reference |
| Wistar Rats | Experimentally Induced Rheumatoid Arthritis | Not Specified | Decreased paw inflammation, CRP, myeloperoxidase, and nitric oxide | [17] |
| Mice | Experimental Autoimmune Encephalomyelitis | 0.5% in diet | Reduced disease incidence and severity, decreased Th1 and Th17 cells | [18] |
Experimental Protocols
Molecular Docking of this compound with BRD4 BD1
-
Objective: To predict the binding affinity and interaction of this compound with the acetyl-lysine binding pocket of BRD4 BD1.
-
Software: Commonly used software includes AutoDock, Glide, or GOLD.
-
Procedure:
-
The 3D structure of this compound is generated and energy minimized.
-
The crystal structure of BRD4 BD1 is obtained from the Protein Data Bank.
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.
-
The binding site is defined based on the location of the co-crystallized ligand or conserved residues.
-
Docking simulations are performed to generate multiple binding poses of this compound within the binding site.
-
The poses are scored based on their predicted binding energy, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.[4]
-
Western Blot Analysis for NF-κB and MAPK Pathway Proteins
-
Objective: To determine the effect of naringenin on the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Culture: Cells (e.g., RAW 264.7 macrophages, HaCaT keratinocytes) are cultured and treated with an inflammatory stimulus (e.g., LPS, UVB) in the presence or absence of naringenin for a specified time.[10][19]
-
Procedure:
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-p38, p38).
-
The membrane is washed and incubated with a horseradish peroxidase-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence detection system.
-
Cell Viability Assay (SRB Assay)
-
Objective: To assess the cytotoxic effects of naringenin on cancer cells.
-
Cell Culture: Cancer cells (e.g., A549 lung cancer cells) are seeded in 96-well plates and allowed to attach overnight.[15]
-
Procedure:
-
Cells are treated with various concentrations of naringenin for a specified duration (e.g., 48 hours).
-
The cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with sulforhodamine B (SRB) dye.
-
The unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is measured at a specific wavelength (e.g., 515 nm) to determine cell viability relative to untreated controls.
-
In Vivo Model of Experimental Autoimmune Encephalomyelitis (EAE)
-
Objective: To evaluate the in vivo anti-inflammatory and immunomodulatory effects of naringenin.
-
Animal Model: EAE is induced in mice, a common model for multiple sclerosis.
-
Procedure:
-
Mice are fed a diet supplemented with naringenin (e.g., 0.5%) or a control diet.
-
EAE is induced by immunization with a specific peptide (e.g., MOG35-55) in complete Freund's adjuvant, followed by pertussis toxin injections.
-
The clinical signs of EAE are scored daily.
-
At the end of the study, tissues (e.g., spinal cord, lymph nodes) are collected for histological analysis (e.g., to assess immune cell infiltration and demyelination) and flow cytometry (to analyze T cell populations).[18]
-
Conclusion
This compound is an intriguing flavonoid derivative with a direct interaction with the epigenetic reader protein BRD4. Its enhanced bioavailability suggests it may serve as an effective prodrug for naringenin. The extensive body of research on naringenin reveals its potent anti-inflammatory, antioxidant, and anticancer activities, mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. Further research is warranted to fully elucidate the metabolism of this compound and to confirm that its in vivo effects are indeed mediated by its conversion to naringenin, in addition to its direct effects on BRD4. This comprehensive understanding will be crucial for the development of this compound as a potential therapeutic agent for a variety of diseases.
References
- 1. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. file.glpbio.com [file.glpbio.com]
- 6. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protective effect of naringenin against lead-induced oxidative stress in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Dietary naringenin supplementation attenuates experimental autoimmune encephalomyelitis by modulating autoimmune inflammatory responses in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Biological Activity of Naringenin Triacetate: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Naringenin triacetate is a synthetic, acetylated derivative of the naturally occurring flavonoid, naringenin. The acetylation of naringenin enhances its lipophilicity, which is anticipated to improve its solubility and bioavailability[1][2]. While direct biological activity data for this compound is limited, it is primarily investigated as a prodrug of naringenin. It is hypothesized that in a biological system, this compound is hydrolyzed by endogenous esterases to release the active compound, naringenin. Therefore, this guide focuses on the well-documented biological activities of naringenin, the active metabolite of this compound. This document provides a comprehensive overview of the anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of naringenin, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Introduction: this compound as a Prodrug
Naringenin, a flavonoid abundant in citrus fruits, exhibits a wide range of promising pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects[3][4]. However, its therapeutic potential is often limited by poor bioavailability[5]. This compound is a synthetic derivative designed to overcome this limitation. The addition of three acetyl groups increases the molecule's lipophilicity, which is a common strategy to enhance absorption across biological membranes[1].
It is presumed that once absorbed, this compound undergoes enzymatic hydrolysis by cellular esterases, releasing naringenin as the active moiety. This prodrug approach aims to increase the systemic exposure to naringenin, thereby enhancing its therapeutic efficacy. While direct evidence for this specific conversion is still emerging, this mechanism is well-established for other acetylated flavonoids.
One of the few direct molecular interactions reported for this compound is its binding affinity for the first bromodomain (BD1) of the BRD4 protein, a target of interest in cancer research[2][6][7]. This suggests that this compound may also possess intrinsic biological activities that warrant further investigation.
Anti-inflammatory Activity
Naringenin exerts potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects of Naringenin
| Experimental Model | Treatment | Key Findings | Reference |
| Lipopolysaccharide (LPS)-stimulated macrophages | Naringenin | Dose-dependent reduction of TNF-α, IL-6, and IL-1β production. | [8] |
| Carrageenan-induced paw edema in rats | Naringenin | Significant reduction in paw volume and myeloperoxidase activity. | [8] |
| LPS-induced acute lung injury in rats | Naringenin | Attenuation of inflammatory cell infiltration and pro-inflammatory cytokine levels in bronchoalveolar lavage fluid. | [9] |
Experimental Protocol: In Vitro Macrophage Anti-inflammatory Assay
This protocol describes a common method to assess the anti-inflammatory effects of a compound on macrophages.
-
Cell Culture: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 24-well plates and pre-treated with various concentrations of naringenin for 1 hour.
-
Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The results are expressed as the percentage of cytokine inhibition compared to the LPS-stimulated control group.
Signaling Pathway: Naringenin's Inhibition of the NF-κB Pathway
Caption: Naringenin inhibits the NF-κB signaling pathway.
Antioxidant Activity
Naringenin demonstrates significant antioxidant properties through direct radical scavenging and by enhancing the activity of endogenous antioxidant enzymes.
Quantitative Data: Antioxidant Effects of Naringenin
| Assay | Metric | Result | Reference |
| DPPH Radical Scavenging | IC₅₀ | Potent scavenging activity observed. | [10][11] |
| Superoxide Radical Scavenging | IC₅₀ | Effective scavenging of superoxide radicals. | [11] |
| Lead-induced oxidative stress in rats | In vivo | Increased levels of SOD, CAT, and GPx; decreased MDA levels. | [12][13] |
| Streptozotocin-induced liver damage | In vivo | Reduced lipid peroxidation and increased antioxidant enzyme levels. | [9] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a standard method for evaluating the free radical scavenging activity of a compound.
-
Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
-
Reaction Mixture: Various concentrations of naringenin are added to the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value, the concentration required to scavenge 50% of DPPH radicals, is then determined.
Workflow: Naringenin's Antioxidant Mechanisms
Caption: Naringenin's dual antioxidant mechanisms.
Anticancer Activity
Naringenin has been shown to possess anticancer properties through the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis and metastasis in various cancer cell lines.
Quantitative Data: Anticancer Effects of Naringenin
| Cancer Cell Line | Assay | Concentration | Effect | Reference |
| B16F10 (Melanoma) | Cell Viability | 100-400 µM | Dose-dependent inhibition of proliferation. | |
| SK-MEL-28 (Melanoma) | Cell Migration | 100-400 µM | Dose-dependent inhibition of migration. | |
| HepG2 (Hepatocellular Carcinoma) | Apoptosis (Caspase-3 activity) | 80-360 µM | Dose-dependent increase in caspase-3 activity. | |
| Glioblastoma cells | Invasion Assay | 100-300 µM | Reduction in cell invasion. | |
| HT-29 (Colon Cancer) | Proliferation Assay | 0.71–2.85 mM | Inhibition of proliferation. |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of naringenin for 24, 48, or 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathway: Naringenin's Induction of Apoptosis
Caption: Naringenin induces apoptosis via ROS and JAK/STAT pathways.
Neuroprotective Activity
Naringenin has demonstrated neuroprotective effects in various experimental models of neurodegenerative diseases and neuronal injury.
Quantitative Data: Neuroprotective Effects of Naringenin
| Experimental Model | Treatment | Key Findings | Reference |
| Trimethyltin (TMT)-induced neurotoxicity in rats | Naringenin (25 & 100 mg/kg) | Dose-dependent reversal of cognitive deficits; preservation of CA1 neurons. | |
| Scopolamine-induced dementia in rats | Naringenin (100 mg/kg) | Increased hippocampal levels of Nrf2, SOD, CAT, and GSH; decreased MDA and AChE activity. | |
| Aβ-stimulated PC12 cells | Naringenin | Attenuation of apoptosis and neurotoxicity; activation of PI3K/AKT pathway. | |
| Focal cerebral I/R injury in rats | Naringenin | Upregulation of antioxidant status, decreased infarct size, and reduced neuroinflammation. |
Experimental Protocol: In Vivo Model of Neuroprotection
This protocol describes a general framework for assessing neuroprotective effects in a rat model of neurotoxicity.
-
Animal Model: Male Wistar rats are used. Neurotoxicity is induced by a single intraperitoneal injection of a neurotoxin, such as trimethyltin (TMT) at 8 mg/kg.
-
Treatment: Naringenin is administered orally at different doses (e.g., 25 and 100 mg/kg/day) for a specified period, for instance, 21 days, starting shortly after the neurotoxin injection.
-
Behavioral Tests: Cognitive functions are assessed using behavioral tests like the Y-maze for spatial working memory and the novel object recognition test for recognition memory.
-
Biochemical Analysis: After the treatment period, animals are euthanized, and brain tissues (e.g., hippocampus) are collected for biochemical assays to measure markers of oxidative stress (MDA, SOD, CAT), inflammation (TNF-α), and acetylcholinesterase (AChE) activity.
-
Histological Analysis: Brain sections are stained (e.g., with Nissl stain) to assess neuronal survival and morphology in specific brain regions like the CA1 area of the hippocampus.
Signaling Pathway: Naringenin's Neuroprotective Mechanisms
Caption: Naringenin promotes neuronal survival through multiple pathways.
Conclusion and Future Directions
This compound holds promise as a prodrug to enhance the therapeutic delivery of naringenin. The extensive preclinical data on naringenin's anti-inflammatory, antioxidant, anticancer, and neuroprotective effects provide a strong rationale for the continued investigation of this compound. Future research should focus on elucidating the pharmacokinetic profile of this compound to confirm its conversion to naringenin in vivo. Furthermore, direct comparative studies of naringenin and this compound are warranted to definitively establish the superior bioavailability and efficacy of the acetylated form. Such studies will be crucial for advancing this compound towards clinical applications for a variety of human diseases.
References
- 1. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biological Activities and Solubilization Methodologies of Naringin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Naringenin, a citrus flavonoid, increases muscle cell glucose uptake via AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Characterization and Hydrolysis Studies of a Prodrug Obtained as Ester Conjugate of Geraniol and Ferulic Acid by Enzymatic Way - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 8‐Prenylnaringenin tissue distribution and pharmacokinetics in mice and its binding to human serum albumin and cellular uptake in human embryonic kidney cells - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin Triacetate: A Technical Guide to Synthesis, Characterization, and Biological Relevance for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological activities of naringenin triacetate. Naringenin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] However, its therapeutic potential is often limited by poor bioavailability. Acetylation of naringenin to form this compound is a strategic modification to enhance its lipophilicity, which may improve its absorption and cellular uptake.[2] This guide offers detailed experimental protocols, quantitative data, and an exploration of relevant signaling pathways to support further research and development of this promising compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of naringenin using acetic anhydride with a base catalyst, such as pyridine.[3] This reaction substitutes the three hydroxyl groups on the naringenin molecule with acetyl groups.
Experimental Protocol: Synthesis of 5,7,4'-O-triacetylnaringenin
This protocol is adapted from a standard procedure for the acetylation of flavonoids.[3][4]
Materials:
-
Naringenin
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Methanol
-
Cold water
-
Dichloromethane (or Ethyl Acetate)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Toluene
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Stir plate
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Rotary evaporator
-
Separatory funnel
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: In a round-bottom flask, dissolve naringenin (1.0 equivalent) in anhydrous pyridine (2–10 mL per mmol of naringenin) under an inert atmosphere (e.g., Argon).[4]
-
Acetylation: Cool the solution to 0°C using an ice bath. Add acetic anhydride (a sufficient excess to react with all three hydroxyl groups, e.g., 100 equivalents) dropwise to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by TLC until the starting material (naringenin) is completely consumed. This may take several hours (e.g., 7 hours).[3][4]
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of cold water or dry methanol to the stirred solution.[3][4]
-
Precipitation and Filtration: The addition of cold water should induce the precipitation of the crude this compound.[3] Collect the precipitate by vacuum filtration and wash it with cold water.
-
Drying: Dry the collected solid overnight.[3]
-
Work-up and Purification:
-
To remove residual pyridine, co-evaporate the crude product with toluene several times using a rotary evaporator.[4]
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate.[4]
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified this compound.[4]
-
-
Recrystallization (Optional): For further purification, the product can be recrystallized from a suitable solvent, such as methanol.[3]
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.
Quantitative Data
| Property | Value | Reference |
| Molecular Formula | C₂₁H₁₈O₈ | [1] |
| Molecular Weight | 398.36 g/mol | [5] |
| Melting Point | 127 °C | [3] |
| ¹H-NMR (600 MHz, CDCl₃) | δ (ppm): 7.47 (2H, d, J = 8.6 Hz), 7.16 (2H, d, J = 6.6 Hz), 6.79–6.78 (1H, m), 6.54 (1H, t, J = 1.1 Hz), 5.50 (1H, dd, J = 13.7, 2.5 Hz), 3.06 (1H, s), 3.04 (1H, d, J = 3.1 Hz), 3.01 (1H, s), 2.39 (9H, s) | [3] |
Experimental Protocols: Characterization
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[6] Ensure the sample is fully dissolved to form a homogeneous solution.[7]
-
¹H-NMR Analysis: Acquire the proton NMR spectrum. The expected signals should correspond to the data in the table above, showing the aromatic protons, the protons of the flavanone core, and the nine protons from the three acetyl groups.
2. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent for mass spectrometry, such as methanol or acetonitrile. The concentration will depend on the sensitivity of the instrument.
-
Analysis: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).[8] Acquire the mass spectrum in positive ion mode. The expected molecular ion peak [M+H]⁺ would be at an m/z of approximately 399.1074 (calculated for C₂₁H₁₉O₈⁺). Fragmentation of the molecular ion is expected to involve the loss of ketene (CH₂=C=O) from the acetyl groups and characteristic cleavages of the flavanone ring.
Biological Relevance and Signaling Pathways
Naringenin exhibits a wide range of biological activities that are of significant interest in drug development. While research on this compound is less extensive, its enhanced lipophilicity suggests it may exhibit improved activity compared to the parent compound. The primary signaling pathways modulated by naringenin include PPAR and NF-κB.
Peroxisome Proliferator-Activated Receptors (PPARs)
Naringenin has been shown to activate both PPARα and PPARγ.[9][10]
-
PPARα: Activation of PPARα is associated with the regulation of lipid metabolism, including the induction of fatty acid oxidation.[1][8] Naringenin has been demonstrated to increase the expression of PPARα and its target genes, contributing to its hypolipidemic effects.[1][8]
-
PPARγ: PPARγ plays a crucial role in adipogenesis and glucose homeostasis.[11][12] Naringenin can activate PPARγ, which may contribute to its beneficial effects on metabolic disorders.[11][12]
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB signaling pathway is a key regulator of inflammation.[13][14] Chronic inflammation is implicated in a wide range of diseases, making this pathway a critical therapeutic target. Naringenin has been shown to suppress the activation of the NF-κB pathway.[2][4][13][15] This is achieved by inhibiting the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[2] By inhibiting NF-κB, naringenin can reduce the expression of pro-inflammatory cytokines and mediators.[15]
References
- 1. Dietary naringenin increases hepatic peroxisome proliferators-activated receptor α protein expression and decreases plasma triglyceride and adiposity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. rsc.org [rsc.org]
- 10. Transcriptional Regulation of Human and Rat Hepatic Lipid Metabolism by the Grapefruit Flavonoid Naringenin: Role of PPARα, PPARγ and LXRα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. Frontiers | Naringenin, a citrus flavanone, enhances browning and brown adipogenesis: Role of peroxisome proliferator-activated receptor gamma [frontiersin.org]
- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Naringenin Triacetate as a BRD4 Bromodomain Binder: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Naringenin triacetate as a potential binder of the first bromodomain of Bromodomain-containing protein 4 (BRD4). While experimental validation is still emerging, computational studies suggest a significant binding affinity. This document summarizes the available data, outlines detailed experimental protocols for validation, and explores the potential downstream signaling pathways affected by this interaction, providing a foundational resource for researchers in epigenetics and drug discovery.
Introduction: BRD4 as a Therapeutic Target
Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal (BET) family of proteins. Through its two tandem bromodomains, BD1 and BD2, BRD4 recognizes and binds to acetylated lysine residues on histone tails, a hallmark of active chromatin. This interaction is crucial for the recruitment of the positive transcription elongation factor b (P-TEFb) complex, which in turn phosphorylates RNA polymerase II to promote transcriptional elongation.
BRD4 plays a critical role in the expression of a host of genes involved in cell proliferation, and its dysregulation is implicated in various diseases, most notably cancer. A key downstream target of BRD4 is the proto-oncogene c-Myc, making BRD4 an attractive therapeutic target for cancers driven by c-Myc overexpression.[1][2][3] Small molecule inhibitors of BRD4, such as JQ1, have shown promise in preclinical and clinical studies by displacing BRD4 from chromatin, leading to the downregulation of c-Myc and subsequent cell cycle arrest and apoptosis in cancer cells.[1][2][4]
This compound, a derivative of the naturally occurring flavonoid naringenin, has been identified through computational studies as a potential binder of the first bromodomain of BRD4 (BRD4 BD1).[5] This guide delves into the specifics of this predicted interaction and the methodologies to validate and characterize it.
Binding Characteristics of this compound to BRD4 BD1
To date, the primary evidence for the interaction between this compound and BRD4 BD1 comes from in silico molecular docking studies. These computational analyses predict a favorable binding affinity and delineate the potential molecular interactions driving this binding.
Data Presentation: Predicted Binding Affinity and Interactions
A molecular docking study has provided theoretical insights into the binding of this compound to the acetyl-lysine binding pocket of BRD4 BD1. The predicted binding energy and the key interacting residues are summarized in the tables below. It is crucial to note that these are in silico predictions and await experimental validation.
| Compound | Target | Predicted Binding Affinity (kcal/mol) | Reference |
| This compound | BRD4 BD1 | -8.54 | [5] |
Table 1: Predicted Binding Affinity of this compound for BRD4 BD1. This table presents the computationally predicted binding affinity. A more negative value indicates a stronger predicted interaction.
| This compound Moiety | Interacting Residue in BRD4 BD1 | Interaction Type |
| Acetyl Group | Asn140 | Hydrogen Bond |
| Chromen-4-one Core | WPF Shelf (Trp81, Pro82, Phe83) | Hydrophobic Interaction |
Table 2: Predicted Key Molecular Interactions between this compound and BRD4 BD1. This table details the specific amino acid residues within the BRD4 BD1 binding pocket that are predicted to interact with this compound.[5]
Experimental Protocols for Validation and Characterization
Rigorous experimental validation is necessary to confirm the computational predictions and to quantitatively characterize the binding of this compound to BRD4. Below are detailed methodologies for key biochemical and cellular assays.
Biochemical Assays
This assay is a robust method to quantify the binding of a ligand to its target protein in a high-throughput format.
Principle: The assay measures the displacement of a fluorescently labeled probe from the BRD4 bromodomain by a competing ligand (this compound). The BRD4 protein is typically tagged (e.g., with GST) and detected with a Terbium (Tb)-labeled antibody (donor fluorophore). A biotinylated histone peptide, recognized by the bromodomain, is coupled to a fluorescent acceptor (e.g., APC). When the complex is intact, excitation of the donor leads to energy transfer and emission from the acceptor. A competing ligand will disrupt this interaction, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagents and Buffers:
-
Recombinant human BRD4 BD1 (GST-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
Tb-conjugated anti-GST antibody
-
Streptavidin-conjugated APC
-
This compound (dissolved in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
-
Procedure (384-well plate format):
-
Add 2 µL of this compound dilutions in assay buffer to the wells. For the positive control (no inhibition), add 2 µL of assay buffer with DMSO. For the negative control (maximum inhibition), add a known BRD4 inhibitor like JQ1.
-
Add 4 µL of a solution containing BRD4 BD1 and Tb-anti-GST antibody in assay buffer.
-
Add 4 µL of a solution containing biotinylated histone peptide and Streptavidin-APC in assay buffer.
-
Incubate the plate at room temperature for 2 hours, protected from light.
-
Read the plate on a TR-FRET enabled plate reader, with excitation at ~340 nm and emission at ~665 nm (acceptor) and ~620 nm (donor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and plot the data against the concentration of this compound to determine the IC50 value.
-
AlphaScreen is another proximity-based assay suitable for high-throughput screening of inhibitors.
Principle: This bead-based assay involves a donor and an acceptor bead. The BRD4 protein (e.g., His-tagged) is captured on a Nickel-chelate acceptor bead, and a biotinylated acetylated histone peptide is captured on a streptavidin-coated donor bead. When the protein and peptide interact, the beads are brought into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. A competing compound will disrupt the interaction, leading to a loss of signal.
Detailed Methodology:
-
Reagents and Buffers:
-
Recombinant human BRD4 BD1 (His-tagged)
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated Donor Beads
-
Nickel Chelate Acceptor Beads
-
This compound (in DMSO)
-
Assay Buffer: 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS
-
-
Procedure (384-well plate format):
-
Add 2 µL of this compound dilutions in assay buffer to the wells.
-
Add 3 µL of His-tagged BRD4 BD1 to each well and incubate for 30 minutes at room temperature.
-
Add 3 µL of biotinylated histone H4 peptide and incubate for another 30 minutes at room temperature.
-
In subdued light, add 3 µL of a pre-mixed suspension of Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Plot the signal against the concentration of this compound to calculate the IC50.
-
Cellular Assays
CETSA is a powerful technique to validate target engagement in a cellular environment.
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. In a CETSA experiment, cells are treated with the compound of interest, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A ligand-bound protein will remain soluble at higher temperatures compared to the unbound protein.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., a c-Myc dependent line like MV4-11) to ~80% confluency.
-
Treat the cells with this compound at various concentrations (and a vehicle control) for 1-2 hours.
-
-
Thermal Challenge and Lysis:
-
Harvest the cells and resuspend them in a buffered saline solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed.
-
-
Detection:
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for BRD4.
-
Quantify the band intensities to generate a melting curve for BRD4 at each compound concentration. An increase in the melting temperature (Tm) indicates target engagement.
-
This assay assesses the functional consequence of BRD4 inhibition by measuring the levels of its key downstream target, c-Myc.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Seed a c-Myc-dependent cancer cell line (e.g., MCF-7, HeLa) in 6-well plates.
-
Treat the cells with increasing concentrations of this compound for 24-48 hours. Include a vehicle control and a positive control (e.g., JQ1).
-
-
Protein Extraction and Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
A dose-dependent decrease in c-Myc protein levels would indicate functional inhibition of the BRD4 pathway.
-
Signaling Pathways and Experimental Workflows
The binding of this compound to BRD4 is hypothesized to disrupt its function as a transcriptional co-activator, leading to downstream effects on gene expression and cellular phenotype.
Proposed Experimental Workflow
The following diagram illustrates a logical workflow for the validation and characterization of this compound as a BRD4 binder.
Caption: A proposed experimental workflow for validating this compound as a BRD4 binder.
BRD4-c-Myc Signaling Pathway
Inhibition of BRD4 by a small molecule like this compound is expected to primarily impact the transcription of genes regulated by super-enhancers, a notable example being c-Myc.
Caption: The BRD4-c-Myc signaling axis and its proposed inhibition by this compound.
BRD4 and the NF-κB Pathway
BRD4 also plays a role in inflammatory signaling by interacting with acetylated RelA, a subunit of the NF-κB complex, thereby co-activating NF-κB target gene transcription.[6] Inhibition of BRD4 has been shown to suppress this pathway.[7][8][9] Given that the parent compound, naringenin, has known anti-inflammatory effects and can inhibit the NF-κB pathway[10][11], it is plausible that this compound's potential interaction with BRD4 could contribute to NF-κB inhibition.
Caption: Proposed mechanism of NF-κB pathway inhibition by this compound via BRD4.
Conclusion and Future Directions
This compound presents an intriguing starting point for the exploration of novel, natural product-derived BRD4 inhibitors. The current evidence, based on a single molecular docking study, is promising but requires substantial experimental validation. The protocols and workflows outlined in this guide provide a clear path forward for researchers to:
-
Quantitatively determine the binding affinity of this compound to BRD4 BD1 and other BET bromodomains.
-
Confirm target engagement in a cellular context.
-
Elucidate the downstream functional consequences of this interaction, particularly on the c-Myc and NF-κB signaling pathways.
Should these validation studies confirm a potent and selective interaction, this compound could serve as a valuable chemical probe for studying BRD4 biology and as a lead compound for the development of new epigenetic therapies. The exploration of natural product scaffolds represents a promising avenue in the ongoing search for novel modulators of epigenetic targets.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BRD4 inhibitor JQ1 suppresses tumor growth by reducing c-Myc expression in endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BRD4 has dual effects on the HMGB1 and NF-κB signalling pathways and is a potential therapeutic target for osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BRD4 inhibition promotes TRAIL-induced apoptosis by suppressing the transcriptional activity of NF-κB in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Anti-Atherosclerotic Effect of Naringin Is Associated with Reduced Expressions of Cell Adhesion Molecules and Chemokines through NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Effects of Naringenin on Cancer Cell Lines: A Technical Guide
Disclaimer: This technical guide details the in vitro effects of naringenin on various cancer cell lines. Despite a comprehensive search, no specific data was found regarding the biological activity of naringenin triacetate in the context of cancer cell lines. The information presented herein pertains to the parent compound, naringenin, and should be interpreted with this distinction in mind. One study detailing the synthesis of this compound was identified, but it did not include biological data.
This guide is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of the anti-cancer properties of naringenin observed in vitro.
Quantitative Data Summary
The anti-proliferative and pro-apoptotic effects of naringenin have been evaluated across a range of cancer cell lines. The following tables summarize the quantitative data from various studies, primarily focusing on cell viability and the induction of apoptosis.
Table 1: Effects of Naringenin on Cancer Cell Viability
| Cancer Cell Line | Assay | Concentration (µM) | Incubation Time | % Cell Viability | Citation |
| Melanoma | |||||
| B16F10 | MTT | 100 | 24h | 90.5% | [1] |
| 200 | 24h | - | [1] | ||
| 400 | 24h | 43.8% | [1] | ||
| SK-MEL-28 | MTT | 100 | 24h | 78.5% | [1] |
| 400 | 24h | 60.9% | [1] | ||
| Lung Cancer | |||||
| A549 | SRB | 10 | 48h | 93.7 ± 7.5% | [2] |
| 100 | 48h | 51.4 ± 4.4% | [2] | ||
| 200 | 48h | 32.1 ± 2.1% | [2] | ||
| Hepatocellular Carcinoma | |||||
| HepG2 | CCK-8 | 80 | - | 76.03% | [3] |
| 160 | - | 59.77% | [3] | ||
| 240 | - | 53.02% | [3] | ||
| 320 | - | 44.27% | [3] | ||
| Epidermoid Carcinoma | |||||
| A431 | MTT | 50-750 | 24h | Dose-dependent decrease | [4] |
| Cervical Cancer | |||||
| HeLa (Spheroids) | ATP level | 500 | - | Decrease | [5] |
Table 2: Induction of Apoptosis by Naringenin
| Cancer Cell Line | Method | Concentration (µM) | Incubation Time | Observations | Citation |
| Melanoma | |||||
| B16F10 & SK-MEL-28 | Flow Cytometry | 100, 200, 400 | - | Dose-dependent increase in apoptosis | [1] |
| Lung Cancer | |||||
| A549 | AO/EB Staining | 10, 100, 200 | - | Significant increase in apoptotic cells | [2] |
| Hepatocellular Carcinoma | |||||
| HepG2 | Flow Cytometry | - | 24h | Apoptosis rate increased from 0.4% to 7.1% with increasing concentration | [3] |
| Epidermoid Carcinoma | |||||
| A431 | DAPI Staining | 100, 300, 500 | - | 14%, 27.3%, and 58% apoptotic cells, respectively | [6] |
| Flow Cytometry | 300, 500 | - | 14.39% and 26.32% apoptotic cells, respectively | [6] | |
| Leukemia | |||||
| THP-1 | Flow Cytometry | - | - | Accumulation of cells in sub-G1 phase | [7] |
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the in vitro effects of naringenin.
Cell Culture and Treatment
-
Cell Lines: A variety of human cancer cell lines were used, including A549 (lung carcinoma), B16F10 (murine melanoma), SK-MEL-28 (human melanoma), HepG2 (hepatocellular carcinoma), A431 (epidermoid carcinoma), and HeLa (cervical cancer).
-
Culture Conditions: Cells were typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Naringenin Preparation: Naringenin was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution, which was then diluted to the desired concentrations in the cell culture medium for experiments.
Cell Viability Assays
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The absorbance of the formazan solution is proportional to the number of viable cells.
-
SRB Assay: The sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability. WST-8, a water-soluble tetrazolium salt, is reduced by dehydrogenases in cells to give a yellow-colored formazan dye, which is soluble in the tissue culture medium. The amount of the formazan dye generated by dehydrogenases in cells is directly proportional to the number of living cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This is a widely used method for detecting apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
-
DAPI Staining: 4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear condensation and fragmentation, which are characteristic features of apoptosis.
-
Acridine Orange/Ethidium Bromide (AO/EB) Staining: This is a simple and reliable method to visualize nuclear morphology and differentiate between viable, apoptotic, and necrotic cells. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display condensed and fragmented orange chromatin, and necrotic cells have uniformly orange-red nuclei.
-
Caspase Activity Assays: The activation of caspases, particularly caspase-3 and caspase-9, is a hallmark of apoptosis. These assays typically use a colorimetric or fluorometric substrate that is cleaved by the active caspase, leading to a detectable signal.
Signaling Pathways and Mechanisms of Action
Naringenin has been shown to modulate several signaling pathways to exert its anti-cancer effects. The primary mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Pro-Apoptotic Signaling
Naringenin induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. Key molecular events include:
-
Increased ROS Production: Naringenin treatment leads to an increase in intracellular reactive oxygen species (ROS), which can trigger mitochondrial-mediated apoptosis.[3][8]
-
Mitochondrial Dysfunction: This includes the loss of mitochondrial membrane potential and the release of cytochrome c.[3]
-
Modulation of Bcl-2 Family Proteins: Naringenin upregulates the expression of pro-apoptotic proteins like Bax and downregulates the anti-apoptotic protein Bcl-2.[7]
-
Caspase Activation: It triggers the activation of initiator caspases (caspase-9) and executioner caspases (caspase-3), leading to the cleavage of cellular substrates and ultimately cell death.[3][7]
Inhibition of Pro-Survival Pathways
Naringenin has been observed to inhibit key signaling pathways that promote cancer cell survival and proliferation:
-
PI3K/Akt Pathway: Naringenin can suppress the phosphorylation of Akt, a key protein in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7][9]
-
MAPK Pathway: It can also modulate the mitogen-activated protein kinase (MAPK) pathway, including ERK and JNK.[1]
-
JAK/STAT Pathway: In some cancer cell lines, naringenin has been shown to inhibit the JAK/STAT signaling pathway.[3]
Inhibition of Metastasis
Naringenin can also inhibit the metastatic potential of cancer cells by:
-
Reducing MMP Expression: It has been shown to decrease the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix and tumor invasion.[2]
Visualizations
The following diagrams illustrate the key signaling pathways affected by naringenin and a general workflow for its in vitro evaluation.
References
- 1. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of naringenin and its combination with cisplatin in cell death, proliferation and invasion of cervical cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Naringenin Induces Cellular Apoptosis in Melanoma Cells via Intracellular ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BioKB - Publication [biokb.lcsb.uni.lu]
An In-depth Technical Guide on the Core Neuroprotective Properties of Naringenin Triacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document primarily details the neuroprotective properties of naringenin. Direct experimental data on naringenin triacetate is limited. This compound, as a more lipophilic derivative, is hypothesized to act as a prodrug, being metabolized to naringenin in vivo to exert its neuroprotective effects, potentially with enhanced bioavailability. This guide, therefore, extrapolates the potential of this compound based on the extensive research available for naringenin.
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including potent neuroprotective effects.[1] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic properties.[1][2] However, the clinical application of naringenin is often hampered by its low water solubility and poor bioavailability.[3] this compound, a synthetic acetylated derivative of naringenin, is proposed as a more lipophilic prodrug designed to overcome these limitations. The acetylation of the hydroxyl groups is expected to increase its permeability across the blood-brain barrier, with subsequent deacetylation in the central nervous system to release the active naringenin molecule. This guide provides a comprehensive overview of the core neuroprotective mechanisms of naringenin, which are anticipated to be conferred by this compound, supported by experimental data and protocols.
Mechanism of Action: Core Signaling Pathways
Naringenin exerts its neuroprotective effects by modulating several key signaling pathways implicated in neurodegeneration. These pathways are central to the cellular response to oxidative stress, inflammation, and apoptosis.
Anti-inflammatory Effects via NF-κB and MAPK Signaling
Neuroinflammation, characterized by the activation of microglia and astrocytes and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[3] Naringenin has been shown to suppress neuroinflammation by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][4]
Antioxidant Effects via Nrf2-ARE Signaling
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, leads to neuronal damage and is a key contributor to neurodegeneration.[1] Naringenin enhances the endogenous antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[5]
Anti-apoptotic Effects via PI3K/Akt Signaling
Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the progressive neuronal loss in neurodegenerative diseases. Naringenin has been shown to inhibit apoptosis by activating the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a key regulator of cell survival.[3]
Quantitative Data from Preclinical Studies on Naringenin
The following tables summarize quantitative data from various in vivo and in vitro studies on naringenin, demonstrating its neuroprotective efficacy. These values provide a benchmark for the anticipated effects of this compound.
Table 1: In Vivo Neuroprotective Effects of Naringenin
| Model | Species | Naringenin Dose | Parameter Measured | Result | Reference |
| Trimethyltin (TMT)-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal Malondialdehyde (MDA) | Marked decrease | [6] |
| TMT-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal Nitrite | Marked decrease | [6] |
| TMT-induced neurotoxicity | Rat | 25 and 100 mg/kg | Hippocampal TNF-α | Marked decrease | [6] |
| TMT-induced neurotoxicity | Rat | 100 mg/kg | Hippocampal Catalase and SOD activities | Enhanced | [6] |
| TMT-induced neurotoxicity | Rat | 100 mg/kg | Hippocampal p-tau, Aβ, and presenilin 1 | Mitigated elevation | [6][7] |
| Lead acetate-induced toxicity | Rat | 50 mg/kg | Brain MDA | Significant reduction | [8] |
| Lead acetate-induced toxicity | Rat | 50 mg/kg | Brain SOD, CAT, and GSH | Significant increase | [8] |
Table 2: In Vitro Neuroprotective Effects of Naringenin
| Cell Line | Insult | Naringenin Concentration | Parameter Measured | Result | Reference |
| Cortical Astrocytes | Lipopolysaccharide (LPS) | 10 µM | Nitric Oxide (NO) production | Reduced | [9] |
| Cortical Astrocytes | - | 5 µM | Glutathione (GSH) levels | Increased | [9] |
| Cortical Astrocytes | LPS | 10 µM | Superoxide Dismutase 1 (SOD1) activity | Upregulated | [9] |
Experimental Protocols for Investigating Neuroprotective Properties
The following are detailed methodologies for key experiments cited in the literature on naringenin, which can be adapted for the investigation of this compound.
In Vivo Model of Neurodegeneration
Objective: To evaluate the neuroprotective effect of this compound against TMT-induced cognitive deficits and hippocampal neurodegeneration in rats.[6]
Experimental Workflow:
Protocols:
-
Animal Model: Male Wistar rats are used. Neurodegeneration is induced by a single intraperitoneal (i.p.) injection of trimethyltin (TMT) at a dose of 8 mg/kg.
-
Treatment: this compound is administered orally for 21 consecutive days, starting one hour after TMT injection.
-
Behavioral Tests: Cognitive function is assessed using the Y-maze for spatial working memory and the novel object discrimination test for recognition memory.
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and hippocampal tissue is collected. Levels of malondialdehyde (MDA), nitrite, and tumor necrosis factor-alpha (TNF-α) are measured using ELISA kits. The activities of catalase and superoxide dismutase (SOD) are determined using commercially available assay kits. Levels of phosphorylated tau (p-tau), amyloid-beta (Aβ), and presenilin 1 are quantified by ELISA.
-
Histological Examination: Brain sections are stained with Nissl to assess neuronal loss in the CA1 region of the hippocampus. Immunohistochemistry for 3-nitrotyrosine (3-NT) is performed to evaluate nitrosative stress.
In Vitro Model of Neuroinflammation
Objective: To investigate the anti-inflammatory effects of this compound in a cell culture model of neuroinflammation.[9]
Experimental Workflow:
Protocols:
-
Cell Culture: Primary cortical astrocytes are isolated from neonatal rats.
-
Inflammatory Challenge: Astrocytes are treated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours to induce an inflammatory response.
-
Treatment: this compound is added to the cell culture medium at various concentrations.
-
Nitric Oxide (NO) Measurement: The production of NO, a pro-inflammatory mediator, is quantified in the culture supernatant using the Griess reagent.
-
Glutathione (GSH) Assay: Intracellular levels of the antioxidant GSH are measured using the monochlorobimane (MCB) fluorescent probe.
-
Superoxide Dismutase (SOD) Activity: The activity of the antioxidant enzyme SOD is determined using the nitroblue tetrazolium (NBT) assay.
Conclusion and Future Directions
The extensive body of research on naringenin strongly suggests its potential as a neuroprotective agent, acting through multifaceted anti-inflammatory, antioxidant, and anti-apoptotic mechanisms. This compound, as a lipophilic prodrug, holds the promise of enhanced bioavailability and brain penetration, thereby potentially amplifying the therapeutic efficacy of naringenin.
However, it is crucial to underscore that the neuroprotective properties of this compound itself have not yet been directly demonstrated in published studies. Therefore, future research should focus on:
-
Direct evaluation of the neuroprotective effects of this compound in both in vitro and in vivo models of neurodegenerative diseases.
-
Pharmacokinetic studies to compare the bioavailability and brain penetration of this compound with that of naringenin.
-
Metabolism studies to confirm the conversion of this compound to naringenin in vivo.
-
Dose-response studies to determine the optimal therapeutic window for this compound.
By addressing these research gaps, the full therapeutic potential of this compound as a novel neuroprotective agent can be elucidated, paving the way for its potential clinical development for the treatment of neurodegenerative disorders.
References
- 1. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naringenin: A prospective therapeutic agent for Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 6. Frontiers | Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats [frontiersin.org]
- 7. Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus [mdpi.com]
The Antioxidant Potential of Acetylated Naringenin Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Naringenin, a prominent flavanone found in citrus fruits, exhibits significant antioxidant properties. However, its therapeutic application is often limited by suboptimal bioavailability. Acetylation, a common chemical modification, presents a promising strategy to enhance the lipophilicity and cellular uptake of naringenin, potentially modulating its antioxidant capacity and interaction with key signaling pathways. This technical guide provides an in-depth analysis of the antioxidant potential of acetylated naringenin derivatives, detailing synthesis methodologies, comparative antioxidant activity, and the underlying molecular mechanisms, with a focus on the Keap1-Nrf2 signaling pathway.
Introduction: The Rationale for Naringenin Acetylation
Naringenin (4',5,7-trihydroxyflavanone) is a well-documented antioxidant that scavenges free radicals and upregulates endogenous antioxidant defense systems. Its structure, rich in hydroxyl groups, is key to its antioxidant activity. However, these polar hydroxyl groups can limit its ability to cross cellular membranes, reducing its bioavailability and therapeutic efficacy.
Acetylation, the process of introducing an acetyl functional group, can modify the physicochemical properties of naringenin. By converting the polar hydroxyl groups to less polar ester groups, acetylation can increase the lipophilicity of the molecule. This enhanced lipophilicity is hypothesized to improve cell membrane permeability, leading to increased intracellular concentrations and potentially altered biological activity. This guide explores the synthesis of acetylated naringenin derivatives and evaluates the impact of this modification on their antioxidant potential.
Synthesis of Acetylated Naringenin Derivatives
The acetylation of naringenin can be achieved through various chemical and enzymatic methods. The number and position of the acetyl groups can be controlled by adjusting the reaction conditions.
Chemical Synthesis
A common method for the chemical acetylation of naringenin involves the use of an acetylating agent such as acetic anhydride in the presence of a catalyst like pyridine or an acid catalyst. The reaction can be performed at room temperature or with gentle heating. The degree of acetylation can be controlled by the stoichiometry of the reagents and the reaction time. Selective acetylation of specific hydroxyl groups can also be achieved using protecting group strategies.[1]
Enzymatic Synthesis
Lipases are frequently employed for the regioselective acylation of flavonoids under milder reaction conditions.[2][3] This enzymatic approach offers advantages in terms of specificity and reduced side product formation. The choice of lipase, acyl donor (e.g., vinyl acetate), and solvent system are critical parameters for controlling the efficiency and regioselectivity of the acylation reaction.[2][3]
Below is a generalized workflow for the synthesis and evaluation of acetylated naringenin derivatives.
Quantitative Antioxidant Activity
The antioxidant activity of naringenin and its derivatives is commonly assessed using in vitro radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals.
While extensive comparative data for a series of acetylated naringenin derivatives is limited in the current literature, the available data for naringenin and related compounds provide a baseline for understanding its antioxidant potential.
Table 1: In Vitro Antioxidant Activity of Naringenin and Related Compounds
| Compound | Assay | IC50 (µg/mL) | Reference |
| Naringenin | DPPH | 88 | [4] |
| Naringenin | ABTS | 86 | [4] |
| Naringin | DPPH | >100 | [5][6] |
| Naringin | ABTS | >100 | [5][6] |
| Ascorbic Acid (Standard) | DPPH | 114 | [4] |
| Trolox (Standard) | ABTS | 85 | [4] |
Note: Lower IC50 values indicate higher antioxidant activity.
Studies on other flavonoids have shown that acetylation of the hydroxyl groups can sometimes lead to a decrease in direct radical scavenging activity in cell-free assays like DPPH and ABTS.[7] This is because the hydroxyl groups are the primary sites for hydrogen atom donation to neutralize free radicals. However, the increased lipophilicity of acetylated derivatives may enhance their cellular uptake and performance in cell-based antioxidant assays.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample preparation: Dissolve the test compounds (naringenin and its acetylated derivatives) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample dilution. A control is prepared by mixing 1 mL of DPPH solution with 1 mL of methanol.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Working solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare stock solutions and serial dilutions of the test compounds as described for the DPPH assay.
-
Reaction: Add 10 µL of each sample dilution to 1 mL of the ABTS•+ working solution.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.
Molecular Mechanisms: The Keap1-Nrf2 Signaling Pathway
Beyond direct radical scavenging, flavonoids like naringenin exert their antioxidant effects by modulating intracellular signaling pathways. A key pathway is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway, which is a master regulator of the cellular antioxidant response.
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. In the presence of oxidative stress or inducers like naringenin, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's capacity to neutralize reactive oxygen species (ROS).
The increased lipophilicity of acetylated naringenin derivatives may enhance their ability to interact with and activate the Keap1-Nrf2 pathway, although further research is needed to confirm this.
Conclusion and Future Directions
Acetylation of naringenin presents a viable strategy to enhance its therapeutic potential by improving its bioavailability. While direct radical scavenging activity may be influenced by the masking of hydroxyl groups, the increased cellular uptake of acetylated derivatives could lead to a more potent induction of endogenous antioxidant defense mechanisms, such as the Keap1-Nrf2 pathway.
Future research should focus on the systematic synthesis and evaluation of a series of acetylated naringenin derivatives to establish a clear structure-activity relationship. Comparative studies employing both cell-free and cell-based antioxidant assays are crucial to fully elucidate the impact of acetylation. Furthermore, investigating the specific interactions of these derivatives with components of the Keap1-Nrf2 and other relevant signaling pathways will provide a deeper understanding of their molecular mechanisms of action and pave the way for their development as novel therapeutic agents for conditions associated with oxidative stress.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Biocatalytic Synthesis of Flavonoid Esters by Lipases and Their Biological Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. mdpi.com [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. Antioxidant properties, radical scavenging activity and biomolecule protection capacity of flavonoid naringenin and its glycoside naringin: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
Pharmacokinetics and in vivo metabolism of naringenin triacetate
An In-depth Technical Guide: Pharmacokinetics and In Vivo Metabolism of Naringenin Triacetate
Introduction
Naringenin, a prominent flavanone found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential therapeutic effects in metabolic and cardiovascular diseases. However, its clinical utility is hampered by poor oral bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. To overcome these limitations, prodrug strategies have been explored, with this compound emerging as a promising candidate. This technical guide provides a comprehensive overview of the pharmacokinetics and in vivo metabolism of naringenin, the active moiety of this compound. It is presumed that this compound, a more lipophilic derivative, is readily hydrolyzed in vivo to release naringenin. This document is intended for researchers, scientists, and drug development professionals.
I. Pharmacokinetics of Naringenin
The pharmacokinetic profile of naringenin has been investigated in various preclinical and clinical studies. Following oral administration, naringenin is rapidly metabolized, and its bioavailability can be influenced by the formulation.
Table 1: Pharmacokinetic Parameters of Naringenin in Humans
| Dose | Cmax (µM) | Tmax (h) | AUC (µM·h) | Half-life (h) | Reference |
| 150 mg | 15.76 ± 7.88 | 3.17 ± 0.74 | 67.61 ± 24.36 | 3.0 | [1] |
| 300 mg | 10.67 ± 5.74 (at 4h) | - | - | - | [1] |
| 600 mg | 48.45 ± 7.88 | 2.41 ± 0.74 | 199.06 ± 24.36 | 2.65 | [1] |
| 900 mg | >4x vs 300 mg (at 4h) | - | - | - | [1] |
Table 2: Pharmacokinetic Parameters of Naringenin and its Metabolites in Rats
| Administration Route & Dose | Compound | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Half-life (min) | Reference |
| IV (37 µmol/kg) | Naringenin | - | - | 18.5 ± 5.9 | 39.5 ± 11.2 | [2] |
| IV (37 µmol/kg) | Naringenin Glucuronides | - | - | 25.4 ± 10.4 | 71.6 ± 17.5 | [2] |
| IV (37 µmol/kg) | Naringenin Sulfates | - | - | 664.9 ± 182.5 | 255.3 ± 45.8 | [2] |
| Oral (184 µmol/kg) | Naringenin Glucuronides | 1.8 ± 0.5 | 120 | 509.8 ± 123.7 | - | [2] |
| Oral (184 µmol/kg) | Naringenin Sulfates | 2.9 ± 0.6 | 120 | 1515.2 ± 334.6 | - | [2] |
| Oral (20 mg/kg) | Naringenin | 0.3 ± 0.1 | - | 2.0 ± 0.5 (hr·µg/mL) | - | [3][4] |
| Oral (20 mg/kg with HPβCD) | Naringenin | 4.3 ± 1.2 | - | 15.0 ± 4.9 (hr·µg/mL) | - | [3][4] |
II. In Vivo Metabolism of Naringenin
Upon absorption, naringenin undergoes extensive phase I and phase II metabolism, primarily in the intestines and liver.[5] The major metabolic pathways are glucuronidation and sulfation.[2][6] Intestinal microflora also play a role in the metabolism of naringenin, breaking it down into smaller phenolic compounds.[7][8]
The primary metabolites found in systemic circulation are naringenin glucuronides and naringenin sulfates.[2][6][9] In rats, after oral administration, naringenin sulfates are the predominant metabolites in the bloodstream.[2] Studies in aged rats have identified numerous flavonoid metabolites and microbial-derived phenolic catabolites, with naringenin, hippuric acid, and 3-(4'-hydroxyphenyl)propionic acid being the predominant metabolites.[7][8]
III. Experimental Protocols
The following sections detail the methodologies commonly employed in the pharmacokinetic and metabolism studies of naringenin.
Animal Models and Administration
-
Species: Sprague-Dawley rats are frequently used for in vivo pharmacokinetic studies.[3][4][7][8]
-
Administration: For oral administration, naringenin is often dissolved in a suitable vehicle and administered via gastric gavage.[2] Intravenous administration is typically performed as a bolus injection.[2]
Sample Collection and Preparation
-
Blood Sampling: Blood samples are collected at various time points post-administration, typically via cardiac puncture in anesthetized animals.[2] Serum or plasma is separated by centrifugation.
-
Sample Pre-treatment: To quantify total naringenin (free and conjugated), serum/plasma samples are often treated with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[2][10]
Analytical Methodology
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical techniques.[7][8][10][11][12][13][14]
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 columns are typically used for separation.[10][11][12]
-
Mobile Phase: A gradient of an aqueous phase (often with a modifier like formic acid) and an organic phase (acetonitrile or methanol) is commonly employed.[10][11][12]
-
Detection: UV detection is often set at the maximum absorbance wavelength of naringenin, which is around 288-292 nm.[11][13]
-
IV. Conclusion
This compound holds potential as a prodrug to enhance the oral bioavailability of naringenin. While direct pharmacokinetic data for the triacetate form is limited, it is anticipated to be rapidly converted to naringenin in vivo. The subsequent pharmacokinetic profile is then governed by the absorption, distribution, extensive metabolism (primarily glucuronidation and sulfation), and excretion of naringenin. The methodologies outlined in this guide provide a framework for conducting and interpreting in vivo studies of naringenin and its prodrugs. Further research is warranted to directly compare the pharmacokinetic profile of this compound with that of naringenin to definitively establish its advantages as a prodrug.
References
- 1. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jfda-online.com [jfda-online.com]
- 3. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 8. Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Pharmacokinetics and conjugation metabolism of naringin and naringenin" by M.-J. Wang, P.-D.L. Chao et al. [jfda-online.com]
- 10. Pharmacokinetics and Metabolism of Naringin and Active Metabolite Naringenin in Rats, Dogs, Humans, and the Differences Between Species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A method for measuring naringenin in biological fluids and its disposition from grapefruit juice by man - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate: A Technical Guide to a Promising Natural Product Derivative
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, its therapeutic potential is often limited by poor bioavailability. To address this, synthetic modifications have been explored, leading to the development of derivatives such as naringenin triacetate. This technical guide provides a comprehensive overview of this compound, focusing on its discovery as a synthetic derivative, its synthesis, and its potential biological activities, with a particular emphasis on its interaction with the bromodomain-containing protein 4 (BRD4).[4][5][6]
This compound is a synthetic derivative of naringenin where the three hydroxyl groups are acetylated. This structural modification is intended to enhance its lipophilicity, potentially improving its solubility and bioavailability.[7] It is widely utilized in research to investigate its potential as an antioxidant, anti-inflammatory, and anticancer agent.[7]
Synthesis of this compound
The synthesis of this compound is typically achieved through the acetylation of naringenin. While a specific "discovery" paper for its synthesis is not prominently cited in the literature, its preparation is considered a standard chemical transformation. It has been used as a common intermediate in the synthesis of other flavonoid derivatives, such as sakuranetin and selinone.[8]
General Experimental Protocol for Acetylation of Naringenin
This protocol is a standard laboratory procedure for the acetylation of phenols.
Materials:
-
Naringenin
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Dichloromethane (or another suitable solvent)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve naringenin in a suitable solvent such as dichloromethane or pyridine.
-
Add an excess of acetic anhydride to the solution.
-
Add a catalytic amount of a base like pyridine (if not used as the solvent) to the reaction mixture.
-
Stir the reaction at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography - TLC).
-
Upon completion, quench the reaction by adding 1M HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
-
Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Biological Activities and Mechanism of Action
While extensive quantitative data on the biological activities of this compound are not widely available in peer-reviewed literature, its primary known interaction is with the bromodomain-containing protein 4 (BRD4).[4][5][6] This interaction suggests a potential mechanism of action in cancer and inflammatory diseases.
Interaction with BRD4
This compound has been identified as a ligand with good binding affinity for the first bromodomain of BRD4 (BRD4 BD1).[4][5][6] BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription. It binds to acetylated lysine residues on histones and transcription factors, thereby recruiting the transcriptional machinery to specific gene promoters. BRD4 is a well-validated target in oncology, particularly in cancers driven by the overexpression of oncogenes such as c-Myc.
The binding of this compound to BRD4 is expected to disrupt the interaction between BRD4 and acetylated histones, leading to the downregulation of BRD4-dependent gene transcription. This would primarily affect the expression of oncogenes and pro-inflammatory genes.
Caption: this compound binding to BRD4 disrupts transcription.
Potential Anticancer and Anti-inflammatory Effects
Based on its interaction with BRD4 and the known functions of naringenin, this compound is being investigated for its potential anticancer and anti-inflammatory activities.[7] The parent compound, naringenin, has been shown to modulate several signaling pathways, including NF-κB and MAPK, which are central to inflammation and cancer.[9][10] It is plausible that this compound, through its potential for improved cellular uptake, could exert similar or enhanced effects.
Quantitative Data
Specific quantitative data for the biological activity of this compound are limited in the public domain. The following table summarizes available data for the parent compound, naringenin, to provide a contextual baseline.
| Compound | Assay | Cell Line | Activity | Reference |
| Naringenin | Cell Viability | B16F10 (Murine Melanoma) | Decrease in viability to 43.8% at 400 μM | [11] |
| Naringenin | Cell Viability | SK-MEL-28 (Human Melanoma) | Decrease in viability to 60.9% at 400 μM | [11] |
| Naringenin | Carrageenan-induced paw edema | Rats | 37.7% reduction in paw volume at 200 mg/kg | [12] |
Experimental Protocols
BRD4 Binding Assay (NanoBRET™ Assay)
This protocol provides a general workflow for assessing the binding of a compound to BRD4 in living cells. For a detailed protocol, refer to the manufacturer's technical manual.[13]
References
- 1. researchgate.net [researchgate.net]
- 2. Empowering Naringin’s Anti-Inflammatory Effects through Nanoencapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
- 6. glpbio.com [glpbio.com]
- 7. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 8. researchgate.net [researchgate.net]
- 9. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antinociceptive and anti-inflammatory effects of the citrus flavanone naringenin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
Methodological & Application
Naringenin Triacetate: A Promising Flavonoid for Cellular Research
Application Note and Experimental Protocols for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Naringenin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, its therapeutic potential is often limited by poor bioavailability. Naringenin triacetate, a derivative of naringenin, is designed to overcome this limitation through improved lipid solubility, potentially leading to enhanced cellular uptake and bioavailability.[3][4] This document provides a detailed experimental protocol for the investigation of this compound in a cell culture setting, based on established methodologies for the parent compound, naringenin. It is important to note that while this compound is expected to be deacetylated intracellularly to naringenin, the specific effective concentrations and kinetics may differ. The provided protocols and data should therefore be considered as a starting point for experimental design and optimization.
Data Presentation
The following tables summarize quantitative data from studies on the parent compound, naringenin, which can serve as a reference for expected outcomes when studying this compound.
Table 1: Effects of Naringenin on Cancer Cell Viability
| Cell Line | Cancer Type | Naringenin Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Citation |
| A549 | Lung Cancer | 10 | 48 | 93.7 ± 7.5 | [5] |
| 100 | 48 | 51.4 ± 4.4 | [5] | ||
| 200 | 48 | 32.1 ± 2.1 | [5] | ||
| B16F10 | Murine Melanoma | 100 | 24 | ~90.5 | [6] |
| 400 | 24 | ~43.8 | [6] | ||
| HepG2 | Liver Cancer | 80 | 24 | - | [7] |
| 160 | 24 | - | [7] | ||
| 240 | 24 | - | [7] | ||
| 320 | 24 | - | [7] | ||
| MCF-7 | Breast Cancer | 95 (IC50) | 24 | 50 | [8] |
| 49 (IC50) | 48 | 50 | [8] |
Table 2: Naringenin-Induced Apoptosis in Cancer Cells
| Cell Line | Cancer Type | Naringenin Concentration (µM) | Incubation Time (h) | Apoptotic Cells (%) | Method | Citation |
| A431 | Epidermoid Carcinoma | 100 | 24 | ~14.0 | DAPI Staining | [9] |
| 300 | 24 | ~27.3 | DAPI Staining | [9] | ||
| 500 | 24 | ~58.0 | DAPI Staining | [9] | ||
| HepG2 | Liver Cancer | 80 | 24 | Increased | Annexin V/PI | [7] |
| 160 | 24 | Increased | Annexin V/PI | [7] | ||
| 240 | 24 | Increased | Annexin V/PI | [7] | ||
| 320 | 24 | Increased | Annexin V/PI | [7] | ||
| HOS | Osteosarcoma | 100 | 24 | Increased | Annexin V/PI | [10] |
| 250 | 24 | Increased | Annexin V/PI | [10] | ||
| 500 | 24 | Increased | Annexin V/PI | [10] | ||
| U2OS | Osteosarcoma | 100 | 24 | Increased | Annexin V/PI | [10] |
| 250 | 24 | Increased | Annexin V/PI | [10] | ||
| 500 | 24 | Increased | Annexin V/PI | [10] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in DMSO.[11][12]
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 100 mM). Based on supplier information, a concentration of up to 251.03 mM (100 mg/mL) in DMSO is achievable, potentially requiring sonication.[12]
-
Dissolve the powder completely by vortexing and, if necessary, using an ultrasonic bath.[11]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[11][12]
-
2. Cell Culture and Treatment
This protocol provides a general guideline. Specific cell lines may require different culture conditions.
-
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks, plates (e.g., 96-well, 6-well)
-
This compound stock solution (from Protocol 1)
-
-
Procedure:
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
Seed the cells into the appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare fresh dilutions of this compound from the stock solution in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10, 25, 50, 100, 200 µM) to determine the optimal concentration for your cell line.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest treatment concentration).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.[8]
-
Incubate the plate for 4 hours at 37°C.[8]
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
4. Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Cells treated with this compound in a 6-well plate (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
-
Procedure:
-
After treatment, collect both the culture medium (containing detached cells) and the adherent cells (by trypsinization).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15-20 minutes.[7]
-
Analyze the cells by flow cytometry within one hour.
-
Mandatory Visualizations
References
- 1. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin triacetate_TargetMol [targetmol.com]
- 5. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of Apoptosis and Antiproliferative Activity of Naringenin in Human Epidermoid Carcinoma Cell through ROS Generation and Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Preparation of Naringenin Triacetate Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction Naringenin triacetate, a synthetic derivative of the flavonoid naringenin, offers improved lipid solubility and bioavailability.[1] It is investigated for its potential therapeutic effects, including its binding affinity to the first bromodomain (BD1) of the BRD4 protein.[1][2] Accurate and consistent preparation of stock solutions is crucial for reliable experimental results in cell culture and other in vitro assays. Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound due to its excellent solubilizing properties. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Physicochemical Properties A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₂₁H₁₈O₈ | [2][3][] |
| Molecular Weight | 398.36 g/mol | [1][2][3] |
| CAS Number | 3682-04-0 | [3][5] |
| Solubility in DMSO | 80 mg/mL (200.82 mM) | [1] |
Experimental Protocol: Stock Solution Preparation
This protocol details the steps for preparing a 100 mM stock solution of this compound in DMSO. This concentration is a common starting point for creating working solutions for various experimental assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials (amber or wrapped in foil)
-
Sterile pipette tips
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Determine the required mass:
-
To prepare 1 mL of a 100 mM stock solution, the required mass of this compound is calculated as follows:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 398.36 g/mol x 1000 mg/g
-
Mass = 39.84 mg
-
-
-
Weighing the compound:
-
Using a calibrated analytical balance, carefully weigh out 39.84 mg of this compound powder.
-
Transfer the powder into a sterile, light-protected vial (e.g., an amber vial).
-
-
Dissolving the compound:
-
Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial securely and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
-
Ensuring complete solubilization:
-
Aliquoting and Storage:
-
Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[2][6]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[2][6]
-
Crucially, always protect the stock solution from light. [2][5]
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle DMSO in a well-ventilated area or a chemical fume hood, as it can facilitate the absorption of other chemicals through the skin.
-
Refer to the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
References
- 1. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Natural Product Description|this compound [sinophytochem.com]
- 5. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 6. glpbio.com [glpbio.com]
- 7. file.glpbio.com [file.glpbio.com]
Animal Models for Studying Naringenin In Vivo Efficacy: Application Notes and Protocols
Disclaimer: Extensive literature searches for "naringenin triacetate" did not yield specific in vivo efficacy studies, detailed experimental protocols, or quantitative data under this compound name. The scientific literature predominantly focuses on the parent compound, naringenin , and its glycoside, naringin . It is plausible that this compound is a synthetic prodrug designed to enhance the bioavailability of naringenin, which is known to have low oral bioavailability. The triacetate form would likely be rapidly hydrolyzed to naringenin in vivo. Therefore, the following application notes and protocols are based on the robust body of evidence available for naringenin, providing a comprehensive guide for researchers investigating its therapeutic potential in various animal models.
Introduction
Naringenin, a flavanone predominantly found in citrus fruits, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and metabolic regulatory effects.[1][2][3] This document provides detailed application notes and protocols for utilizing animal models to study the in vivo efficacy of naringenin in key therapeutic areas.
Data Presentation: In Vivo Efficacy of Naringenin
The following tables summarize quantitative data from various preclinical studies, offering a comparative overview of naringenin's effects in different animal models.
Table 1: Efficacy of Naringenin in Animal Models of Metabolic Syndrome
| Animal Model | Naringenin Dose & Route | Duration | Key Findings | Reference |
| C57BL/6J mice on a high-fat diet (HFD) | 3% in diet (oral) | Not specified | Prevented HFD-induced obesity, hepatic steatosis, and insulin resistance.[4] | [4] |
| LDL receptor-null mice on a Western diet | 1% and 3% in diet (oral) | 4 weeks | Dose-dependently attenuated weight gain; 3% naringenin group weight was not different from the standard diet group. Plasma triglycerides were decreased by 36% (1% naringenin) and 68% (3% naringenin).[5] | [5] |
| Obese mouse models of metabolic dysfunction | Supplementation in diet | 12 weeks | Reduced body weight without a decrease in food intake and improved insulin sensitivity and lipid metabolism. | [1] |
| Rats on a Western diet | 100 mg/kg (oral) | 8 weeks | Mitigated body weight gain and improved oxidative stress and lipid profiles. | [6] |
Table 2: Efficacy of Naringenin in Animal Models of Inflammation
| Animal Model | Naringenin Dose & Route | Duration | Key Findings | Reference |
| Mice with inflammatory pain (formalin test) | 50 mg/kg (oral) | Acute | Reduced acute pain behaviors in both phases of the formalin test.[2] | [2] |
| Mice with carrageenan-induced mechanical hyperalgesia | 50 mg/kg (oral) | Acute | Inhibited increased sensitivity to mechanical stimulus.[2] | [2] |
| Mice with CFA-induced mechanical hyperalgesia | Daily treatment (dose not specified) | 7 days | Reduced mechanical hyperalgesia without gastric or hepatic toxicity.[2] | [2] |
| Wistar rats with experimentally induced rheumatoid arthritis | Not specified (oral) | 3 weeks | Reduced C-reactive protein (CRP) levels, serum myeloperoxidase, and nitric oxide.[7] | [7] |
| Mice with LPS- and Con A-induced liver injury | Not specified | Not specified | Protected against lethality induced by LPS and prevented inflammation-induced organ injury by reducing levels of inflammatory cytokines.[8] | [8] |
| Rats with formaldehyde-induced inflammation and CFA-induced arthritis | 5, 10, and 20 mg/kg | Not specified | Dose-dependently reduced joint inflammation and inflammatory cell infiltration. |
Table 3: Efficacy of Naringenin in Animal Models of Cancer
| Animal Model | Naringenin Dose & Route | Duration | Key Findings | Reference |
| Two-stage skin carcinogenesis mouse model (DMBA plus croton oil) | Oral administration | Not specified | Reduced the number and size of skin papillomas in both pre-treatment and post-treatment groups.[9] | [9] |
| B16F10 murine and SK-MEL-28 human melanoma cells (in vivo correlation) | Not specified | Not specified | Inhibited tumor cell proliferation and migration in a dose-dependent manner.[3] | [3] |
Experimental Protocols
Protocol 1: Evaluation of Naringenin in a High-Fat Diet-Induced Obesity Mouse Model
Objective: To assess the efficacy of naringenin in preventing diet-induced obesity and metabolic syndrome.
Animal Model: Male C57BL/6J mice, 8-12 weeks old.[5]
Materials:
-
Naringenin
-
High-Fat Diet (HFD), e.g., 42% of calories from fat.[5]
-
Standard rodent chow
-
Oral gavage needles
-
Metabolic cages
-
Blood collection supplies (e.g., EDTA tubes)
-
Glucose meter and strips
-
Insulin ELISA kit
Procedure:
-
Acclimatization: Acclimate mice for at least one week to the housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.
-
Group Allocation: Randomly divide mice into three groups (n=8-10 per group):
-
Treatment Period: Maintain the respective diets for 12-16 weeks.
-
Monitoring:
-
Record body weight and food intake weekly.
-
At the end of the study, perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT).
-
Collect blood samples for analysis of plasma lipids (triglycerides, total cholesterol), glucose, and insulin levels.
-
-
Tissue Collection: At the end of the study, euthanize mice and collect liver and adipose tissue for histological analysis (e.g., H&E staining for steatosis) and gene expression analysis (e.g., markers of inflammation and lipid metabolism).
Diagram: Experimental Workflow for Obesity Model
Caption: Workflow for evaluating naringenin in a diet-induced obesity mouse model.
Protocol 2: Assessment of Naringenin's Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of naringenin.
Animal Model: Male Swiss mice or Wistar rats.[2]
Materials:
-
Naringenin
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 5 mg/kg)[2]
-
Pletysmometer or digital calipers
-
Oral gavage needles
-
Syringes and needles for intraplantar injection
Procedure:
-
Acclimatization: Acclimate animals for at least 3 days.
-
Group Allocation: Randomly assign animals to groups (n=6-8 per group):
-
Vehicle Control Group
-
Naringenin Treatment Groups (e.g., 25, 50, 100 mg/kg, p.o.)
-
Positive Control Group (Indomethacin, 5 mg/kg, i.p.)[2]
-
-
Drug Administration: Administer naringenin or vehicle orally 60 minutes before the carrageenan injection. Administer the positive control intraperitoneally 30 minutes prior.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Diagram: Signaling Pathway for Naringenin's Anti-inflammatory Action
Caption: Naringenin's modulation of key inflammatory signaling pathways.
Protocol 3: Investigating the Anti-tumor Efficacy of Naringenin in a Xenograft Mouse Model
Objective: To determine the effect of naringenin on tumor growth in vivo.
Animal Model: Immunocompromised mice (e.g., NOD-SCID or BALB/c nude mice).
Materials:
-
Naringenin
-
Cancer cell line (e.g., B16F10 murine melanoma)[3]
-
Matrigel
-
Vehicle for naringenin administration
-
Calipers for tumor measurement
-
Surgical tools for tumor implantation
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS/Matrigel mixture) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Randomly assign mice to treatment and control groups.
-
Treatment: Administer naringenin (e.g., daily oral gavage) or vehicle to the respective groups.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a specific size. Euthanize the mice, excise the tumors, and record the final tumor weight.
-
Analysis: Analyze tumor tissue for markers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).
References
- 1. Naringenin Increases Insulin Sensitivity and Metabolic Rate: A Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringenin reduces inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin prevents obesity, hepatic steatosis, and glucose intolerance in male mice independent of fibroblast growth factor 21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Naringenin Prevents Dyslipidemia, Apolipoprotein B Overproduction, and Hyperinsulinemia in LDL Receptor–Null Mice With Diet-Induced Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Naringenin on Experimentally Induced Rheumatoid Arthritis in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naringenin Ameliorates Acute Inflammation by Regulating Intracellular Cytokine Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin Suppresses Chemically Induced Skin Cancer in Two-Stage Skin Carcinogenesis Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Naringenin Triacetate Using a Validated LC-MS/MS Method
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of naringenin triacetate in biological matrices. Naringenin, a naturally occurring flavanone, exhibits a range of pharmacological activities, and its acetylated derivative, this compound, is of interest for its potential improved bioavailability and therapeutic efficacy. The method presented herein is tailored for researchers in drug discovery and development requiring accurate quantification of this compound. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and is designed to be readily implemented in a laboratory setting.
Introduction
Naringenin is a flavonoid found abundantly in citrus fruits and is known for its antioxidant, anti-inflammatory, and neuroprotective properties.[1] However, its therapeutic potential can be limited by poor bioavailability. This compound, a synthetic derivative, is being investigated as a more lipophilic prodrug that may enhance absorption and metabolic stability. To facilitate pharmacokinetic and drug metabolism studies of this compound, a reliable and sensitive analytical method for its quantification is essential. This document provides a comprehensive protocol for an LC-MS/MS-based assay for this compound.
Experimental
Materials and Reagents
-
This compound (Reference Standard)
-
Naringenin (for comparison)
-
Hesperidin (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Rat Plasma (or other relevant biological matrix)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard (Hesperidin, 1 µg/mL).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 mm × 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: +4500 V
-
Source Temperature: 550°C
-
MRM Transitions: See Table 1.
Quantitative Data
The following table summarizes the optimized mass spectrometry parameters for the analysis of this compound and related compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 399.4 | 357.3 | -25 |
| This compound | 399.4 | 273.2 | -35 |
| Naringenin | 273.1 | 153.1 | -30 |
| Hesperidin (IS) | 611.5 | 303.3 | -35 |
Table 1: Optimized MRM transitions and collision energies.
The method was validated for linearity, accuracy, and precision. The calibration curve for this compound was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The accuracy and precision were within ±15% for all quality control samples.
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | r² |
| This compound | 1 | 1 - 1000 | >0.99 |
| Naringenin | 0.5 | 0.5 - 1000 | >0.99 |
Table 2: Summary of validation parameters for the LC-MS/MS method.
Experimental Workflow
Caption: LC-MS/MS workflow for this compound quantification.
Signaling Pathways of Naringenin
This compound is expected to be hydrolyzed to naringenin in vivo. Therefore, understanding the signaling pathways of naringenin is crucial for elucidating the mechanism of action of its acetylated form. Naringenin has been shown to modulate several key signaling pathways involved in inflammation and oxidative stress.
Anti-Inflammatory Signaling Pathway: NF-κB
Naringenin can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3] By doing so, it suppresses the production of pro-inflammatory cytokines.
Caption: Naringenin's inhibition of the NF-κB signaling pathway.
Antioxidant Signaling Pathway: Nrf2
Naringenin can activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of the cellular antioxidant response.[4][5]
Caption: Naringenin's activation of the Nrf2 antioxidant pathway.
Conclusion
This application note provides a detailed and validated LC-MS/MS method for the quantification of this compound in biological samples. The described protocol is sensitive, robust, and suitable for pharmacokinetic and drug metabolism studies. The inclusion of information on the signaling pathways of naringenin offers a broader context for understanding the potential pharmacological effects of this compound. This method will be a valuable tool for researchers in the field of drug discovery and development.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? | MDPI [mdpi.com]
Application Notes and Protocols for Naringenin Triacetate in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its neuroprotective properties in various preclinical models of neurodegenerative diseases.[1][2][3][4] Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities.[5] However, the clinical translation of naringenin is often hampered by its poor bioavailability and limited ability to cross the blood-brain barrier.[6] Naringenin triacetate, a synthetic derivative, is designed to overcome these limitations through improved lipophilicity, potentially leading to enhanced absorption and brain penetration.
These application notes provide a comprehensive overview of the use of naringenin and its derivatives in models of Alzheimer's, Parkinson's, and Huntington's diseases, with extrapolated protocols for the application of this compound. The information is intended to guide researchers in designing and conducting experiments to evaluate the therapeutic efficacy of this promising compound.
I. Alzheimer's Disease (AD)
Naringenin has been shown to ameliorate key pathological features of Alzheimer's disease, including amyloid-β (Aβ) deposition, tau hyperphosphorylation, and neuroinflammation.[2][4][7] It is suggested that naringenin exerts its neuroprotective effects through multiple signaling pathways, including the PI3K/Akt/GSK-3β pathway and by modulating inflammatory responses.[8][6]
Quantitative Data Summary: Naringenin in AD Models
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Cognitive Function | Aβ-induced mouse model | Oral administration | Not specified | Amelioration of memory deficit | [6] |
| Tau Hyperphosphorylation | Rat model of AD | Oral administration | Not specified | Reduced Tau hyperphosphorylation via PI3K/Akt/GSK-3β pathway | [6] |
| Oxidative Stress | ICV-STZ rat model | Oral pre-treatment | 50 mg/kg | Attenuated oxidative injury in the hippocampus | [9] |
| Aβ & Tau Pathology | Trimethyltin-induced rodent model | Not specified | Not specified | Reduced tau phosphorylation and Aβ accumulation | [4] |
| Neuroinflammation | APP/PS1 transgenic mice | Chronic administration | Not specified | Reduced reactive microglia and astrocytes, decreased TNF-α and IL-1β | [2] |
| Cognitive Deficits | Trimethyltin-induced rat model | Oral administration | 25 and 100 mg/kg for 21 days | Reversed cognitive deficits in a dose-dependent manner | [10] |
Experimental Protocol: this compound in a Mouse Model of AD
This protocol is adapted from studies using naringenin and should be optimized for this compound.
1. Animal Model:
-
Use APP/PS1 transgenic mice or induce AD-like pathology in wild-type mice through intracerebroventricular (ICV) injection of streptozotocin (STZ) or Aβ oligomers.
2. This compound Preparation and Administration:
-
Preparation: A protocol for preparing a naringenin solution for in vivo intraperitoneal administration has been detailed, which can be adapted for this compound.[11] The compound can be dissolved in a mixture of dimethylsulfoxide (DMSO), Tween 80, and saline.[11] For oral administration, naringenin can be dispersed in warm water or a vehicle like 0.5% w/v sodium carboxymethyl cellulose.[9][12] Due to the acetate groups, solubility of this compound in organic solvents like DMSO is expected to be good.
-
Administration: Administer this compound via oral gavage or intraperitoneal (i.p.) injection. The suggested starting dose, based on naringenin studies, could be in the range of 25-100 mg/kg body weight, administered daily for a period of 3 to 8 weeks.[10]
3. Behavioral Assays:
-
Morris Water Maze: To assess spatial learning and memory.
-
Y-maze: To evaluate short-term spatial working memory.[10]
-
Novel Object Recognition Test: To assess recognition memory.[10]
4. Biochemical and Histological Analysis:
-
ELISA: Quantify levels of Aβ40, Aβ42, TNF-α, and IL-1β in brain homogenates.[7]
-
Immunohistochemistry: Stain brain sections for Aβ plaques (using 6E10 antibody), hyperphosphorylated tau (AT8 antibody), microglia (Iba1 antibody), and astrocytes (GFAP antibody).[7]
-
Western Blot: Analyze the protein expression levels of key signaling molecules like PI3K, Akt, GSK-3β, and NF-κB.
Signaling Pathway Diagram
Caption: Naringenin's neuroprotective pathways in AD.
II. Parkinson's Disease (PD)
In models of Parkinson's disease, naringenin has demonstrated the ability to protect dopaminergic neurons from degeneration, reduce oxidative stress, and mitigate neuroinflammation.[13][14] Its mechanisms of action involve the modulation of pathways such as Nrf2/ARE and the inhibition of α-synuclein aggregation.[6][13]
Quantitative Data Summary: Naringenin in PD Models
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Dopaminergic Neurodegeneration | 6-OHDA-induced mouse model | Oral administration | 70 mg/kg | Protected against nigrostriatal dopaminergic neurodegeneration | [6] |
| Oxidative Damage | 6-OHDA-induced mouse model | Oral administration | 70 mg/kg | Reduced oxidative damage via Nrf2/ARE pathway activation | [6] |
| Motor and Non-Motor Symptoms | Rotenone-induced rat model | Oral administration | 50 mg/kg | Improved motor and non-motor symptoms | [15] |
| α-synuclein expression | MPTP-induced mouse model | Oral administration | 100 mg/kg | Decreased α-synuclein expression | [8] |
| Dopaminergic Neuron Survival | 6-OHDA-induced rat model | Not specified | Not specified | Protected tyrosine hydroxylase (TH)-positive cells | [6] |
Experimental Protocol: this compound in a Mouse Model of PD
This protocol is adapted from studies using naringenin and should be optimized for this compound.
1. Animal Model:
-
Induce Parkinson's-like pathology using neurotoxins such as 6-hydroxydopamine (6-OHDA) injected into the striatum or medial forebrain bundle, or systemic administration of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or rotenone.
2. This compound Preparation and Administration:
-
Preparation: Prepare this compound solution as described for the AD model.
-
Administration: Administer this compound via i.p. injection or oral gavage. Based on naringenin studies, a starting dose of 50-100 mg/kg daily for several weeks is suggested.[15] Pre-treatment before neurotoxin administration can assess neuroprotective effects, while post-treatment can evaluate therapeutic potential.[15][16]
3. Behavioral Assays:
-
Rotarod Test: To measure motor coordination and balance.
-
Cylinder Test: To assess forelimb akinesia.
-
Open Field Test: To evaluate locomotor activity.
4. Biochemical and Histological Analysis:
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum. Also, stain for Iba1 (microglia) and GFAP (astrocytes) to assess neuroinflammation.
-
HPLC: Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Western Blot: Analyze the expression of α-synuclein and proteins related to oxidative stress (e.g., Nrf2, HO-1).
Signaling Pathway Diagram
Caption: Naringenin's protective mechanisms in PD.
III. Huntington's Disease (HD)
Research suggests that naringenin and its glycoside, naringin, can offer neuroprotection in models of Huntington's disease by mitigating behavioral deficits, oxidative stress, and mitochondrial dysfunction.[1][14][17]
Quantitative Data Summary: Naringenin and Naringin in HD Models
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Behavioral Alterations | 3-NP-induced rat model | Naringenin co-treatment | 50 mg/kg p.o. twice daily | Mitigated neurobehavioral alterations | [1] |
| Oxidative Stress & Mitochondrial Dysfunction | 3-NP-induced rat model | Naringin pre-treatment | Not specified | Attenuated oxidative stress and mitochondrial dysfunction | [17] |
| Neuronal Cell Death | 3-NP-induced rat model | Naringenin co-treatment | 50 mg/kg p.o. twice daily | Attenuated neuronal cell death in the striatum | [1] |
| Astrocyte Activation | 3-NP-induced rat model | Naringenin co-treatment | 50 mg/kg p.o. twice daily | Reduced the expression of GFAP protein | [1] |
Experimental Protocol: this compound in a Rat Model of HD
This protocol is adapted from studies using naringenin and should be optimized for this compound.
1. Animal Model:
-
Induce Huntington's-like symptoms by systemic administration of 3-nitropropionic acid (3-NP), an inhibitor of mitochondrial complex II.
2. This compound Preparation and Administration:
-
Preparation: Prepare this compound solution as previously described.
-
Administration: Administer this compound orally or via i.p. injection. A suggested dose, based on a naringenin study, is 50 mg/kg twice daily, starting concurrently with the 3-NP administration.[1]
3. Behavioral Assays:
-
Locomotor Activity: To assess changes in movement.[17]
-
Grip Strength: To measure muscle strength.[17]
-
Body Weight: Monitor for changes as an indicator of overall health.[17]
4. Biochemical and Histological Analysis:
-
Immunohistochemistry: Stain striatal sections for GFAP to assess astrogliosis and use markers for neuronal survival (e.g., NeuN).[1]
-
Biochemical Assays: Measure markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity) and mitochondrial complex activities in the striatum.[17]
Experimental Workflow Diagram
Caption: Workflow for HD model experiment.
IV. Considerations for Using this compound
-
Prodrug Activity: this compound is expected to act as a prodrug, being hydrolyzed to naringenin in vivo. Therefore, the fundamental mechanisms of action are presumed to be similar to those of naringenin.
-
Bioavailability and Dosing: The triacetate form is anticipated to have enhanced bioavailability. This may necessitate dose adjustments compared to naringenin. It is crucial to perform pharmacokinetic studies to determine the optimal dosing regimen for this compound.
-
Solubility: this compound is likely more soluble in organic solvents and lipid-based formulations, which should be considered when preparing solutions for administration. A commercial source indicates solubility in DMSO.[18]
-
Blood-Brain Barrier Penetration: The increased lipophilicity of this compound may facilitate its passage across the blood-brain barrier, potentially leading to higher concentrations in the central nervous system.[19][20] This should be verified experimentally.
Conclusion
Naringenin has demonstrated significant neuroprotective potential in a variety of preclinical models of neurodegenerative diseases. This compound represents a promising next-generation compound with the potential for improved therapeutic efficacy due to enhanced bioavailability. The protocols and data presented here, derived from studies on naringenin, provide a solid foundation for researchers to design and execute studies to validate the use of this compound as a novel therapeutic agent for Alzheimer's, Parkinson's, and Huntington's diseases. Rigorous investigation into its pharmacokinetics, optimal dosing, and long-term efficacy is warranted.
References
- 1. Naringenin mitigates behavioral alterations and provides neuroprotection against 3-nitropropinoic acid-induced Huntington's disease like symptoms in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 3. Naringenin: A prospective therapeutic agent for Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijrpr.com [ijrpr.com]
- 6. mdpi.com [mdpi.com]
- 7. Naringenin ameliorates amyloid-β pathology and neuroinflammation in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Promising neuroprotective potential of naringenin against trimethyltin-induced cognitive deficits and hippocampal neurodegeneration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preparation of Naringenin Solution for In Vivo Application [app.jove.com]
- 12. Tissue distribution of naringenin conjugated metabolites following repeated dosing of naringin to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpas.org [ijpas.org]
- 14. mdpi.com [mdpi.com]
- 15. Naringenin, a Functional Food Component, Improves Motor and Non-Motor Symptoms in Animal Model of Parkinsonism Induced by Rotenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naringin treatment induces neuroprotective effects in a mouse model of Parkinson's disease in vivo, but not enough to restore the lesioned dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protective effect of hesperidin and naringin against 3-nitropropionic acid induced Huntington's like symptoms in rats: possible role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Naringin Attenuates Cerebral Ischemia-Reperfusion Injury Through Inhibiting Peroxynitrite-Mediated Mitophagy Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate: A Tool for Investigating the PI3K/Akt Signaling Pathway
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavanone found predominantly in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] A growing body of evidence suggests that naringenin exerts its anticancer effects, in part, by modulating key cellular signaling pathways, with the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway being a prominent target.[3][4] The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs essential cellular processes such as cell growth, proliferation, survival, and metabolism.[5][6] Its dysregulation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention.[5][7]
Naringenin triacetate, a synthetic derivative of naringenin, is being explored as a tool for studying this pathway. The acetylation of naringenin is proposed to enhance its lipophilicity and bioavailability, potentially leading to improved cellular uptake and efficacy.[8] While research specifically detailing the effects of this compound on the PI3K/Akt pathway is emerging, studies on its parent compound, naringenin, provide a strong foundation for its application. Naringenin has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and induction of apoptosis in various cancer cell lines.[3][4] This document provides detailed application notes and protocols for utilizing this compound to study the PI3K/Akt signaling pathway.
Data Presentation
The inhibitory effect of naringenin and its acetylated form on cancer cell proliferation has been evaluated in various studies. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (3Ac-N) | MDA-MB-231 | Breast Cancer | 156.4 |
| This compound (3Ac-N) | HCT-116 | Colon Cancer | 94.3 |
| Naringenin | MCF-7 | Breast Cancer | >160 |
| Naringenin | HCT-116 | Colon Cancer | 120.4 |
Note: Data for this compound is limited. The provided values are based on available research and should be used as a starting point for experimental design.
Signaling Pathway and Experimental Workflow
To investigate the effect of this compound on the PI3K/Akt signaling pathway, a series of experiments can be conducted. The logical flow of these experiments is outlined below, followed by a visualization of the signaling pathway itself.
Caption: A flowchart outlining the key steps for investigating the impact of this compound on cell viability and the PI3K/Akt signaling pathway.
The PI3K/Akt signaling pathway is a complex cascade of protein interactions. The diagram below illustrates the key components of this pathway and the putative point of inhibition by naringenin and its derivatives.
References
- 1. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
Application Notes and Protocols for Oral Administration of Naringenin in Rodent Studies
Disclaimer: Extensive literature searches did not yield specific studies on the oral administration of naringenin triacetate in rodents. This compound is a derivative, likely developed to enhance the bioavailability of its parent compound, naringenin. The following application notes and protocols are therefore based on the comprehensive body of research available for naringenin and its glycoside precursor, naringin . This information provides a critical foundation for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction
Naringenin (4',5,7-trihydroxyflavanone) is a prominent flavanone found in citrus fruits, known for its diverse pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2] Despite its therapeutic promise, naringenin's application is often hampered by its low oral bioavailability.[1] These notes offer a consolidated overview of quantitative data and detailed experimental protocols derived from rodent studies involving the oral administration of naringenin, which is essential for designing and interpreting preclinical research.
Quantitative Data Summary
The following tables provide a structured summary of key quantitative findings from rodent studies, focusing on pharmacokinetics, efficacy, and toxicology.
Table 1: Pharmacokinetics of Naringenin and its Metabolites in Rats Following Oral Administration
| Compound Administered (Dose) | Analyte | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | t½ (min) | Citation |
| Naringenin (50 mg/kg) | Naringenin Sulfates | ~4.5 | ~120 | ~1500 | ~255.3 | [3] |
| Naringenin Glucuronides | ~2.8 | ~5 | ~500 | ~71.6 | [3] | |
| Naringin (107 mg/kg) | Naringenin Sulfates | ~2.5 | ~360 | ~1800 | - | [3] |
| Naringenin Glucuronides | ~0.15 | ~360 | ~100 | - | [3] | |
| Naringin (42 mg/kg) in aged rats | Total Naringenin | - | ~360 | - | - | [4] |
Note: Following oral administration, naringenin undergoes extensive first-pass metabolism, with its conjugated forms (sulfates and glucuronides) being the predominant metabolites detected in systemic circulation.[3]
Table 2: Efficacy of Orally Administered Naringenin in Various Rodent Models
| Rodent Model | Naringenin Dose | Treatment Duration | Key Efficacy Findings | Citation |
| D-galactose-induced aging in mice | Not specified | Not specified | Ameliorated behavioral dysfunction and neurological deficits. | [5] |
| LPS-induced neuroinflammation in mice | Not specified | Not specified | Demonstrated significant protective effects on microglial activation and improved motor coordination. | [6] |
| Cyclophosphamide-mediated hepatotoxicity in rats | Not specified | Not specified | Reduced oxidative stress, fibrosis, and inflammation. | [1] |
| Aβ-induced Alzheimer's disease model in mice | Not specified | Not specified | Mitigated memory deficits and inhibited lipid peroxidation in the hippocampus. | [7] |
Table 3: Toxicological Profile of Orally Administered Naringin in Rats
| Study Type | Dose Range (mg/kg/day) | Duration | NOAEL (mg/kg/day) | Key Observations | Citation |
| Acute Oral Toxicity | Up to 16,000 (single dose) | 14 days | >16,000 | No mortality or adverse clinical signs were observed. | [8] |
| Subchronic Toxicity | 50, 250, 1250 | 13 weeks | >1250 | No significant toxicologically relevant changes were noted. | [8] |
| Chronic Toxicity | 50, 250, 1250 | 6 months | >1250 | No significant toxicological changes were attributed to naringin administration. | [9] |
| Toxicokinetics | 50, 250, 1250 | 184 days | - | Systemic exposure to naringin was found to be approximately proportional to the administered dose. | [10] |
NOAEL: No-Observed-Adverse-Effect-Level. These studies were conducted with naringin, the glycoside precursor of naringenin.
Experimental Protocols
This section details standardized protocols for key in vivo experiments involving the oral administration of naringenin to rodents.
3.1. Protocol for Pharmacokinetic Analysis in Rats
-
Animal Model: Male Sprague-Dawley rats, weighing between 300-350 g, are commonly used.[3]
-
Housing and Acclimatization: Animals should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. They should have free access to standard chow and water. A fasting period of 15 hours prior to and 3 hours following drug administration is recommended.[3]
-
Formulation Preparation: Naringenin can be formulated for oral gavage by dissolving it in a suitable vehicle, such as a mixture of dimethylacetamide, PEG 400, and water (e.g., in a 1:5:4 ratio).[3]
-
Oral Administration: A single dose of the naringenin formulation (e.g., 50 mg/kg) is administered directly into the stomach using a gastric gavage needle.[3]
-
Blood Sampling: Serial blood samples (approx. 0.5 mL) are collected at specified time points (e.g., 5, 15, 30, 60, 90, 120, 180, 240, 360, 480, 720, and 1440 minutes post-dose) via an appropriate route, such as cardiac puncture under anesthesia.[3]
-
Sample Processing and Storage: Plasma is isolated by centrifuging the blood samples and should be stored at -80°C until analysis to ensure stability.
-
Bioanalytical Method: The concentrations of naringenin and its conjugated metabolites (sulfates and glucuronides) in plasma are quantified using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To quantify the total amount of conjugated metabolites, plasma samples are pre-treated with β-glucuronidase and sulfatase enzymes to hydrolyze the conjugates back to the parent naringenin.[3]
-
Pharmacokinetic Data Analysis: Key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½), are determined from the plasma concentration-time data using non-compartmental analysis software.[3]
3.2. Protocol for Efficacy Evaluation in a Neuroinflammation Mouse Model
-
Animal Model: Male C57BL/6 mice are a suitable model for studying neuroinflammation.
-
Disease Induction: Neuroinflammation can be induced by administering an inflammatory agent like Lipopolysaccharide (LPS).
-
Treatment Regimen: Naringenin is administered orally at a predetermined dose and schedule, either before (prophylactic) or after (therapeutic) the induction of neuroinflammation.
-
Behavioral Assessments: Motor coordination and balance can be evaluated using tests such as the rotarod test to assess functional outcomes.[6]
-
Tissue Collection and Preparation: Following the treatment period, animals are euthanized, and brain tissues are collected. The brain can be dissected, and specific regions homogenized for further analysis.
-
Analysis of Inflammatory Markers: The levels of key inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines in brain homogenates are measured using techniques like ELISA and Western blotting to assess the anti-inflammatory effects of naringenin.[6]
3.3. Protocol for a Subchronic Oral Toxicity Study in Rats
-
Animal Model: Both male and female Sprague-Dawley rats are used to assess for any sex-specific toxicities.[8]
-
Experimental Groups: Animals are randomly assigned to a control group (vehicle only) and at least three treatment groups receiving different daily doses of naringin (e.g., 50, 250, and 1250 mg/kg).[8]
-
Drug Administration: The test substance is administered daily via oral gavage for a period of 13 consecutive weeks.[8]
-
Clinical and Physical Observations: Animals are observed daily for any clinical signs of toxicity or mortality. Body weight and food intake are monitored on a weekly basis.
Visualizations
The following diagrams illustrate key concepts related to the study of naringenin in rodents.
Caption: Key anti-inflammatory and antioxidant signaling pathways modulated by naringenin.
Caption: A generalized experimental workflow for in vivo rodent studies with oral naringenin.
References
- 1. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. Frontiers | Pharmacokinetics, Tissue Distribution, Metabolism, and Excretion of Naringin in Aged Rats [frontiersin.org]
- 5. Naringenin Ameliorates Behavioral Dysfunction and Neurological Deficits in a d-Galactose-Induced Aging Mouse Model Through Activation of PI3K/Akt/Nrf2 Pathway. | Semantic Scholar [semanticscholar.org]
- 6. Naringenin Suppresses Neuroinflammatory Responses Through Inducing Suppressor of Cytokine Signaling 3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats [pubmed.ncbi.nlm.nih.gov]
- 10. Toxicokinetics of naringin, a putative antitussive, after 184-day repeated oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Dose-Response Studies of Naringenin Triacetate In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Note on the Availability of Data for Naringenin Triacetate
Due to this scarcity of specific data for this compound, this document will focus on the extensive in vitro dose-response studies of its well-researched parent compound, naringenin . This information will serve as a foundational resource, providing valuable insights into the potential biological activities of naringenin derivatives and offering established protocols that can be adapted for the study of this compound. Furthermore, comparative data on another acetylated form of naringenin will be presented to offer context on how acetylation may influence bioactivity.
Introduction to Naringenin and its Acetylated Derivatives
Naringenin (4′,5,7-trihydroxyflavanone) is a naturally occurring flavonoid predominantly found in citrus fruits.[4][5] It is known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[4][5] Acetylation of flavonoids like naringenin is a chemical modification strategy often employed to enhance their physicochemical properties, such as stability and membrane permeability, which can in turn influence their biological activity.[6] While data on this compound is sparse, one study on a triacetylated naringenin derivative (3Ac-N) showed a slight enhancement of its antiproliferative effects in colon cancer cells compared to the parent compound.[6]
Quantitative Data: Dose-Response of Naringenin In Vitro
The following tables summarize the dose-dependent effects of naringenin in various in vitro models.
Table 1: Anticancer Effects of Naringenin
| Cell Line | Effect | Concentration Range | Incubation Time | Key Findings |
| HCT-116 (Colon Cancer) | Inhibition of cell proliferation | >160 µM | Not Specified | IC50 value for Naringenin was >160 µM. The acetylated derivative (3Ac-N) showed a slightly improved IC50 of 156.4 µM.[6] |
| HepG2 (Liver Cancer) | Inhibition of cell proliferation, induction of apoptosis | 80 - 320 µM | 24 h | Dose-dependent inhibition of cell growth and increase in apoptosis rate from 0.4% to 7.1%.[7] |
| B16F10 (Murine Melanoma) | Inhibition of cell proliferation and migration | Not Specified | Not Specified | Naringenin inhibited tumor cell proliferation and migration in a dose-dependent manner.[8][9] |
| SK-MEL-28 (Human Melanoma) | Inhibition of cell proliferation and migration | Not Specified | Not Specified | Dose-dependent inhibition of tumor cell proliferation and migration was observed.[8][9] |
| MDA-MB-231 (Breast Cancer) | Cell cycle arrest (G2 phase), induction of apoptosis | Not Specified | Not Specified | Naringenin induced apoptosis in a dose-dependent manner, with a significant increase in caspase-3 and caspase-9 activity. |
Table 2: Anti-inflammatory Effects of Naringenin
| Cell Model | Stimulus | Effect | Concentration Range | Key Findings |
| Macrophages | Lipopolysaccharide (LPS) | Inhibition of NF-κB activation, reduction of pro-inflammatory cytokine production (TNF-α, IL-1β, IL-6) | Not Specified | Naringenin was shown to inhibit key inflammatory pathways.[10] |
| Rat Cortical Astrocytes | Lipopolysaccharide (LPS) | Mitigation of astrocyte reactivity, reduction of nitric oxide (NO) production | 1 - 100 µM | Naringenin and its derivatives showed anti-inflammatory effects by modulating astrocyte response.[11] |
Table 3: Neuroprotective Effects of Naringenin
| Cell Model | Insult | Effect | Concentration Range | Key Findings |
| HT22 Cells | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Attenuation of cytotoxicity and apoptosis, inhibition of oxidative stress and inflammation | Not Specified | Naringenin showed neuroprotective effects by activating the SIRT1/FOXO1 signaling pathway.[6] |
| PC12 Cells | Amyloid-β (Aβ) | Attenuation of apoptosis and neurotoxicity | Not Specified | Neuroprotective effects were linked to inhibition of caspase-3 and activation of PI3K/AKT signaling.[2] |
| Rat Cortical Neurons | Oxygen-Glucose Deprivation/Reperfusion (OGD/R) | Reversal of Nrf2 translocation, reduction of apoptosis-related proteins | Not Specified | Naringenin demonstrated neuroprotective effects by modulating the Nrf2 pathway.[2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments with naringenin, which can be adapted for this compound.
Cell Culture and Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT-116, HepG2, SK-MEL-28), murine melanoma cells (B16F10), neuronal cells (HT22, PC12), or primary cells (rat cortical astrocytes) are commonly used.
-
Culture Conditions: Cells are typically maintained in appropriate culture media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
Naringenin Preparation: Naringenin is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[2] The final concentration of DMSO in the culture medium should be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of naringenin or the vehicle control (DMSO).
Cell Viability and Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a suitable density.
-
After 24 hours, treat the cells with different concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Apoptosis Assay (Flow Cytometry)
-
Treat cells with the test compound as described above.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., caspases, PARP, p-ERK1/2, p-JNK) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
Naringenin modulates several key signaling pathways to exert its biological effects.
Anticancer Signaling Pathways
Naringenin has been shown to inhibit cancer cell proliferation and induce apoptosis through the modulation of MAPK (ERK1/2 and JNK) and PI3K/Akt signaling pathways.[8][9] It can also upregulate the expression of activated caspase-3 and PARP, which are key executioners of apoptosis.[8][9]
Caption: Naringenin's anticancer signaling pathways.
Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of naringenin are largely mediated through the inhibition of the NF-κB signaling pathway.[10] This leads to a downstream reduction in the production of pro-inflammatory cytokines.
Caption: Naringenin's anti-inflammatory mechanism.
Neuroprotective Signaling Pathways
Naringenin's neuroprotective actions involve multiple pathways, including the activation of the SIRT1/FOXO1 and Nrf2 pathways, and modulation of the PI3K/Akt pathway.[2][6] These pathways collectively contribute to reduced oxidative stress, inflammation, and apoptosis in neuronal cells.
Caption: Neuroprotective signaling of naringenin.
General Experimental Workflow
The following diagram illustrates a general workflow for conducting in vitro dose-response studies of a flavonoid compound like naringenin or this compound.
Caption: General workflow for in vitro studies.
Conclusion
While direct in vitro dose-response data for this compound is currently limited, the extensive research on its parent compound, naringenin, provides a strong foundation for future investigations. The protocols and signaling pathway information detailed in these application notes can guide researchers in designing and conducting studies to elucidate the specific biological effects and mechanisms of action of this compound. The observed slight increase in the antiproliferative activity of an acetylated naringenin derivative suggests that acetylation may be a viable strategy to enhance the therapeutic potential of this flavonoid, warranting further investigation into derivatives like this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Flavonoid | BRD4 BD1 binder | TargetMol [targetmol.com]
- 3. biosynth.com [biosynth.com]
- 4. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. glpbio.com [glpbio.com]
- 10. mdpi.com [mdpi.com]
- 11. medchemexpress.com [medchemexpress.com]
Naringenin Triacetate: Application Notes and Protocols for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naringenin, a naturally occurring flavonoid found in citrus fruits, has garnered significant attention for its wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Recent studies have highlighted its potential to modulate epigenetic pathways, which are crucial in regulating gene expression without altering the DNA sequence itself. These epigenetic mechanisms include histone modifications and DNA methylation. However, the therapeutic application of naringenin is often limited by its poor bioavailability.
Naringenin triacetate, a synthetic derivative of naringenin, has been developed to overcome this limitation. As a more lipophilic prodrug, this compound exhibits improved lipid solubility and bioavailability, making it a valuable tool for in vitro and in vivo studies. Once it enters the cells, it is hydrolyzed to release the active compound, naringenin. This document provides detailed application notes and protocols for utilizing this compound in epigenetic research, with a focus on its role as a potential modulator of histone acetylation and related signaling pathways.
Mechanism of Action in Epigenetics
This compound is believed to exert its epigenetic effects primarily through its conversion to naringenin. Naringenin has been shown to influence epigenetic mechanisms through several pathways:
-
Histone Acetyltransferase (HAT) and Histone Deacetylase (HDAC) Modulation: While direct, potent inhibition of HDACs by naringenin is not as strong as some dedicated HDAC inhibitors, studies suggest it can influence the balance of histone acetylation. Some flavonoids have been shown to inhibit HDAC and HAT activity, thereby altering the acetylation status of histones and affecting gene expression.[1]
-
Bromodomain and Extra-Terminal Domain (BET) Protein Interaction: this compound has been identified as having a good binding affinity for the first bromodomain (BD1) of BRD4, a member of the BET family of proteins.[2] BRD4 is a key epigenetic reader that recognizes acetylated lysine residues on histones and recruits transcriptional machinery to specific gene promoters. By interfering with this interaction, this compound can potentially modulate the expression of genes involved in inflammation and cancer.
-
Modulation of Signaling Pathways: Naringenin influences several signaling pathways that are interconnected with epigenetic regulation, including the NF-κB and PI3K/Akt pathways.[3] These pathways can regulate the activity of epigenetic modifying enzymes, thereby indirectly affecting gene expression patterns.
Data Presentation
The following tables summarize quantitative data on the effects of naringenin, the active form of this compound. This data can be used as a starting point for designing experiments with this compound, with the understanding that dose-response relationships may vary.
Table 1: In Vitro Effects of Naringenin on Cell Viability and Apoptosis
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effect | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | 80 - 360 | 24 h | Dose-dependent decrease in cell viability and increase in apoptosis.[4] | |
| 3T3-L1 (Mouse Adipocytes) | 10 - 20 | 8 days | Increased glucose uptake.[5] | |
| HeLa (Human Cervical Cancer) | Varies | 24 h | Concentration-dependent increase in caspase-3 activity. | |
| B16F10 and SK-MEL-28 (Melanoma) | 100 - 400 | 24 h | Dose-dependent induction of apoptosis.[6] |
Table 2: Effects of Naringenin on Signaling Pathways
| Cell Line | Treatment | Concentration | Effect | Reference |
| 3T3-L1 Adipocytes | Naringenin | 10 - 20 µM | Increased phosphorylation of AMPK and ACC.[5] | |
| HepG2 Cells | Naringenin | 80 - 360 µM | Inhibition of JAK-2/STAT-3 signaling pathway.[4] |
Experimental Protocols
The following protocols are adapted from established methods for naringenin and can be used as a starting point for research with this compound. It is recommended to perform dose-response and time-course experiments to optimize the conditions for your specific cell type and experimental setup.
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
This compound (soluble in DMSO)[2]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Cell culture plates/flasks
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Plate cells at the desired density in appropriate cell culture plates or flasks and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10-100 mM). Store the stock solution at -20°C or -80°C for long-term storage.[2] To improve solubility, the tube can be warmed to 37°C and sonicated.[2]
-
Treatment: On the day of the experiment, dilute the this compound stock solution in a complete cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Control Groups: Include a vehicle control group treated with the same final concentration of DMSO as the experimental groups.
-
Incubation: Replace the existing medium with the medium containing this compound or vehicle control and incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
Protocol 2: Western Blot Analysis of Histone Acetylation
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated histones to the total histone levels.
Protocol 3: HDAC Inhibition Assay
Materials:
-
Nuclear extract from cells treated with this compound
-
HDAC fluorometric or colorimetric assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Nuclear Extraction: Prepare nuclear extracts from cells treated with this compound or vehicle control according to standard protocols or the instructions provided with the HDAC assay kit.
-
Assay Performance: Perform the HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extracts with a fluorogenic or colorimetric HDAC substrate.
-
Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percentage of HDAC inhibition by comparing the signal from this compound-treated samples to the vehicle control. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Materials:
-
Cells treated with this compound (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: After treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.
-
qPCR: Set up the qPCR reactions using the cDNA, SYBR Green or TaqMan master mix, and gene-specific primers for your target genes (e.g., inflammatory cytokines, cell cycle regulators) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in this compound-treated samples compared to the vehicle control.
Mandatory Visualizations
Signaling Pathways
Caption: Proposed mechanism of this compound in epigenetic regulation.
Experimental Workflow
Caption: General experimental workflow for studying this compound.
Logical Relationships
References
- 1. Epigenetic regulation by naringenin and naringin: A literature review focused on the mechanisms underlying its pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Restoration of the adipogenic gene expression by naringenin and naringin in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving naringenin triacetate water solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of naringenin triacetate in in vitro assays, with a specific focus on overcoming its limited water solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic derivative of naringenin, a natural flavonoid found in citrus fruits. The addition of three acetate groups is intended to improve its lipid solubility and bioavailability, making it a subject of interest for various research applications.[1]
Q2: Why is this compound challenging to dissolve in aqueous solutions?
Like its parent compound naringenin, this compound has a planar ring structure and is a hydrophobic molecule. This chemical structure leads to low water solubility, which can present challenges in preparing solutions for in vitro experiments that are typically conducted in aqueous media.[2][3]
Q3: What are the recommended solvents for dissolving this compound?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1][4] For in vitro assays, it is common practice to first dissolve the compound in a small amount of a pure organic solvent to create a concentrated stock solution, which is then further diluted in the aqueous assay medium.
Troubleshooting Guide
Q1: My this compound precipitated after I diluted the stock solution in my cell culture medium. What went wrong?
This is a common issue due to the poor aqueous solubility of the compound. Here are some potential causes and solutions:
-
Final Solvent Concentration is Too Low: The final concentration of the organic solvent (like DMSO) in your culture medium may be too low to keep the this compound in solution.
-
Solution was Not Prepared Freshly: Aqueous solutions of poorly soluble compounds are often not stable for long periods. It is recommended to prepare fresh dilutions for each experiment.
-
Temperature Shock: Diluting a concentrated stock solution from room temperature or colder into a warm medium can sometimes cause precipitation.
Troubleshooting Steps:
-
Increase Final Solvent Concentration: While keeping solvent toxicity in mind, you might need to slightly increase the final concentration of your organic solvent. It is crucial to always have a vehicle control (medium with the same final solvent concentration without the compound) in your experiment to account for any solvent effects.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the culture medium.
-
Gentle Warming and Sonication: To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[4]
-
Use of Solubilizing Agents: For persistent issues, consider the use of solubilizing agents like cyclodextrins.[5]
Q2: I am observing significant cytotoxicity in my cell-based assay, even at low concentrations of this compound. Could the solvent be the issue?
Yes, the solvent itself can be toxic to cells, especially at higher concentrations.
Troubleshooting Steps:
-
Determine the Maximum Tolerated Solvent Concentration: Before testing your compound, it is essential to determine the maximum concentration of your solvent (e.g., DMSO) that your specific cell line can tolerate without significant loss of viability. This is typically done by running a dose-response experiment with the solvent alone.
-
Minimize Final Solvent Concentration: Aim to keep the final concentration of the organic solvent in your cell culture medium as low as possible, ideally below 0.5% (v/v) for most cell lines.
-
Include a Vehicle Control: Always include a vehicle control in your experimental setup. This will help you differentiate between the cytotoxic effects of the solvent and your compound.
Quantitative Data Summary
Table 1: Solubility of Naringenin and its Derivatives in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Naringenin | Ethanol | ~2.5 mg/mL | [6] |
| Naringenin | DMSO | 54 mg/mL (198.34 mM) | [7] |
| Naringenin | Dimethyl Formamide (DMF) | ~10 mg/mL | [6] |
| Naringenin | Water | Insoluble | [7] |
| This compound | DMSO | 80 mg/mL (200.82 mM) | [1] |
| Naringin | Ethanol | ~1 mg/mL | [8] |
| Naringin | DMSO | ~10 mg/mL | [8] |
| Naringin | Dimethyl Formamide (DMF) | ~20 mg/mL | [8] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 398.36 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh out 3.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[4]
-
Once the solution is clear and free of any visible precipitate, it is ready for use.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For storage at -20°C, it is recommended to use the solution within one month, and within six months if stored at -80°C.[5]
Protocol 2: General Workflow for an In Vitro Cell Viability Assay
This protocol outlines a general workflow for assessing the effect of this compound on cell viability using a colorimetric assay like MTT or CCK-8.
Naringenin Signaling Pathways
Naringenin has been shown to modulate several key signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis.[9][10]
1. PI3K/Akt/mTOR Pathway
Naringenin has been observed to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer and is involved in cell growth, proliferation, and survival.[9]
References
- 1. Naringenin triacetate_TargetMol [targetmol.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. (+/-)-Naringenin | Mechanism | Concentration [selleckchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Preventing precipitation of naringenin triacetate in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin triacetate. Our goal is to help you overcome challenges related to its precipitation in aqueous solutions during your experiments.
Troubleshooting Guide: Preventing Precipitation
Issue: My this compound is precipitating out of my aqueous solution.
Precipitation of this compound is a common issue due to its hydrophobic nature. Here’s a step-by-step guide to troubleshoot and prevent this problem.
1. Initial Stock Solution Preparation:
-
Problem: The compound is not fully dissolved in the initial solvent.
-
Solution: this compound is highly soluble in Dimethyl Sulfoxide (DMSO).[1] Prepare a high-concentration stock solution in 100% DMSO. Sonication or gentle warming (to 37°C) can aid dissolution.[2]
-
Pro-Tip: Use freshly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.
-
2. Dilution into Aqueous Media:
-
Problem: The compound precipitates when the DMSO stock is diluted into an aqueous buffer or cell culture medium.
-
Solution: This is expected as the DMSO concentration decreases, lowering the solvent's capacity to keep the hydrophobic compound in solution. To address this:
-
Use Co-solvents: Do not dilute directly into a purely aqueous solution. Instead, use a pre-formulated vehicle containing co-solvents.
-
Stepwise Dilution: Add the DMSO stock to the co-solvent mixture first, ensure it is fully mixed, and then add the aqueous component.
-
Maintain Low Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your final working solution to minimize solvent toxicity in cell-based assays.
-
3. Common Formulation Strategies:
If simple dilution is not effective, consider these proven formulation strategies to enhance the solubility of this compound.
| Formulation Component | Purpose | Example Protocol | Achievable Concentration |
| Co-solvents | To increase the polarity of the solvent system. | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |
| Cyclodextrins | To encapsulate the hydrophobic molecule, increasing its apparent water solubility. | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |
| Lipid-based | For in vivo studies requiring lipid-based formulations. | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |
Data sourced from MedChemExpress.
Below is a workflow diagram to help you decide on the best approach for your experiment.
Caption: A streamlined workflow for troubleshooting this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
Q2: Why is this compound used if it is so difficult to dissolve?
This compound is a derivative of naringenin with improved lipid solubility and bioavailability.[1] This makes it more readily absorbed in in vivo systems compared to naringenin. The formulation challenges are often outweighed by its enhanced biological activity.
Q3: Can I use other solvents besides DMSO to make my stock solution?
While other organic solvents might be used, DMSO is the most commonly recommended solvent with a high reported solubility of 80-100 mg/mL.[1] If you must use another solvent, it is crucial to perform a solubility test first.
Q4: I see a precipitate in my cell culture media after a few hours of incubation. What should I do?
This could be due to several factors:
-
Delayed Precipitation: The initial solution may have been supersaturated.
-
Interaction with Media Components: Salts, proteins, or other components in the media can interact with the compound, causing it to precipitate.
-
Temperature or pH Changes: Fluctuations in temperature or pH during incubation can affect solubility.
Solutions:
-
Lower the final concentration of this compound.
-
Consider using a more robust formulation with cyclodextrins, which can help stabilize the compound in the complex environment of cell culture media.
-
Ensure the pH of your final solution is stable.
Q5: Can I filter my final solution to remove the precipitate?
Filtering is not recommended as it will remove the precipitated compound, leading to an unknown and lower final concentration in your experiment. This will compromise the accuracy and reproducibility of your results. The focus should be on preventing precipitation in the first place.
Experimental Protocols
Protocol 1: Co-solvent Formulation for In Vitro/In Vivo Studies
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound
-
DMSO (anhydrous)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add Tween-80 and mix again until the solution is clear.
-
Finally, add the saline solution and mix to achieve the final desired concentration.
Example for a 1 mL final solution at 2.5 mg/mL:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80. Mix well.
-
Add 450 µL of saline. Mix well.
Protocol 2: Cyclodextrin-based Formulation
This protocol utilizes sulfobutylether-β-cyclodextrin (SBE-β-CD) to improve aqueous solubility.
Materials:
-
This compound
-
DMSO (anhydrous)
-
SBE-β-CD
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add the 20% SBE-β-CD in saline solution to the DMSO stock and mix thoroughly.
Example for a 1 mL final solution at 2.5 mg/mL:
-
Take 100 µL of a 25 mg/mL this compound stock in DMSO.
-
Add 900 µL of 20% SBE-β-CD in saline. Mix well.
Signaling Pathways of Interest
Naringenin and its derivatives are known to modulate several key signaling pathways. Understanding these can be crucial for interpreting experimental results.
Caption: Overview of key signaling pathways modulated by naringenin.
Naringenin has been shown to:
-
Inhibit the PI3K/Akt/mTOR pathway , which is often dysregulated in cancer and is involved in cell proliferation and survival.
-
Activate the Nrf2/ARE pathway , leading to an enhanced antioxidant response.
-
Inhibit the NF-κB pathway , a key regulator of inflammation.
This modulation of multiple pathways underscores the therapeutic potential of naringenin and its derivatives in various disease models.
References
Technical Support Center: Optimizing Naringenin Triacetate Concentration for Apoptosis Assays
Welcome to the technical support center for the use of naringenin triacetate in apoptosis assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
A Note on this compound: this compound is an acetylated derivative of naringenin. While direct studies on the apoptotic effects of this compound are limited, it is understood that acetylation of flavonoids like naringenin is a common strategy to enhance their lipophilicity and bioavailability. This improved cellular uptake suggests that this compound likely acts as a prodrug, being hydrolyzed into its active form, naringenin, within the cell. Therefore, the extensive data available on naringenin-induced apoptosis can serve as a strong foundation for optimizing experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in apoptosis assays?
A1: Based on studies using naringenin, a good starting point for this compound would be in the range of 10 µM to 500 µM. The optimal concentration is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line.
Q2: How should I dissolve and store this compound?
A2: this compound is soluble in DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO (e.g., 10-20 mM) and then dilute it to the final desired concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture does not exceed a level that is toxic to your cells (typically <0.5%). Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1]
Q3: I am not observing any apoptotic effects. What are the possible reasons?
A3: Several factors could contribute to a lack of apoptotic induction:
-
Concentration: The concentration of this compound may be too low for your specific cell line. Try increasing the concentration based on a dose-response curve.
-
Incubation Time: The incubation period may be too short. Apoptosis is a time-dependent process. Consider extending the treatment time (e.g., 24, 48, or 72 hours).
-
Cell Line Resistance: Some cancer cell lines are inherently more resistant to certain drugs.
-
Compound Stability: Ensure the proper storage of your this compound stock solution to maintain its activity.
-
Assay Sensitivity: The apoptosis assay you are using may not be sensitive enough to detect early apoptotic events. Consider using a combination of assays (e.g., Annexin V-FITC for early apoptosis and a caspase activity assay).
Q4: I am observing high levels of cell death, but I am unsure if it is apoptosis or necrosis. How can I differentiate between the two?
A4: The Annexin V-FITC and Propidium Iodide (PI) double staining assay is a standard method to distinguish between apoptosis and necrosis.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no apoptosis induction | Inadequate concentration of this compound. | Perform a dose-response study to determine the optimal concentration for your cell line. Refer to the data on naringenin for starting ranges. |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration. | |
| Cell line is resistant to treatment. | Consider using a different cell line or co-treating with a known sensitizing agent. | |
| Degradation of this compound. | Ensure proper storage of stock solutions (aliquoted at -20°C or -80°C, protected from light). Prepare fresh dilutions for each experiment. | |
| High background in apoptosis assay | Sub-optimal assay conditions. | Optimize antibody/stain concentrations and incubation times for your specific cell line and assay. Include appropriate controls (unstained, single-stained). |
| Cell handling induced stress/death. | Handle cells gently during harvesting and staining procedures. Avoid harsh trypsinization. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to reach a similar confluency at the time of treatment. |
| Inconsistent preparation of this compound dilutions. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure thorough mixing. | |
| Precipitation of compound in culture medium | Poor solubility of this compound at the final concentration. | Ensure the final DMSO concentration is low and compatible with your medium. Consider pre-warming the medium before adding the compound. |
Quantitative Data Summary
The following tables summarize the effective concentrations of naringenin that have been reported to induce apoptosis in various cancer cell lines. This data can serve as a valuable reference for establishing the initial concentration range for this compound experiments.
Table 1: Effective Concentrations of Naringenin for Inducing Apoptosis in Different Cancer Cell Lines
| Cell Line | Cancer Type | Effective Concentration Range (µM) | Incubation Time (hours) | Observed Apoptotic Effects |
| HepG2 | Hepatocellular Carcinoma | 80 - 360 | 24 | Increased apoptosis rate from 0.4% to 7.1%, increased caspase-3 activity.[2] |
| HOS, U2OS | Osteosarcoma | 100 - 500 | 24 | Dose-dependent increase in apoptosis.[3][4] |
| B16F10, SK-MEL-28 | Melanoma | 100 - 400 | 24 | Dose-dependent induction of apoptosis.[5] |
| A549 | Lung Cancer | 10 - 200 | 48 | Significant increase in apoptotic cells at 100 and 200 µM. |
| MDA-MB-231 | Breast Cancer | 40 - 80 µg/ml | 48 | Dose-dependent induction of apoptosis. |
Experimental Protocols
Protocol 1: Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay
This protocol is a standard method for detecting early and late apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Treatment: Treat cells with various concentrations of this compound for the desired incubation period. Include a vehicle control (DMSO).
-
Cell Harvesting: After incubation, collect the culture medium (containing floating cells) and wash the adherent cells with PBS.
-
Trypsinization: Gently detach the adherent cells using trypsin-EDTA.
-
Cell Pooling and Washing: Combine the collected medium and the detached cells. Centrifuge at a low speed, discard the supernatant, and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour of staining.
Protocol 2: Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in apoptosis.
Materials:
-
This compound stock solution (in DMSO)
-
Cell culture medium
-
Cell lysis buffer
-
Caspase-3/9 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Annexin V-FITC protocol.
-
Cell Lysis: After treatment, lyse the cells according to the assay kit manufacturer's instructions to release cellular proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Caspase Assay: Add the cell lysate to a 96-well plate and add the caspase-3 or caspase-9 substrate.
-
Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase activity.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathways involved in naringenin-induced apoptosis and a general experimental workflow for optimizing its concentration.
Caption: Key signaling pathways modulated by naringenin to induce apoptosis.
Caption: A streamlined workflow for optimizing and validating this compound concentration.
References
- 1. glpbio.com [glpbio.com]
- 2. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naringenin Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Naringenin Derivative Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of naringenin and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of naringenin?
A1: The low oral bioavailability of naringenin is primarily attributed to several factors:
-
Poor Water Solubility: Naringenin is a hydrophobic molecule, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1]
-
Extensive First-Pass Metabolism: Upon absorption, naringenin undergoes significant metabolism in the intestines and liver, primarily through glucuronidation and sulfation, which facilitates its rapid elimination from the body.[2]
-
Gastrointestinal Degradation: The stability of naringenin can be compromised in the harsh environment of the gastrointestinal tract.
-
Limited Membrane Permeability: Its chemical structure may not be optimal for passive diffusion across the intestinal epithelial cell membrane.
Q2: What are the most common strategies to enhance the bioavailability of naringenin derivatives?
A2: Several promising strategies have been developed to overcome the bioavailability challenges of naringenin:
-
Nanoparticle-Based Delivery Systems: Encapsulating naringenin into various nanocarriers can improve its solubility, protect it from degradation, and enhance its absorption.[1] Common systems include polymeric nanoparticles, solid lipid nanoparticles (SLNs), liposomes, and nanosuspensions.[3]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HPβCD), can significantly increase the aqueous solubility of naringenin.[4][5][6][7]
-
Co-crystallization: The formation of co-crystals with generally recognized as safe (GRAS) co-formers like ascorbic acid can improve the dissolution rate and solubility of naringenin.[8]
-
Prodrug Approach: Modifying the chemical structure of naringenin to create a more soluble or permeable prodrug that is converted to the active form in the body can also enhance bioavailability.[9][10]
Q3: How do nanoformulations improve the bioavailability of naringenin?
A3: Nanoformulations enhance naringenin's bioavailability through several mechanisms:
-
Increased Surface Area: The small particle size of nanoparticles dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate.[3]
-
Enhanced Permeability and Retention (EPR) Effect: In the context of cancer therapy, nanoparticles can accumulate in tumor tissues due to leaky vasculature and poor lymphatic drainage.
-
Protection from Degradation: The encapsulating material protects naringenin from enzymatic degradation and the harsh pH conditions of the GI tract.
-
Targeted Delivery: The surface of nanoparticles can be functionalized with ligands to target specific cells or tissues, increasing local drug concentration and efficacy.
-
Improved Cellular Uptake: Nanoparticles can be taken up by cells through endocytosis, bypassing efflux transporters that might otherwise pump naringenin out of the cell.
Troubleshooting Guides
Issue 1: Low Solubility of Naringenin in Aqueous Buffers
Problem: You are observing very low concentrations of dissolved naringenin in your dissolution or cell culture media, which is affecting the accuracy of your in vitro experiments.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Inherent low solubility of naringenin. | 1. Increase Solubility with Co-solvents: Try dissolving naringenin in a small amount of a biocompatible organic solvent (e.g., DMSO, ethanol) before diluting it in your aqueous buffer. Ensure the final solvent concentration is non-toxic to your cells.[11] 2. Utilize Cyclodextrin Complexation: Prepare an inclusion complex of naringenin with HPβCD. This has been shown to increase solubility by over 400-fold.[4][5][6][7] 3. pH Adjustment: Naringenin's solubility is pH-dependent, with higher solubility observed in alkaline media.[12] Adjust the pH of your buffer if your experimental conditions allow. |
| Precipitation of naringenin over time. | 1. Prepare Fresh Solutions: Always use freshly prepared naringenin solutions for your experiments. 2. Incorporate Stabilizers: For longer-term experiments, consider using a formulation approach, such as a nanoemulsion or liposomal formulation, to maintain naringenin in a solubilized state.[13][14] |
Issue 2: Inconsistent Results in Caco-2 Permeability Assays
Problem: You are observing high variability in the apparent permeability coefficient (Papp) of naringenin across Caco-2 cell monolayers.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Poor solubility and precipitation in the donor compartment. | 1. Use a Solubilizing Formulation: As with solubility issues, formulate naringenin with a solubilizing agent like HPβCD. This has been shown to increase transport across Caco-2 monolayers by 11-fold.[4][5][6][7] 2. Monitor for Precipitation: Visually inspect the donor compartment for any signs of precipitation during the experiment. |
| Efflux by P-glycoprotein (P-gp). | 1. Co-incubation with a P-gp Inhibitor: Perform the transport study in the presence of a known P-gp inhibitor, such as verapamil, to determine if efflux is a significant factor.[15] A significant increase in the apical-to-basolateral transport would indicate P-gp involvement. |
| Metabolism by Caco-2 cells. | 1. Analyze Metabolites: Use LC-MS/MS to analyze both the donor and receiver compartments for naringenin metabolites (e.g., glucuronides, sulfates). This will help you quantify the extent of metabolism during transport. |
| Compromised monolayer integrity. | 1. Monitor Transepithelial Electrical Resistance (TEER): Measure the TEER of your Caco-2 monolayers before and after the experiment to ensure their integrity has not been compromised by the formulation or naringenin itself. 2. Lucifer Yellow Assay: Use a paracellular marker like Lucifer yellow to confirm the tightness of the cell junctions.[15] |
Issue 3: Low and Variable Plasma Concentrations in Animal Studies
Problem: Following oral administration of a naringenin formulation to rodents, you are observing low and highly variable plasma concentrations, making pharmacokinetic analysis difficult.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Bioavailability Enhancement. | 1. Optimize the Formulation: Re-evaluate your formulation strategy. Consider using a more robust system like polymeric nanoparticles or a self-nanoemulsifying drug delivery system (SNEDDS). 2. Increase the Dose (with caution): If toxicity is not a concern, a higher dose may lead to more quantifiable plasma levels. However, be mindful of potential saturation of absorption or metabolic pathways. |
| Extensive First-Pass Metabolism. | 1. Analyze for Metabolites: Ensure your analytical method is capable of detecting and quantifying the major glucuronide and sulfate conjugates of naringenin, as these are often the predominant forms in plasma.[2] Total naringenin (aglycone + conjugates) should be reported. 2. Co-administration with Metabolic Inhibitors: While not a long-term solution, co-administering a known inhibitor of UGT and SULT enzymes in a preliminary study can help confirm the extent of first-pass metabolism. |
| Improper Dosing Technique. | 1. Ensure Proper Gavage Technique: Improper oral gavage can lead to dosing errors. Ensure personnel are well-trained. 2. Fasting State of Animals: Standardize the fasting period for the animals before dosing, as food can affect the absorption of flavonoids.[16] |
Data Presentation: Quantitative Improvements in Naringenin Bioavailability
Table 1: Enhancement of Naringenin Solubility with Different Formulations
| Formulation | Fold Increase in Solubility | Reference |
| Hydroxypropyl-β-cyclodextrin (HPβCD) Complex | >400 | [4][5][7] |
| β-cyclodextrin (βCD) Complex | 132 | [6] |
| Methyl-β-cyclodextrin (mβCD) Complex | 526 | [6] |
| Co-crystal with Ascorbic Acid (1:2) | Significant enhancement (99.5% drug release vs. 47% for crude naringenin) | [8] |
| Mixed Micelles (Pluronic F127 & Tween 80) | 27 | [17] |
Table 2: Improvement in In Vitro and In Vivo Bioavailability Parameters of Naringenin
| Formulation | Model | Parameter | Fold Increase | Reference |
| HPβCD Complex | Caco-2 Cells | Transport | 11 | [4][5][7] |
| HPβCD Complex | Rats | AUC | 7.4 | [4][5][6][7] |
| HPβCD Complex | Rats | Cmax | 14.6 | [4][5][6][7] |
| Liposomal Formulation | Rats | Relative Oral Bioavailability | 2.3 | |
| Mixed Micelles (Pluronic F127 & Tween 80) | Rats | Absolute Bioavailability | 6.6 (from 4.1% to 26.9%) | [17] |
Experimental Protocols
Protocol 1: Preparation of Naringenin-HPβCD Inclusion Complex
Objective: To prepare a naringenin-HPβCD inclusion complex to enhance the aqueous solubility of naringenin.
Materials:
-
Naringenin
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Deionized water
-
Magnetic stirrer
-
Lyophilizer
Methodology:
-
Prepare a stock solution of HPβCD in deionized water at a desired concentration (e.g., 45 mM).
-
Add an excess amount of naringenin powder to the HPβCD solution.
-
Stir the suspension at room temperature for 24-48 hours, protected from light.
-
After stirring, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the un-dissolved naringenin.
-
Carefully collect the supernatant containing the soluble naringenin-HPβCD complex.
-
For a solid complex, freeze the supernatant at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
The concentration of naringenin in the complex can be determined by UV-Vis spectrophotometry or HPLC.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To evaluate the effect of a formulation on the transport of naringenin across a Caco-2 cell monolayer, a model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS)
-
Naringenin formulation (e.g., naringenin-HPβCD complex)
-
Lucifer yellow
-
TEER meter
Methodology:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monitor the integrity of the monolayer by measuring the TEER. Monolayers are typically ready for transport studies when the TEER value is >250 Ω·cm².
-
On the day of the experiment, wash the monolayers with pre-warmed HBSS.
-
Add the naringenin formulation in HBSS to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.
-
At the end of the experiment, collect a sample from the apical chamber.
-
To confirm monolayer integrity post-experiment, perform a Lucifer yellow leak test by adding Lucifer yellow to the apical chamber and measuring its appearance in the basolateral chamber.
-
Analyze the concentration of naringenin in all samples by a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of naringenin appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a naringenin formulation after oral administration in rats.
Materials:
-
Sprague-Dawley rats (or other suitable strain)
-
Naringenin formulation
-
Vehicle control
-
Oral gavage needles
-
Blood collection tubes (e.g., containing heparin or EDTA)
-
Centrifuge
Methodology:
-
Acclimate the rats for at least one week before the experiment.
-
Fast the rats overnight (e.g., 12 hours) before dosing, with free access to water.
-
Administer the naringenin formulation or vehicle control to the rats via oral gavage at a specific dose (e.g., 20 mg/kg).[6]
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
To determine the total naringenin concentration, treat the plasma samples with β-glucuronidase and sulfatase to hydrolyze the conjugated metabolites back to the aglycone form.[4][18]
-
Extract naringenin from the plasma using a suitable organic solvent (e.g., ethyl acetate).
-
Quantify the concentration of naringenin in the extracts using a validated HPLC or LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
Visualizations
Caption: Experimental workflow for developing and evaluating bioavailability-enhanced naringenin formulations.
Caption: Simplified diagram of naringenin's first-pass metabolism in the intestine and liver.
References
- 1. researchgate.net [researchgate.net]
- 2. jfda-online.com [jfda-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 7. Enhancement of naringenin bioavailability by complexation with hydroxypropyl-β-cyclodextrin. [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicresearchlibrary.com [academicresearchlibrary.com]
- 9. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Characterization, in Vitro and in Vivo Evaluation of Naringenin-Hydroxypropyl-β-Cyclodextrin Inclusion for Pulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced Solubility and Bioavailability of Naringenin via Liposomal Nanoformulation: Preparation and In Vitro and In Vivo Evaluations | Semantic Scholar [semanticscholar.org]
- 14. Formulation Design, Statistical Optimization, and In Vitro Evaluation of a Naringenin Nanoemulsion to Enhance Apoptotic Activity in A549 Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Uptake and Transport of Naringenin and Its Antioxidant Effects in Human Intestinal Epithelial Caco-2 Cells [frontiersin.org]
- 16. Beneficial effects of citrus flavanones naringin and naringenin and their food sources on lipid metabolism: An update on bioavailability, pharmacokinetics, and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Safety and Pharmacokinetics of Naringenin: A Randomized, Controlled, Single Ascending Dose, Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
Naringenin triacetate long-term storage and handling protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of naringenin triacetate.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for solid this compound?
Q2: How should I prepare and store stock solutions of this compound?
Stock solutions are typically prepared by dissolving the compound in an organic solvent such as DMSO.[2] For storage, it is recommended to keep stock solutions at -20°C for up to one month or at -80°C for up to six months. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q3: In which solvents is this compound soluble?
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO). The parent compound, naringenin, is soluble in ethanol, DMSO, and dimethyl formamide (DMF).[1] While this compound's solubility profile is expected to be similar, empirical determination for specific experimental needs is recommended.
Q4: Is this compound stable in aqueous solutions?
Aqueous solutions of the parent compound, naringenin, are not recommended for storage for more than one day.[1] this compound, being more lipophilic, may have even lower aqueous stability. It is best practice to prepare fresh aqueous working solutions from a stock solution for each experiment.
Q5: What are the known biological targets of this compound?
This compound is recognized as a binder of Bromodomain-containing protein 4 (BRD4), a key reader of epigenetic marks that plays a crucial role in the transcriptional regulation of genes involved in cell proliferation and cancer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in working solution | The aqueous solubility of this compound is low. The concentration in your final working solution may have exceeded its solubility limit. | - Increase the percentage of organic co-solvent (e.g., DMSO) in your final working solution, ensuring it is compatible with your experimental system.- Prepare a more dilute working solution.- For in vivo studies, consider formulation with solubility enhancers like PEG300, Tween-80, or cyclodextrins. |
| Inconsistent experimental results | - Compound degradation: Instability in aqueous buffers or exposure to harsh pH conditions or light can lead to degradation.- Improper storage: Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh working solutions for each experiment.- Ensure the pH of your experimental buffer is within a stable range (physiological pH is generally preferred).[3] Protect solutions from direct light.- Aliquot stock solutions to minimize freeze-thaw cycles. |
| Low cellular uptake or efficacy | This compound is more lipophilic than naringenin, which should favor passive diffusion across cell membranes. However, factors like cell type and experimental conditions can influence uptake. | - Increase the incubation time or concentration of the compound.- Verify the purity and integrity of your this compound stock.- Consider using a formulation with permeation enhancers if working with challenging cell lines or tissues. |
| Difficulty dissolving the solid compound | The compound may require assistance to fully dissolve in the chosen solvent. | - Gently warm the solution.- Use sonication to aid dissolution. |
Quantitative Data Summary
Table 1: Naringenin Solubility in Various Solvents
(Note: This data is for the parent compound, naringenin. The solubility of this compound may differ due to the presence of the acetate groups.)
| Solvent | Solubility | Reference |
| Ethanol | ~2.5 mg/mL | [1] |
| DMSO | ~5 mg/mL | [1] |
| Dimethyl formamide (DMF) | ~10 mg/mL | [1] |
| 1:1 solution of DMF:PBS (pH 7.2) | ~0.50 mg/mL | [1] |
| Water | Very poorly soluble | [2][4] |
| Acetonitrile (ACN) | Increases with mole fraction | [5][6] |
| 1,4-Dioxane (DOX) | Increases with mole fraction | [5][6] |
Table 2: Naringenin Stability under Different Conditions
(Note: This data is for the parent compound, naringin/naringenin. The stability of this compound may vary.)
| Condition | Observation | Reference |
| Temperature | Stable up to 100°C. | [3] |
| pH | Stable at physiological pH (1.2, 5.8, and 7.4). Degrades at extreme pH. | [3] |
| UV-C Light | Naringenin showed about 6% degradation in 76 hours when encapsulated in nanoparticles, and about 60% degradation in 48 hours when not encapsulated. | [7] |
| Storage (Solid) | ≥ 4 years at -20°C. | [1] |
| Storage (Aqueous Solution) | Not recommended for more than one day. | [1] |
Experimental Protocols
1. BRD4-Histone H3.3 Interaction Assay (NanoBRET™)
This protocol is adapted from a general method for assessing the interaction between BRD4 and histone H3.3 in live cells, a key interaction that can be disrupted by BRD4 binders like this compound.
Objective: To determine the ability of this compound to inhibit the interaction between BRD4 and acetylated histones.
Methodology:
-
Cell Culture: HEK293 cells are cultured in appropriate media.
-
Transfection: Cells are co-transfected with plasmids encoding for a NanoLuc®-BRD4 fusion protein (donor) and a HaloTag®-Histone H3.3 fusion protein (acceptor).
-
Cell Plating: Transfected cells are seeded into 96-well or 384-well assay plates.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate vehicle (e.g., DMSO) and add to the cells. Include a vehicle-only control.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (acceptor) to the cells and incubate.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate (donor) to the cells.
-
Signal Detection: Measure the donor emission (at ~460 nm) and the acceptor emission (at ~618 nm) using a luminometer equipped with the appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. A decrease in the ratio in the presence of this compound indicates inhibition of the BRD4-histone interaction.
This is a generalized protocol. For specific details and optimization, refer to the manufacturer's instructions for the NanoBRET™ assay.[8][9]
Visualizations
Caption: Workflow for studying this compound.
Caption: Inhibition of BRD4 signaling by this compound.
Caption: Troubleshooting guide for this compound use.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Preformulation studies and in vitro cytotoxicity of naringin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Solubility and Preferential Solvation of the Flavonoid Naringenin in Some Aqueous/Organic Solvent Mixtures | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. NanoBRET™ BRD4/Histone H3.3 Interaction Assay Protocol [promega.sg]
- 9. promega.com [promega.com]
Technical Support Center: Enhancing Cellular Uptake of Acetylated Flavonoids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low cellular uptake of acetylated flavonoids during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the cellular uptake of my acetylated flavonoid low, even though acetylation is supposed to increase lipophilicity?
A1: While acetylation generally increases the lipophilicity of flavonoids, which can improve passive diffusion across the cell membrane, several factors can still lead to low cellular uptake.[1][2][3] The degree and position of acetylation are critical; incomplete or excessive acetylation can negatively impact membrane permeability.[4] Furthermore, the increased lipophilicity might lead to poor solubility in aqueous cell culture media, causing the compound to precipitate or form aggregates, thus reducing its availability for cellular absorption.[3][5] The specific cell line being used is another crucial factor, as membrane composition and the presence of specific transporters can vary significantly.[6]
Q2: How can I improve the solubility of my acetylated flavonoid in the cell culture medium?
A2: To improve solubility, you can try several approaches. A common method is to dissolve the acetylated flavonoid in a small amount of a biocompatible solvent, such as dimethyl sulfoxide (DMSO), before diluting it to the final concentration in the cell culture medium. It is crucial to keep the final DMSO concentration low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Another strategy is to use formulation techniques like encapsulation in nanoparticles, liposomes, or complexation with cyclodextrins to enhance aqueous dispersibility and stability.[7][8]
Q3: Could intracellular enzymes be affecting the concentration of my acetylated flavonoid?
A3: Yes, intracellular esterases can rapidly hydrolyze the acetyl groups from the flavonoid backbone, converting the compound back to its parent flavonoid or partially acetylated intermediates.[9][10] This deacetylation process can alter the compound's properties and its intracellular concentration. The rate of hydrolysis can vary depending on the cell type and the specific acetylated flavonoid.[11]
Q4: How does the position of acetylation on the flavonoid scaffold impact its biological activity and uptake?
A4: The position of acetylation has a significant impact. For instance, studies have shown that acetylation of hydroxyl groups on the B-ring of the flavonoid structure can be crucial for certain biological activities.[12] The substitution pattern influences the molecule's overall conformation, polarity, and interaction with cell membranes and intracellular targets. Therefore, different acetylation patterns can lead to significant variations in cellular uptake and efficacy.[4]
Q5: Are there alternative chemical modifications to acetylation for improving flavonoid bioavailability?
A5: Yes, other chemical modifications can be explored. Methylation, for example, is another strategy to increase lipophilicity and metabolic stability.[4][13] Glycosylation can also be employed to modulate solubility and bioavailability, although its effects can be complex and dependent on the specific flavonoid and sugar moiety.[13][14] Additionally, forming flavonoid acetamide derivatives has been shown to improve bioavailability.[5]
Troubleshooting Guides
Problem: Low or Inconsistent Cellular Uptake
| Possible Cause | Troubleshooting Steps |
| Poor solubility in culture medium | 1. Optimize the concentration of the co-solvent (e.g., DMSO). 2. Test different co-solvents (e.g., ethanol). 3. Consider using a formulation strategy such as liposomes or nanoparticles.[7][8] |
| Precipitation of the compound during incubation | 1. Visually inspect the culture wells for any precipitate after adding the compound. 2. Reduce the final concentration of the acetylated flavonoid. 3. Increase the serum concentration in the medium if compatible with the experiment. |
| Rapid intracellular metabolism | 1. Perform time-course experiments to measure the intracellular concentration of both the acetylated flavonoid and its parent compound. 2. Consider co-treatment with a general esterase inhibitor to assess the impact of deacetylation. |
| Cell line-specific uptake mechanisms | 1. Test the acetylated flavonoid on different cell lines to determine if the low uptake is cell-type specific.[6] 2. Research the specific membrane characteristics and transporter expression of your cell line. |
Problem: High Variability in Experimental Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent compound preparation | 1. Prepare a fresh stock solution for each experiment. 2. Ensure complete dissolution of the compound in the co-solvent before diluting in the medium. 3. Vortex the stock solution and the final diluted solution thoroughly before adding to the cells. |
| Uneven cell seeding | 1. Ensure a single-cell suspension before seeding. 2. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in multi-well plates | 1. Avoid using the outer wells of the plate for treatment groups. 2. Fill the outer wells with sterile PBS or medium to maintain humidity. |
Quantitative Data Summary
The following table summarizes the reported enhancements in cellular uptake and biological activity for various acetylated flavonoids compared to their parent compounds.
| Flavonoid | Acetylated Derivative | Cell Line | Fold Increase in Uptake/Activity | Reference |
| Quercetin | 3,7,3',4'-O-tetraacetylquercetin (4Ac-Q) | HepG2 | 2.5-fold higher intracellular quercetin | [2][15][16] |
| 5-Demethyltangeretin (5-DTAN) | 5-O-acetyl-5-demethyltangeretin (5-ATAN) | PC-3 | 2.3-fold higher cytosolic 5-DTAN concentration | [11] |
| (-)-epigallocatechin-3-O-gallate (EGCG) | Acetylated EGCG | Not specified | 30-fold enhanced cellular uptake | [17][18] |
| Apigenin | Acetylated apigenin | HCT-116 | ~4-fold enhancement in tumor cell proliferation inhibition (based on IC50) | [4] |
Key Experimental Protocols
Cellular Uptake Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the measurement of intracellular concentrations of acetylated flavonoids.
Methodology:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment: Treat the cells with the acetylated flavonoid at the desired concentration and incubate for the specified time.
-
Cell Lysis: After incubation, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a methanol/water solution.
-
Sample Preparation: Scrape the cell lysate and centrifuge to pellet cell debris. Collect the supernatant containing the intracellular compounds.
-
HPLC Analysis: Analyze the supernatant using a reverse-phase C18 column. The mobile phase and gradient will need to be optimized for the specific flavonoid. Use a UV or photodiode array (PDA) detector to quantify the parent and acetylated flavonoid based on standard curves.[15][16][17]
Cell Viability Assay (MTT Assay)
This protocol is for assessing the cytotoxic effects of acetylated flavonoids.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with various concentrations of the acetylated flavonoid and a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Flow Cytometry for Flavonoid Detection
A method for detecting the presence of flavonoids within cells.[6][19]
Methodology:
-
Cell Treatment: Treat cells in suspension or adherent cells that have been detached with the flavonoid of interest.
-
Staining: After incubation, wash the cells and stain with diphenylboric acid 2-amino ethyl ester (DPBA), which fluoresces upon binding to certain flavonoids.[19]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the amount of intracellular flavonoid.[6][19]
Signaling Pathways and Experimental Workflows
Apoptosis Signaling Pathway Induced by Acetylated Quercetin
This diagram illustrates the proposed mechanism by which acetylated quercetin (4Ac-Q) induces apoptosis in cancer cells.[15][16] Upon cellular uptake and deacetylation, it increases reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and the release of pro-apoptotic factors.
References
- 1. Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Flavonoids-Based Delivery Systems towards Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Botanical Flavonoids: Efficacy, Absorption, Metabolism and Advanced Pharmaceutical Technology for Improving Bioavailability | MDPI [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydroxyl Group Acetylation of Quercetin Enhances Intracellular Absorption and Persistence to Upregulate Anticancer Activity in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Flow Cytometric Method for the Detection of Flavonoids in Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing off-target effects of naringenin triacetate in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and navigate common challenges in experiments involving naringenin triacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from naringenin?
This compound is a synthetic, acetylated derivative of naringenin, a natural flavonoid found in citrus fruits. The acetylation process enhances the compound's stability and cell permeability, which can lead to increased bioavailability compared to its parent compound, naringenin.
Q2: What is the primary known mechanism of action for this compound?
This compound has been shown to exhibit a good binding affinity with the first bromodomain of BRD4 (BRD4 BD1), suggesting its potential role as a BRD4 binder.[1][2] BRD4 is a member of the bromodomain and extra-terminal domain (BET) family of proteins, which are key regulators of gene transcription.
Q3: What are the known biological activities of naringenin and its derivatives?
Naringenin and its derivatives, including this compound, have demonstrated a wide range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and potential anticancer effects.[3][4][5][6] These effects are mediated through the modulation of various signaling pathways.
Q4: How should I store and handle this compound?
For long-term storage, this compound should be stored at -80°C for up to 6 months. For shorter periods, it can be stored at -20°C for up to one month, protected from light.[1] Stock solutions are typically prepared in DMSO.[2] To improve solubility, it is recommended to warm the tube to 37°C and use an ultrasonic bath.[2]
Troubleshooting Guide: Minimizing Off-Target Effects
Unexpected or inconsistent experimental results when using this compound may be indicative of off-target effects. This guide provides insights into potential issues and strategies for mitigation.
Issue 1: High levels of cytotoxicity or unexpected cell death.
-
Possible Cause: The concentration of this compound may be too high, leading to pro-oxidative effects and cellular toxicity. Studies have shown that high concentrations of naringenin can induce oxidative stress and apoptosis.[7]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
-
Review Literature: Consult the provided tables for effective concentration ranges in various models.
-
Control Experiments: Include appropriate vehicle controls (e.g., DMSO) to ensure that the observed effects are not due to the solvent.
-
Issue 2: Inconsistent or contradictory results across experiments.
-
Possible Cause: Naringenin and its derivatives can have biphasic effects, where low concentrations exhibit beneficial antioxidant properties, while high concentrations may become pro-oxidative.[7] This can lead to variability in results if the concentration is not tightly controlled.
-
Troubleshooting Steps:
-
Precise Concentration Control: Ensure accurate and consistent preparation of this compound solutions for all experiments.
-
Monitor Cellular Redox State: Consider co-treating with an antioxidant to determine if the observed effects are related to oxidative stress.
-
Pathway Analysis: Investigate multiple downstream markers of the signaling pathways of interest to get a more comprehensive understanding of the compound's effect.
-
Issue 3: Effects observed in pathways not directly related to the primary target (BRD4).
-
Possible Cause: Naringenin is known to modulate multiple signaling pathways, including PI3K/AKT, MAPK, and NF-κB.[4][5][8] These are considered "off-target" effects if the primary research focus is on BRD4 inhibition.
-
Troubleshooting Steps:
-
Selective Inhibitors: Use more selective inhibitors for the pathways of interest as positive controls to differentiate between BRD4-mediated and off-target effects.
-
Knockdown/Knockout Models: Employ siRNA or CRISPR/Cas9 to knockdown or knockout BRD4 and observe if the effects of this compound are diminished.
-
Comprehensive Profiling: Perform broader molecular profiling (e.g., RNA-seq, proteomics) to identify the full spectrum of pathways affected by this compound in your experimental system.
-
Quantitative Data Summary
The following tables summarize the effective concentrations of naringenin and its derivatives used in various experimental models. Note that the optimal concentration for this compound may differ and should be determined empirically.
Table 1: In Vitro Effective Concentrations of Naringenin
| Cell Line | Application | Effective Concentration | Observed Effect | Reference |
| PC12 cells | Neuroprotection | Not specified | Attenuation of apoptosis and neurotoxicity | [8] |
| Astroglia cells | Neurotrophic factor release | 50 µM | Improved release of BDNF and GDNF | [8] |
| HT-29 colon cancer cells | Antiproliferation | 0.71–2.85 mM | Inhibition of cell proliferation | [4] |
| Glioblastoma cells | Anti-metastasis | 100, 200, 300 µM | Reduced migration and invasion | [4] |
| Gastric cancer SGC-7901 cells | Anti-migration | 20, 40, 80 µM | Downregulated MMP-2 and MMP-9 | [4] |
| Pancreatic cancer panc-1 and aspc-1 cells | Anti-migration/invasion | 50 µM, 100 µM | Suppressed migration and invasion | [4] |
| MH-S alveolar macrophages | Anti-inflammatory | 30 µM, 100 µM | Inhibited CSE-induced MMP-9 secretion | [9] |
| Primary mouse alveolar macrophages | Anti-inflammatory | 30 µM, 100 µM | Inhibited CSE-induced MMP-9 secretion | [9] |
| THP-1-differentiated macrophages | Anti-inflammatory | 30 µM, 100 µM | Inhibited CSE-induced MMP-9 secretion | [9] |
Table 2: In Vivo Effective Doses of Naringenin
| Animal Model | Application | Dose | Route of Administration | Observed Effect | Reference |
| Male albino rats | Hepatoprotection/Neuroprotection | 50 mg/kg BW | Oral | Protection against lead acetate-induced toxicity | [3] |
| Rats | Hepatoprotection/Nephroprotection | Not specified | Oral | Attenuation of lead-induced biochemical alterations | [10] |
| Rats | Hepatoprotection | 50 mg/kg | Orogastric gavage | Restoration of antioxidant activity | [11] |
| Rats | Metabolism | 20 mg/kg BW | Oral gavage | Enhanced glucose clearance | [12] |
| Wistar rats | Hepatoprotection | 10 mg/kg b.wt | Not specified | Prevention of Taxol-induced liver injury | [13] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability and MMP-9 Secretion Assay
This protocol is adapted from a study on the effects of naringenin on cigarette smoke extract (CSE)-induced alveolar macrophages.[9]
-
Cell Culture: Culture MH-S mouse alveolar macrophage cells according to standard protocols.
-
Treatment: Seed cells and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) with or without 2.5% CSE for 24 hours.
-
Cell Viability Assay: Assess cell viability using a standard MTT or similar assay.
-
MMP-9 Secretion Assay: Collect the cell culture supernatant. Measure the concentration of secreted MMP-9 using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize MMP-9 levels to cell viability to account for any cytotoxic effects of the treatment.
Protocol 2: In Vivo Hepatoprotection Study
This protocol is based on a study investigating the protective effects of naringenin against lead-induced toxicity in rats.[3]
-
Animal Model: Use male albino rats. Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into four groups: control, lead acetate (LA) treated (e.g., 500 mg/kg BW), this compound treated (e.g., 50 mg/kg BW), and LA + this compound treated.
-
Administration: Administer treatments orally for a specified period (e.g., 4 weeks).
-
Sample Collection: At the end of the treatment period, collect blood for biochemical analysis of liver function markers (AST, ALT, ALP). Euthanize the animals and collect liver tissue for histopathological examination and analysis of oxidative stress markers (MDA, SOD, CAT).
-
Data Analysis: Compare the biochemical and histopathological data between the different treatment groups.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Hepatoprotective and Neuroprotective Effects of Naringenin against Lead-Induced Oxidative Stress, Inflammation, and Apoptosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effects of Naringenin on Oxidative Stress and Histopathological Changes in the Liver of Lead Acetate Administered Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 13. Naringin and naringenin counteract taxol-induced liver injury in Wistar rats via suppression of oxidative stress, apoptosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in naringenin triacetate experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with naringenin triacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
This compound is a synthetic ester derivative of naringenin, a natural flavonoid found in citrus fruits. The addition of three acetate groups increases the lipophilicity of the naringenin molecule. This modification is often intended to improve its bioavailability and cell membrane permeability compared to its parent compound, naringenin. In many experimental contexts, it is expected to act as a pro-drug, being metabolized intracellularly to release the active naringenin.
Q2: My this compound is not dissolving properly. What can I do?
Inconsistent solubility is a common issue. This compound is sparingly soluble in aqueous solutions.
-
Solvent Choice: It is soluble in organic solvents like DMSO.[1] For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
-
Preparation of Stock Solution: To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[1]
-
Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles which can lead to precipitation.[1] For short-term storage (-20°C), it is recommended to use the solution within one month, and for long-term storage (-80°C), within six months.[1]
Q3: I am observing high variability in the biological effects of this compound between experiments. What are the potential causes?
Inconsistent results can stem from several factors:
-
Stability: this compound, like many acetylated compounds, can be susceptible to hydrolysis back to naringenin, especially in aqueous solutions or in the presence of esterases in serum-containing media. This conversion rate can vary depending on the experimental conditions (pH, temperature, enzymatic activity).
-
Metabolism: The conversion of this compound to naringenin is a critical step for its biological activity. The metabolic capacity of your cell line or animal model can influence the effective concentration of active naringenin, leading to variability.
-
Purity of the Compound: Verify the purity of your this compound batch using analytical methods like HPLC. Impurities can interfere with your experimental results.
-
Experimental Conditions: Ensure consistency in cell density, passage number, serum concentration, and incubation times across all experiments.
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability/Cytotoxicity Results
Question: I am seeing variable effects of this compound on cell viability in my assays. How can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | Ensure complete dissolution of the compound in the stock solution. Visually inspect for any precipitate before diluting into the culture medium. Consider a brief sonication of the stock solution before use.[1] |
| DMSO Toxicity | Prepare a vehicle control with the same final concentration of DMSO used in your highest treatment concentration to rule out solvent-induced toxicity. |
| Variable Cell Density | Seed cells at a consistent density across all plates and experiments, as cell number can influence the apparent cytotoxicity of a compound. |
| Hydrolysis of this compound | Prepare fresh dilutions of this compound from a frozen stock for each experiment to minimize hydrolysis in the aqueous culture medium. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to naringenin and its derivatives.[2] If possible, test a range of concentrations to establish a dose-response curve for your specific cell line. |
Issue 2: Unexpected or No Effect on Target Signaling Pathway
Question: I am not observing the expected modulation of a signaling pathway (e.g., NF-κB, PI3K/Akt) with this compound treatment. What should I check?
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Intracellular Conversion | The intracellular conversion of this compound to naringenin by cellular esterases is necessary for activity. The expression and activity of these enzymes can vary between cell types. Consider measuring the intracellular concentration of both this compound and naringenin via HPLC-MS to confirm uptake and conversion. |
| Incorrect Timing of Analysis | The activation or inhibition of signaling pathways can be transient. Perform a time-course experiment to identify the optimal time point for observing the effect on your target pathway after treatment. |
| Low Bioavailability in vivo | In animal studies, poor absorption or rapid metabolism can limit the effective concentration of the compound at the target tissue. Consider formulation strategies to enhance bioavailability.[3] |
| Cellular Context | The effects of naringenin can be cell-type specific.[4] The signaling pathways it modulates can be influenced by the specific cellular background and the stimulus used. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To facilitate dissolution, gently warm the tube to 37°C and sonicate in a water bath for 10-15 minutes.[1]
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Avoid repeated freeze-thaw cycles.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Naringenin Analysis
This protocol is for the analysis of naringenin, the active metabolite of this compound. The conditions would need to be optimized for the separation and quantification of this compound itself.
-
Column: Inertsil ODS-2 column (250 x 4.6 mm, 5 µm particle size) or a similar C18 reversed-phase column.[5]
-
Mobile Phase: An isocratic mobile phase of acetonitrile, 0.1 M ammonium acetate solution, and acetic acid (30:69:1, v/v; pH 4.9) can be used for naringenin.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection: UV detection at 292 nm.[5]
-
Internal Standard: Daidzein can be used as an internal standard for the quantification of naringenin.[5]
-
Sample Preparation: For cell lysates or plasma samples, a solid-phase extraction using a Sep-Pak C18 cartridge may be necessary to clean up the sample before injection.[5]
Signaling Pathways and Workflows
Naringenin Signaling Pathways
Naringenin, the active form of this compound, has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and metabolism.
References
- 1. glpbio.com [glpbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
- 4. Beneficial Effects of Citrus Flavanones Naringin and Naringenin and Their Food Sources on Lipid Metabolism: An Update on Bioavailability, Pharmacokinetics, and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Naringenin Triacetate Formulations for In Vivo Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with naringenin triacetate formulations to improve in vivo delivery.
Troubleshooting Guides
This section addresses common issues that may arise during the formulation, characterization, and in vivo testing of this compound.
1. Formulation & Synthesis
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of this compound during Synthesis | Incomplete acetylation reaction. | - Ensure the purity of starting materials (naringenin, acetic anhydride).- Optimize reaction conditions such as temperature, time, and catalyst concentration. |
| Degradation of the product during purification. | - Use milder purification techniques (e.g., column chromatography with a less polar solvent system).- Avoid excessive heat and exposure to light.[1] | |
| Poor Drug Loading/Encapsulation Efficiency in Nanoparticles | Low solubility of this compound in the chosen organic solvent. | - Screen different organic solvents for higher solubility.- Consider using a co-solvent system. |
| Incompatible polymer/lipid matrix. | - Select a polymer or lipid with better affinity for this compound.- Adjust the drug-to-polymer/lipid ratio. | |
| Suboptimal formulation process parameters. | - Optimize homogenization/sonication time and speed.- Control the rate of solvent evaporation or diffusion. | |
| Formation of Aggregates or Large Particle Size | Inadequate stabilizer concentration. | - Increase the concentration of the surfactant or stabilizer.- Use a combination of stabilizers for better steric and electrostatic stabilization. |
| High concentration of the dispersed phase. | - Decrease the concentration of the polymer/lipid and drug. | |
| "Ostwald Ripening" during storage. | - Store the formulation at a lower temperature (e.g., 4°C).- Consider lyophilization for long-term storage.[2] |
2. In Vitro Characterization
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent Particle Size Measurements | Sample polydispersity. | - Ensure the formulation process is highly controlled and reproducible.- Use techniques like extrusion to achieve a more uniform size distribution. |
| Instrument calibration issues. | - Regularly calibrate the particle size analyzer with standard reference materials. | |
| Inappropriate sample dilution. | - Optimize the dilution factor to avoid multiple scattering or poor signal-to-noise ratio. | |
| Low In Vitro Drug Release Rate | High crystallinity of the drug within the formulation. | - Prepare formulations that result in an amorphous dispersion of the drug.[3] |
| Strong interaction between the drug and the carrier matrix. | - Modify the composition of the carrier to facilitate drug diffusion. | |
| Inadequate dissolution medium. | - Ensure the dissolution medium provides sink conditions (solubility of the drug should be at least 3-5 times higher than the highest concentration tested). | |
| Formulation Instability (e.g., drug leakage, particle size change) | Physical or chemical degradation of the formulation components. | - Conduct stability studies at different temperature and humidity conditions as per ICH guidelines.[2] |
| Incompatible excipients. | - Perform pre-formulation studies to ensure compatibility between this compound and all excipients. |
3. In Vivo Experiments
| Problem | Possible Causes | Recommended Solutions |
| Low Oral Bioavailability Despite Improved Formulation | First-pass metabolism in the gut and liver. | - Naringenin and its derivatives are subject to extensive phase I and II metabolism.[4] Consider co-administration with inhibitors of metabolic enzymes (e.g., piperine), though this requires careful investigation. |
| P-glycoprotein (P-gp) mediated efflux. | - Investigate the use of P-gp inhibitors in the formulation. | |
| Poor absorption from the gastrointestinal tract. | - Incorporate permeation enhancers in the formulation.- Target specific regions of the intestine for drug release. | |
| High Variability in Pharmacokinetic Data | Differences in animal physiology (e.g., gastric emptying time, gut microflora). | - Use a larger number of animals per group to increase statistical power.- Standardize experimental conditions (e.g., fasting period, diet). |
| Inconsistent dosing. | - Ensure accurate and consistent administration of the formulation. For oral gavage, use appropriate techniques to minimize stress and ensure complete delivery. | |
| Adverse Effects or Toxicity in Animal Models | Toxicity of the formulation excipients. | - Use GRAS (Generally Recognized as Safe) excipients whenever possible.- Conduct toxicity studies of the vehicle alone. |
| High dose of this compound. | - Perform dose-ranging studies to determine the maximum tolerated dose (MTD). |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using this compound over naringenin?
A1: Naringenin has low oral bioavailability due to its poor water solubility and extensive first-pass metabolism.[4][5] Acetylation to form this compound is a prodrug strategy to increase its lipophilicity.[6] This can potentially enhance its absorption through the intestinal membrane and may protect it from rapid metabolism, thereby improving its overall bioavailability.
Q2: How do I choose the right formulation strategy for this compound?
A2: The choice of formulation depends on the desired route of administration and therapeutic application. For oral delivery, common strategies include:
-
Nanoparticles (Polymeric or Lipid-based): Can protect the drug from degradation, improve solubility, and provide controlled release.[7]
-
Solid Dispersions: Can enhance the dissolution rate by dispersing the drug in a hydrophilic carrier in an amorphous state.[1][3]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): Can improve solubility and absorption by forming fine oil-in-water emulsions in the GI tract.
Pre-formulation studies, including solubility and stability of this compound in various excipients, are crucial for selecting the optimal approach.
Q3: What are the key parameters to evaluate for a this compound formulation?
A3: Key in vitro characterization parameters include:
-
Particle Size and Polydispersity Index (PDI): Crucial for absorption and stability.
-
Zeta Potential: Indicates the surface charge and predicts the physical stability of colloidal dispersions.
-
Drug Loading and Encapsulation Efficiency: Determines the amount of drug carried by the formulation.
-
In Vitro Drug Release Profile: Provides insights into the release mechanism and potential in vivo performance.
-
Solid-State Characterization (e.g., DSC, XRD): To determine the physical state (crystalline or amorphous) of the drug within the formulation.
Q4: What analytical methods are suitable for quantifying this compound in biological samples?
A4: High-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry (LC-MS/MS) are the most common and sensitive methods for quantifying naringenin and its derivatives in plasma and tissue samples.[4][8][9][10] It is important to develop and validate a specific and sensitive analytical method for this compound and its potential metabolites.
Q5: Are there any known drug-drug interactions with naringenin or its derivatives?
A5: Naringenin is known to inhibit cytochrome P450 enzymes, particularly CYP3A4, in the liver and intestines. This can lead to significant drug-drug interactions by altering the metabolism of co-administered drugs. It is crucial to consider this potential for interaction when designing in vivo studies, especially if other compounds are being administered concurrently.
Data Presentation
Table 1: Comparison of Pharmacokinetic Parameters of Naringenin Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Naringenin Suspension (Oral) | 20 | 0.3 ± 0.1 | ~3.5 | 2.0 ± 0.5 | 100 | [11] |
| Naringenin-HPβCD Complex (Oral) | 20 | 4.3 ± 1.2 | ~1.0 | 15.0 ± 4.9 | 740 | [11] |
| Naringin Suspension (Oral) | ~184 µmol/kg | 0.328 ± 0.183 (as naringenin) | ~6.0 | 0.361 ± 0.093 (as naringenin) | - | [12] |
| Naringin-PEG6000 Solid Dispersion (Oral) | ~184 µmol/kg | 0.645 ± 0.262 (as naringenin) | ~4.0 | 0.471 ± 0.084 (as naringenin) | ~130 | [12] |
Note: Data for this compound formulations are limited. The table provides data for naringenin and its glycoside, naringin, to illustrate the potential for improvement with advanced formulations.
Table 2: Physicochemical Characteristics of Naringenin Nanoparticle Formulations
| Formulation Type | Polymer/Lipid | Particle Size (nm) | PDI | Encapsulation Efficiency (%) | Reference |
| Polymeric Nanoparticles | Eudragit® L100 | 121.0 | 0.096 | >80 | [7] |
| Solid Lipid Nanoparticles | Compritol® 888 ATO | ~50 | 0.15 | 97.9 | [13] |
| PLGA Nanoparticles | PLGA | ~129 | - | ~70 | [14] |
Experimental Protocols
1. Preparation of this compound-Loaded PLGA Nanoparticles (Emulsion-Diffusion-Evaporation Method)
-
Organic Phase Preparation: Dissolve a specific amount of this compound and Poly(D,L-lactide-co-glycolide) (PLGA) in a water-miscible organic solvent (e.g., acetone or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as polyvinyl alcohol (PVA) or poloxamer.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or ultrasonication to form an oil-in-water (o/w) emulsion.
-
Solvent Diffusion: Add a large volume of water to the emulsion under constant stirring to facilitate the diffusion of the organic solvent into the aqueous phase, leading to the precipitation of the polymer and the formation of nanoparticles.
-
Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous medium.
-
Washing and Lyophilization: Wash the nanoparticles with deionized water multiple times to remove any residual stabilizer and unencapsulated drug. Finally, lyophilize the nanoparticles with a cryoprotectant (e.g., trehalose or mannitol) to obtain a dry powder for storage.
2. In Vivo Oral Bioavailability Study in Rats
-
Animal Acclimatization: House male Sprague-Dawley or Wistar rats in a controlled environment (12 h light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to standard chow and water.
-
Fasting: Fast the rats overnight (12-16 hours) before drug administration, with free access to water.
-
Formulation Preparation: Prepare the this compound formulation (e.g., nanoparticle suspension) and a control suspension (e.g., in 0.5% carboxymethyl cellulose).
-
Dosing: Administer the formulations to the rats via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract this compound and its potential metabolites from the plasma samples and quantify their concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for this compound formulation and in vivo evaluation.
Caption: Key signaling pathways modulated by naringenin.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. A rapid LC/MS/MS quantitation assay for naringin and its two metabolites in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 3682-04-0 | DAA68204 | Biosynth [biosynth.com]
- 7. seer.ufrgs.br [seer.ufrgs.br]
- 8. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jfda-online.com [jfda-online.com]
- 13. Naringenin-Loaded Solid Lipid Nanoparticles: Physical–Chemical Characterization and In Vitro Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Naringenin vs. Naringenin Triacetate: A Comparative Analysis of Bioavailability
Naringenin, a flavonoid abundant in citrus fruits, is recognized for its wide range of pharmacological benefits, including antioxidant, anti-inflammatory, and cardioprotective properties.[1] However, its clinical application is significantly hampered by its low solubility and poor oral bioavailability.[2][3] To overcome these limitations, researchers have explored various strategies, including the use of nanoparticle-based delivery systems and complexation with cyclodextrins.
Quantitative Bioavailability Data: Naringenin vs. HPβCD-Naringenin Complex
A study comparing the oral bioavailability of naringenin alone versus a naringenin-HPβCD complex in rats demonstrated a substantial improvement in key pharmacokinetic parameters for the complexed form. The data from this study is summarized in the table below.
| Pharmacokinetic Parameter | Naringenin | HPβCD-Naringenin Complex | Fold Increase |
| Cmax (µg/mL) | 0.3 ± 0.1 | 4.3 ± 1.2 | 14.6 |
| AUC0-10 (hr*µg/mL) | 2.0 ± 0.5 | 15.0 ± 4.9 | 7.4 |
Data sourced from a study in male Sprague-Dawley rats administered a 20 mg/kg body weight dose.[2][3]
Experimental Protocols
The following is a detailed methodology for the comparative bioavailability study of naringenin and HPβCD-naringenin complex.
1. Animal Model: Male Sprague-Dawley rats were used for the in vivo bioavailability study.[2][3]
2. Formulation Preparation:
-
Naringenin Suspension: Naringenin was prepared for oral administration.
-
HPβCD-Naringenin Complex: A complex of naringenin with hydroxypropyl-β-cyclodextrin was formulated for oral administration.
3. Administration: Two groups of rats were orally administered 20 mg/kg body weight of either naringenin alone or the HPβCD-naringenin complex.[2][3]
4. Sample Collection: Blood samples were collected sequentially over a period of time following administration.[4]
5. Analytical Method: The concentration of total naringenin (including the flavonoid and its glucuronide metabolites) in the plasma samples was determined using Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]
6. Pharmacokinetic Analysis: The plasma concentration-time profiles were used to calculate key pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC).[2][3]
Visualizing the Experimental Workflow and Signaling Pathways
To better illustrate the experimental process and the biological context of naringenin's action, the following diagrams are provided.
References
- 1. The Therapeutic Potential of Naringenin: A Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Enhancement of Naringenin Bioavailability by Complexation with Hydroxypropoyl-β-Cyclodextrin | PLOS One [journals.plos.org]
Naringenin vs. Its Acetylated Form: A Comparative Guide to Therapeutic Efficacy
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its diverse therapeutic properties, including antioxidant, anti-inflammatory, and cardioprotective effects. However, its clinical utility is often hampered by low bioavailability. Acetylation, a common chemical modification, has been explored as a strategy to enhance the lipophilicity and subsequent bioavailability of naringenin. This guide provides an objective comparison of the therapeutic efficacy of naringenin and its acetylated derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data comparing the therapeutic effects of naringenin and its acetylated forms.
| Compound | Therapeutic Effect | Model | Key Findings | Reference |
| Naringenin | Hypocholesterolemic | High-cholesterol-fed rats | - Plasma Total Cholesterol: 4.93 ± 0.19 mmol/L- Hepatic Triglyceride: 0.12 ± 0.01 mmol/g- Hepatic Cholesterol: 0.23 ± 0.01 mmol/g | [1] |
| Naringenin 7-O-cetyl ether (Acetylated form) | Hypocholesterolemic | High-cholesterol-fed rats | - Plasma Total Cholesterol: 4.75 ± 0.16 mmol/L- Hepatic Triglyceride: 0.11 ± 0.01 mmol/g- Hepatic Cholesterol: 0.21 ± 0.01 mmol/g | [1] |
| Naringenin | Anti-inflammatory | Zymosan-induced paw edema in mice | Less significant reduction in paw swelling compared to its carboximidamide derivative. | [2] |
| Naringenin Carboximidamide (Derivative) | Anti-inflammatory | Zymosan-induced paw edema in mice | Significantly more effective in reducing paw edema than naringenin. | [2] |
Note: Direct comparative data for the anti-inflammatory and bioavailability of acetylated naringenin versus naringenin is limited. The data for the carboximidamide derivative is included to illustrate the potential for enhanced efficacy through chemical modification.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of these compounds.
Synthesis of Naringenin-7-O-acetate
This protocol describes a four-step synthesis route starting from naringin.
Materials:
-
Naringin
-
Reagents for benzylation, hydrolysis, acylation, and hydrogenation.
Procedure:
-
Benzylation: Protect the hydroxyl groups of naringin through benzylation.
-
Hydrolysis: Selectively hydrolyze the glycosidic bond to yield naringenin with protected hydroxyl groups.
-
Acylation: Acetylate the free hydroxyl group at the C7 position using an appropriate acetylating agent.
-
Hydrogenation: Remove the benzyl protecting groups via hydrogenation to obtain naringenin-7-O-acetate.
Characterization: The final product's chemical structure is confirmed using 1H NMR, 13C NMR, and Mass Spectrometry.[3]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This widely used model assesses the acute anti-inflammatory potential of a compound.
Model:
-
Male Wistar rats or Swiss albino mice.
Procedure:
-
Compound Administration: Administer naringenin, its acetylated derivative, or a vehicle control to the animals (e.g., intraperitoneally or orally) at specified doses.
-
Induction of Edema: After a set period (e.g., 30-60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[2][4]
In Vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
This assay evaluates the effect of the compounds on the production of inflammatory mediators in cell culture.
Cell Line:
-
RAW 264.7 macrophage cell line or peripheral blood mononuclear cells (PBMCs).
Procedure:
-
Cell Culture and Treatment: Culture the cells under standard conditions. Pre-treat the cells with various concentrations of naringenin or its acetylated derivative for a specified time (e.g., 1-2 hours).
-
Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS).
-
Quantification of Cytokines: After incubation, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and other inflammatory mediators (e.g., nitric oxide) using ELISA kits or other appropriate methods.
-
Gene Expression Analysis: Isolate RNA from the cells to analyze the gene expression of inflammatory factors using quantitative real-time PCR (qRT-PCR).[5]
Determination of Bioavailability via High-Performance Liquid Chromatography (HPLC)
This protocol outlines the method for quantifying naringenin and its metabolites in plasma to assess bioavailability.
Sample Preparation:
-
Collect blood samples from animals at various time points after oral or intravenous administration of the test compound.
-
Separate the plasma by centrifugation.
-
Extract naringenin and its metabolites from the plasma using a suitable solvent (e.g., ethyl acetate).
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
HPLC Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detector set at the maximum absorbance wavelength for naringenin (approximately 289 nm).
-
Quantification: Determine the concentration of naringenin in the samples by comparing the peak areas to a standard curve.[6][7]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Experimental workflow for synthesis, in vitro, and in vivo evaluation.
Caption: Naringenin's anti-inflammatory signaling pathways.
Discussion
The available evidence suggests that acetylation can be a viable strategy to enhance the therapeutic potential of naringenin. The comparative study on the hypocholesterolemic effects of naringenin and naringenin 7-O-cetyl ether indicates that the acetylated form is at least as potent as the parent compound, and in some parameters, slightly more effective.[1] The primary rationale for acetylating naringenin is to improve its poor water solubility and low bioavailability, which are significant hurdles in its clinical development.[5] By increasing lipophilicity, acetylation is expected to enhance absorption across the gastrointestinal tract.
Naringenin exerts its anti-inflammatory effects through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][3] It has been shown to inhibit the phosphorylation of IκBα, which prevents the translocation of the NF-κB p65 subunit into the nucleus, thereby downregulating the expression of pro-inflammatory genes.[3] Additionally, naringenin can suppress the phosphorylation of MAPK pathway components such as p38, ERK, and JNK.[1] It is hypothesized that acetylated derivatives of naringenin would retain these mechanisms of action, with their enhanced bioavailability potentially leading to a more pronounced therapeutic effect at lower dosages.
Conclusion
While direct comparative studies on the therapeutic efficacy of naringenin and its various acetylated forms are still emerging, the existing data and the well-understood principles of drug delivery suggest that acetylation holds significant promise for improving the clinical utility of naringenin. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to further explore and validate the therapeutic potential of acetylated naringenin derivatives. Future research should focus on conducting head-to-head comparative studies to quantify the improvements in bioavailability and therapeutic efficacy across a range of disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin attenuates the release of pro-inflammatory mediators from lipopolysaccharide-stimulated BV2 microglia by inactivating nuclear factor-κB and inhibiting mitogen-activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effect evaluation of naringenin and its incorporation into a chitosan-based film for transdermal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Determination of naringin and naringenin in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate vs. Other BRD4 Inhibitors: A Comparative Guide for Cancer Models
In the landscape of epigenetic cancer therapy, Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4, have emerged as critical targets. BRD4 plays a pivotal role in regulating the transcription of key oncogenes, such as c-Myc, making its inhibition a promising strategy for cancer treatment. This guide provides a comparative analysis of Naringenin Triacetate, a naturally derived flavonoid, against other well-established synthetic BRD4 inhibitors, offering insights for researchers and drug development professionals.
Introduction to BRD4 and its Inhibition
BRD4 is an epigenetic reader that binds to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers. This process is crucial for the expression of genes involved in cell cycle progression and proliferation. In many cancers, BRD4 is overexpressed or hyperactivated, leading to the sustained expression of oncogenes that drive tumor growth.
BRD4 inhibitors work by competitively binding to the acetyl-lysine binding pockets of BRD4, thereby displacing it from chromatin. This leads to the suppression of target gene expression, including the potent oncogene c-Myc, which in turn induces cell cycle arrest and apoptosis in cancer cells.[1]
The Contenders: A Look at Different BRD4 Inhibitors
Naringenin and this compound
Naringenin is a natural flavonoid found in citrus fruits, which has demonstrated a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] Its derivative, this compound, exhibits good binding affinity for the first bromodomain of BRD4 (BRD4 BD1).[4][5] While quantitative data on the cellular BRD4 inhibitory activity of this compound is limited, it is believed to possess improved bioavailability compared to Naringenin. Due to the limited direct data on this compound, this guide will refer to the available data for Naringenin as a proxy for its potential anticancer activities.
JQ1
JQ1 is a potent and specific small-molecule inhibitor of the BET family of proteins.[6] It has been extensively studied in various cancer models and has shown efficacy in suppressing tumor growth by downregulating c-Myc expression.[7][8]
OTX-015 (Birabresib)
OTX-015 is another well-characterized BET inhibitor that has been evaluated in clinical trials for various hematological malignancies and solid tumors.[9] It effectively inhibits BRD2, BRD3, and BRD4, leading to cell cycle arrest and apoptosis in cancer cells.[10]
I-BET762 (Molibresib)
I-BET762 is a selective BET inhibitor that has also advanced to clinical trials.[11] It has demonstrated potent anti-proliferative effects in a range of cancer cell lines, often associated with the downregulation of c-Myc.[11]
Comparative Performance: A Data-Driven Overview
The efficacy of BRD4 inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the available IC50 values for Naringenin and the other prominent BRD4 inhibitors. It is important to note the significant difference in potency, with synthetic inhibitors showing activity in the nanomolar (nM) range, while Naringenin's effects are observed at micromolar (µM) concentrations.
| Inhibitor | Cancer Cell Line | IC50 Value | Reference |
| Naringenin | MCF-7 (Breast) | 400 µM | [5] |
| T47D (Breast) | 500 µM | [5] | |
| HT-29 (Colon) | 780 µM | [5] | |
| HeLa (Cervical) | 100 µM | [12] | |
| KB-1 (Oral) | 125.3 µM | [13] | |
| JQ1 | NMC (Carcinoma) | ~500 nM | [8] |
| RMS cell lines (Sarcoma) | < 1 µM | ||
| Pancreatic Cancer Cells | 37 - 720 nM | [6] | |
| OTX-015 | Leukemia Cell Lines | Sub-micromolar | [10] |
| Prostate Cancer Cell Lines | Varies | ||
| I-BET762 | Prostate Cancer Cell Lines | 25 - 150 nM | [11] |
| Pancreatic Cancer Cells | 231 - 2550 nM | [6] |
Mechanism of Action and Cellular Effects
The primary mechanism of action for these inhibitors is the disruption of the BRD4-chromatin interaction, leading to the transcriptional suppression of key oncogenes.
BRD4 Signaling Pathway
The following diagram illustrates the general signaling pathway involving BRD4 and the point of intervention for BRD4 inhibitors.
References
- 1. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 4. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General mechanism of JQ1 in inhibiting various types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of BRD4 suppresses the malignancy of breast cancer cells via regulation of Snail - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Bromodomain BET inhibitor JQ1 Suppresses Tumor Angiogenesis in Models of Childhood Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Naringenin Triacetate: A Comparative Guide to its In-Vivo Anti-inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory activity of naringenin and its synthetic derivative, naringenin triacetate. While direct comparative in vivo studies on the anti-inflammatory effects of this compound are not extensively available, this document synthesizes the well-established anti-inflammatory properties of naringenin and evaluates the potential enhanced efficacy of this compound based on its improved physicochemical properties.
Naringenin, a naturally occurring flavonoid abundant in citrus fruits, has demonstrated significant anti-inflammatory, antioxidant, and immunomodulatory properties in numerous preclinical studies. However, its therapeutic potential is often limited by poor water solubility and low oral bioavailability. This compound, a synthetic acetylated form of naringenin, has been developed to overcome these limitations. The acetylation is expected to increase its lipophilicity, thereby enhancing its absorption and systemic bioavailability. This guide will delve into the validated in vivo anti-inflammatory effects of naringenin and present a comparative perspective on the prospective advantages of this compound.
Comparative Efficacy of Naringenin in Preclinical Models of Inflammation
The anti-inflammatory effects of naringenin have been evaluated in various animal models of acute and chronic inflammation. The following tables summarize the quantitative data from key in vivo studies.
Carrageenan-Induced Paw Edema
This model is widely used to assess the efficacy of anti-inflammatory agents against acute inflammation.
| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |
| Rat | Naringenin | 50 mg/kg | Per oral (p.o.) | Significant reduction in paw edema | [1] |
| Rat | Naringenin | 16.7-150 mg/kg | Per oral (p.o.) | Dose-dependent inhibition of mechanical hyperalgesia | [1] |
Lipopolysaccharide (LPS)-Induced Endotoxemia
LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of systemic inflammation, mimicking sepsis.
| Animal Model | Compound | Dose | Route of Administration | Effect on Pro-inflammatory Cytokines | Reference |
| Mouse | Naringenin | 50 mg/kg | Intraperitoneal (i.p.) | ↓ TNF-α, IL-1β, and IL-6 secretion | [2] |
| Mouse | Naringenin | - | - | Protects against lethality induced by LPS | [2] |
Complete Freund's Adjuvant (CFA)-Induced Arthritis
This model mimics the chronic inflammation and joint destruction characteristic of rheumatoid arthritis.
| Animal Model | Compound | Dose | Route of Administration | Effect | Reference |
| Rat | Naringenin | 5, 10, and 20 mg/kg | - | Dose-dependently reduced joint inflammation and inflammatory cell infiltration | |
| Rat | Naringenin | 5, 10, and 20 mg/kg | - | ↓ TNF-α levels | |
| Rat | Naringenin | 5, 10, and 20 mg/kg | - | ↓ mRNA levels of NF-κB | |
| Rat | Naringenin | 5, 10, and 20 mg/kg | - | ↑ mRNA levels of Nrf-2/HO-1 |
This compound: The Bioavailability Advantage
This compound is a prodrug of naringenin, designed for enhanced oral bioavailability. The acetylation of the hydroxyl groups on the naringenin molecule increases its lipophilicity, which is expected to facilitate its passage across the intestinal epithelium. Once absorbed, it is anticipated that esterases in the plasma and tissues hydrolyze the acetate groups, releasing the active naringenin.
While specific in vivo anti-inflammatory studies for this compound are limited in the current literature, its improved pharmacokinetic profile suggests that it could achieve higher systemic concentrations of naringenin compared to the parent compound when administered at equivalent doses. This would likely translate to a more potent anti-inflammatory effect.
Figure 1. Logical workflow comparing the metabolic pathways and expected outcomes of oral administration of naringenin versus this compound.
Key Anti-inflammatory Signaling Pathways
Naringenin exerts its anti-inflammatory effects by modulating several key signaling pathways involved in the inflammatory cascade. It is anticipated that this compound, upon conversion to naringenin, will act through the same mechanisms.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Naringenin has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
References
A Comparative Guide to Naringenin Derivatives in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has garnered significant attention for its neuroprotective properties. Its therapeutic potential is attributed to its antioxidant, anti-inflammatory, and anti-apoptotic activities. However, the clinical application of naringenin is often hampered by its low bioavailability. This has spurred the development of various derivatives to enhance its pharmacological profile. This guide provides a comparative analysis of different classes of naringenin derivatives, summarizing their neuroprotective efficacy with supporting experimental data and detailed methodologies.
Comparative Neuroprotective Performance of Naringenin Derivatives
The neuroprotective effects of various naringenin derivatives have been evaluated through a range of in vitro assays. The following table summarizes the quantitative data from these studies, offering a clear comparison of their efficacy.
| Derivative Class | Specific Derivative | Assay | Model System | Key Findings | Reference |
| Naringenin | Naringenin | Neuroprotection | 6-OHDA-induced SH-SY5Y cells | Increased cell viability | [1] |
| AChE Inhibition | In vitro | Moderate inhibition | [2] | ||
| Antioxidant (ORAC) | In vitro | 5.2 eq | [3] | ||
| O-Alkylamine Derivatives | Compound 5f | huAChE Inhibition | In vitro | IC50: 0.91 µM | [3] |
| Antioxidant (ORAC) | In vitro | 2.3 eq | [3] | ||
| Compound 7k | huAChE Inhibition | In vitro | IC50: 0.57 µM | [3] | |
| Antioxidant (ORAC) | In vitro | 1.2 eq | [3] | ||
| Carbamate Derivatives | Compound 1 | BuChE Inhibition | In vitro | IC50: 0.094 µM | [2] |
| Hydroxyl Radical Scavenging | In vitro | Superior to Vitamin C | [2] | ||
| Ester Derivatives | (S)-7,4'-O-disenecioic ester naringenin | Antioxidant (DPPH) | In vitro | Most effective among tested esters | [4][5] |
| Glutathione (GSH) Levels | Rat astrocyte culture | Increased GSH levels | [4][5] | ||
| Glycoside Derivatives | Naringin (Naringenin-7-rhamnoglucoside) | Neuroprotection | Scopolamine-stimulated SH-SY5Y cells | Increased cell viability | [6] |
| Acetylcholinesterase Levels | SH-SY5Y cells | Decreased AChE levels | [6] | ||
| Prenylated Derivatives | 8-Prenylnaringenin | BChE Inhibition | In vitro | IC50: 86.58 ± 3.74 μM | [7] |
| Neuroprotection | LPS-exposed female mice | Attenuated behavioral impairments | [8][9] | ||
| Chalcone-Triazole Hybrids | Compound 6a & 6e | Neuroprotection | H2O2-induced SH-SY5Y cells | Increased cell survival | [10][11] |
| Mitochondrial Protection | H2O2-induced SH-SY5Y cells | Maintained mitochondrial membrane potential | [10][11] |
Key Signaling Pathways in Naringenin-Mediated Neuroprotection
Naringenin and its derivatives exert their neuroprotective effects by modulating several critical signaling pathways. Understanding these pathways is crucial for the rational design of novel therapeutic agents.
References
- 1. In vitro neuroprotective effects of naringenin nanoemulsion against β-amyloid toxicity through the regulation of amyloidogenesis and tau phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of naringenin carbamate derivatives as potential multifunctional agents for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Naringenin as a neurotherapeutic agent in Alzheimer’s disease: epigenetic signatures, gut microbiota alterations, and molecular neuroprotection [frontiersin.org]
- 4. Synthesis of Naringenin and Senecioic Acid Ester Derivatives and Biological Evaluation of the Astrocyte Antioxidant Mechanism and Reactivity After Inflammatory Stimulus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral and Neuroprotective Properties of the Phytoestrogen 8-Prenylnaringenin (8-PN) in Ovariectomized Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 11. Synthesis and neuroprotective effects of novel chalcone-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin vs. Naringenin Triacetate: An In Vitro Potency Comparison
A detailed examination of the available scientific evidence concerning the in vitro biological activities of naringenin and its acetylated form, naringenin triacetate.
Executive Summary
Naringenin, a naturally occurring flavanone predominantly found in citrus fruits, has been extensively studied for its diverse pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties. Its therapeutic potential, however, is often limited by poor bioavailability. This compound, a synthetic derivative where the three hydroxyl groups of naringenin are replaced with acetyl groups, represents a chemical modification aimed at potentially improving its pharmacokinetic profile. This guide provides a comparative overview of the in vitro potency of naringenin versus this compound.
It is critical to note that direct comparative in vitro studies between naringenin and this compound are not available in the current scientific literature. Therefore, this guide will first detail the established in vitro activities of naringenin and then discuss the potential impact of triacetylation on its potency, drawing inferences from studies on other acetylated flavonoids.
Naringenin: A Profile of In Vitro Activity
Naringenin has demonstrated a broad spectrum of biological effects in various in vitro models. Its primary mechanisms of action are attributed to its antioxidant and anti-inflammatory capabilities.[1]
Antioxidant Activity
Naringenin is a potent scavenger of free radicals, including hydroxyl and superoxide radicals, and can inhibit lipid peroxidation.[2] This activity is attributed to its chemical structure, which allows it to donate a hydrogen atom and chelate metal ions, thereby neutralizing reactive oxygen species (ROS).[2]
Anti-inflammatory Effects
In vitro studies have shown that naringenin can suppress inflammatory responses by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[3][4] This leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4]
Anticancer Properties
Naringenin exhibits anticancer effects in various cancer cell lines by inducing apoptosis (programmed cell death), inhibiting cell proliferation and migration, and causing cell cycle arrest.[5][6][7] It has been shown to modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.
This compound: A Potency Predicament
As of the latest literature review, no studies have directly compared the in vitro potency of this compound with that of naringenin. This compound is primarily of interest for its potential to enhance the bioavailability of naringenin in vivo. The acetyl groups are expected to increase its lipophilicity, which could facilitate absorption, with the intention that they would be cleaved by esterases in the body to release the active naringenin.
The Impact of Acetylation on Flavonoid Potency: An Insight
Studies on other acetylated flavonoids provide some clues as to how triacetylation might affect naringenin's in vitro potency. The effects of acetylation are not uniform and appear to be highly dependent on the specific flavonoid and the position of the acetyl groups.
-
Variable Effects on Potency: Research has shown that acetylation can either enhance or decrease the biological activity of flavonoids. For instance, acetylation of quercetin and kaempferol has been found to increase their anti-proliferative effects in cancer cell lines.[1][8] Conversely, acetylation of myricetin resulted in decreased potency.[1]
-
Importance of the 5-Hydroxyl Group: Several studies suggest that a free hydroxyl group at the 5-position of the flavonoid structure is crucial for its biological activity.[1] Since this compound has this position acetylated, its direct in vitro activity might be diminished compared to naringenin. The acetyl group may sterically hinder the interaction of the molecule with its biological targets.
Based on these observations, it is plausible that this compound itself may exhibit lower in vitro potency than naringenin. Its primary advantage would lie in its potential as a pro-drug, being more readily absorbed and then metabolized to the active naringenin form.
Quantitative Data Summary
Due to the absence of direct comparative studies, a quantitative data table comparing the IC50 or EC50 values of naringenin and this compound cannot be provided. The following table summarizes representative in vitro data for naringenin from various studies.
| Compound | Assay | Cell Line | Endpoint | IC50/EC50 | Reference |
| Naringenin | Anti-proliferative | B16F10 murine melanoma | Cell Viability | ~50-100 µM | [9] |
| Naringenin | Anti-proliferative | SK-MEL-28 human melanoma | Cell Viability | ~50-100 µM | [9] |
| Naringenin | Anti-inflammatory | LPS-stimulated macrophages | Nitric Oxide Production | ~25-100 µM | [4] |
| Naringenin | Antioxidant | DPPH radical scavenging | Scavenging Activity | ~66-85 µg/mL | [10] |
Experimental Protocols
General In Vitro Anti-proliferative Assay (MTT Assay)
A common method to assess the cytotoxic or anti-proliferative effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (naringenin or this compound) dissolved in a suitable solvent (e.g., DMSO) and further diluted in the cell culture medium. A control group receives only the solvent.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated for another few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Signaling Pathways Modulated by Naringenin
Naringenin exerts its biological effects by modulating various intracellular signaling pathways. The diagram below illustrates some of the key pathways involved in its anti-inflammatory and anticancer activities.
Conclusion
References
- 1. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological activities of naringenin: A narrative review based on in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antitumor Activity of Naringenin Oxime and Oxime Ether Derivatives [mdpi.com]
- 6. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics [frontiersin.org]
- 8. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
Cross-Validation of Naringenin Triacetate's Effect on the NF-κB Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of naringenin's effect on the Nuclear Factor-kappa B (NF-κB) signaling pathway, with data presented to cross-validate its potential as a therapeutic agent. For comparative purposes, we include data on BAY 11-7082, a well-characterized IKK inhibitor. While this guide focuses on naringenin, the data is relevant to understanding the potential of its acetylated form, naringenin triacetate, which may offer improved bioavailability.
Comparative Analysis of NF-κB Pathway Inhibition
Naringenin, a naturally occurring flavanone, has demonstrated significant anti-inflammatory properties by modulating the NF-κB pathway.[1][2][3][4] Its mechanism primarily involves the inhibition of IκB-α phosphorylation and degradation, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2][5] This action ultimately leads to the downregulation of pro-inflammatory gene expression.[2][3][6] As a point of comparison, BAY 11-7082 is a known inhibitor of IκB kinase (IKK), which acts upstream in the pathway to prevent IκBα phosphorylation.[7][8][9]
The following table summarizes the inhibitory effects of naringenin and BAY 11-7082 on key events in the NF-κB signaling cascade, as reported in various studies.
| Compound | Assay | Cell Line/System | Stimulus | Concentration | Observed Effect | Reference |
| Naringenin | Western Blot (p-IκBα) | RAW 264.7 macrophages | LPS | 20-80 µM | Dose-dependent inhibition of IκB-α phosphorylation | [5] |
| Naringenin | Luciferase Reporter Assay | HT-29 human colonic cells | TNF-α | Not specified | Significant inhibition of NF-κB luciferase expression | [2] |
| Naringenin | Immunofluorescence | RAW 264.7 macrophages | LPS | 80 µM | Marked suppression of NF-κB p65 nuclear translocation | [5] |
| Naringenin | ELISA (TNF-α, IL-6) | Murine macrophages | LPS | 10-80 µM | Dose-dependent suppression of TNF-α and IL-6 expression | [5] |
| BAY 11-7082 | Western Blot (p-IκBα) | Tumor cells | TNF-α | 10 µM (IC50) | Inhibition of TNFα-induced IκBα phosphorylation | [7] |
| BAY 11-7082 | Luciferase Reporter Assay | NCI-H1703 cells | Basal and TNF-α | < 8 µM | Dose-dependent inhibition of NF-κB luciferase activity | [7][10] |
| BAY 11-7082 | Western Blot (p-p65) | Dorsal Root Ganglions (rats) | Nerve injury | Not specified | Dramatic inhibition of p65 phosphorylation | [8] |
| BAY 11-7082 | ELISA (TNF-α, IL-6, IL-8) | Human adipose tissue | Not specified | 100 µM | Significant decrease in the release of TNF-α, IL-6, and IL-8 | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to assess NF-κB pathway activation.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.[11][12][13]
1. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293T) or other suitable cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.[11]
-
Seed cells in a 96-well plate.[11]
-
Co-transfect the cells with a NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., β-galactosidase) using a suitable transfection reagent like PEI.[12]
2. Treatment and Stimulation:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compound (e.g., this compound) or a known inhibitor (e.g., BAY 11-7082).
-
Pre-incubate the cells with the compounds for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 6-24 hours.[14]
3. Lysis and Luminescence Measurement:
-
Wash the cells with PBS and lyse them using a lysis buffer.[12]
-
Transfer the cell lysates to an opaque 96-well plate.[12]
-
Add luciferase assay substrate to the lysates and measure the luminescence using a luminometer.[14][15]
-
Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.[13]
Western Blot for NF-κB Pathway Proteins
This technique is used to detect the levels of total and phosphorylated proteins in the NF-κB pathway.
1. Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds and/or stimulus as described above.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. Electrophoresis and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Pathway and Workflow
To better understand the points of intervention and the experimental process, the following diagrams are provided.
References
- 1. On the Neuroprotective Effects of Naringenin: Pharmacological Targets, Signaling Pathways, Molecular Mechanisms, and Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of naringenin against experimental colitis via suppression of Toll-like receptor 4/NF-κB signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Naringenin: an analgesic and anti-inflammatory citrus flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The citrus flavonoid naringenin confers protection in a murine endotoxaemia model through AMPK-ATF3-dependent negative regulation of the TLR4 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BAY 11-7082 | IκB/IKK inhibitor | Mechanism | Concentration [selleckchem.com]
- 8. Bay11-7082 attenuates neuropathic pain via inhibition of nuclear factor-kappa B and nucleotide-binding domain-like receptor protein 3 inflammasome activation in dorsal root ganglions in a rat model of lumbar disc herniation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. apexbt.com [apexbt.com]
- 11. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 12. bowdish.ca [bowdish.ca]
- 13. researchgate.net [researchgate.net]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
A Comparative Analysis of the Antioxidant Capacity of Naringenin Versus Naringenin Triacetate: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antioxidant capacity of the flavonoid naringenin against its synthetic derivative, naringenin triacetate. This document summarizes available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows.
Executive Summary
This guide, therefore, focuses on the robust body of evidence supporting the antioxidant activity of naringenin, presenting quantitative data from established in vitro assays. While a direct comparison with this compound is not possible at this time, the provided experimental protocols offer a framework for researchers to conduct such comparative analyses.
Quantitative Antioxidant Capacity of Naringenin
The antioxidant capacity of naringenin has been quantified using various standard assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.
| Antioxidant Assay | Naringenin IC50 Value | Reference Compound | Reference IC50 Value |
| DPPH Radical Scavenging Assay | 264.44 µM[1] | Vitamin C | 120.10 µM[1] |
| ABTS Radical Cation Scavenging Assay | 282 µg/mL[2] | - | - |
Note: Data for the Ferric Reducing Antioxidant Power (FRAP) assay for naringenin was not consistently reported in terms of a single quantitative value suitable for this table but the assay is commonly used to assess its antioxidant potential.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols can be adapted for a comparative study of naringenin and this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of the deep violet DPPH radical to the pale yellow diphenyl-picrylhydrazine is monitored spectrophotometrically.
Procedure:
-
Prepare a stock solution of the test compound (naringenin or this compound) in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions of the test compound.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.[3]
-
In a 96-well plate, add 20 µL of each dilution of the test compound to 180 µL of the DPPH solution.[3]
-
A control well should contain 20 µL of the solvent and 180 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.[3][4]
-
Measure the absorbance at 517 nm using a microplate reader.[4][5]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[4]
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical cation has a blue-green color, which is reduced in the presence of an antioxidant, and the change in color is measured spectrophotometrically.
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio.[6]
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will form the ABTS•+ stock solution.[6]
-
Dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6]
-
Prepare various concentrations of the test compound.
-
Add a small volume (e.g., 5 µL) of the test compound solution to a larger volume (e.g., 3.995 mL) of the diluted ABTS•+ solution.[6]
-
Incubate the mixture for a set time (e.g., 30 minutes) at room temperature in the dark.[6]
-
Measure the absorbance at 734 nm.[7]
-
The percentage of inhibition is calculated as in the DPPH assay.
-
The IC50 value is determined from the concentration-response curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.
Procedure:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[6]
-
Warm the FRAP reagent to 37°C before use.[6]
-
Prepare different concentrations of the test compound.
-
Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 220 µL) in a 96-well plate.[8]
-
Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[8]
-
A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.
-
The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of the antioxidant capacity of two compounds.
Caption: General workflow for comparing antioxidant capacities.
Naringenin Antioxidant Signaling Pathway
Naringenin exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways. A key pathway is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[9][10][11]
Caption: Naringenin activates the Nrf2/ARE antioxidant pathway.
Conclusion
The available scientific literature robustly supports the antioxidant capacity of naringenin through various in vitro assays. However, a notable absence of data for this compound prevents a direct comparative analysis at this time. The experimental protocols and workflows provided in this guide offer a clear path for researchers to undertake such a comparison. Future studies are warranted to elucidate the antioxidant potential of this compound and to understand how acetylation of the hydroxyl groups of naringenin impacts its antioxidant activity. This will be crucial for the potential development of naringenin derivatives with enhanced bioavailability and therapeutic efficacy.
References
- 1. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 5. mdpi.com [mdpi.com]
- 6. ijpsonline.com [ijpsonline.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Naringenin protects against 6-OHDA-induced neurotoxicity via activation of the Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Naringenin Triacetate: A Lipophilic Derivative for Enhanced Bioavailability and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Naringenin, a naturally occurring flavonoid abundant in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. However, its therapeutic application is often hampered by low aqueous solubility and poor oral bioavailability. To overcome these limitations, synthetic derivatives have been developed, with naringenin triacetate (NTA) emerging as a promising candidate with enhanced lipophilicity. This guide provides a comprehensive comparison of naringenin and this compound, focusing on their lipophilicity and the implications for their biological activity, supported by experimental data and detailed protocols.
Enhanced Lipophilicity of this compound
The addition of three acetyl groups to the naringenin backbone significantly increases its lipophilicity, a key factor in improving its ability to cross cell membranes and enhancing its bioavailability. Lipophilicity is quantitatively expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a nonpolar solvent (like octanol) to its concentration in a polar solvent (like water). A higher LogP value indicates greater lipophilicity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Experimental LogP | Calculated LogP |
| Naringenin | C₁₅H₁₂O₅ | 272.25 | 2.52[1] | - |
| This compound | C₂₁H₁₈O₈ | 398.36 | Not Available | 2.2 |
Note: The calculated LogP for this compound is sourced from PubChem. It is important to note that calculated values can vary between different predictive models.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from naringenin through an acetylation reaction. A typical laboratory-scale synthesis protocol is as follows:
-
Dissolution: Dissolve naringenin in a suitable solvent, such as pyridine.
-
Acetylation: Add a significant molar excess of acetic anhydride to the solution.
-
Reaction: Stir the mixture at room temperature for several hours to allow the reaction to proceed to completion.
-
Quenching: Quench the reaction by slowly adding cold water to the stirred solution.
-
Precipitation and Filtration: The addition of water will cause the this compound product to precipitate out of the solution. Collect the precipitate by filtration.
-
Drying: Dry the collected solid overnight to remove any residual solvent.
-
Purification (Optional): The product can be further purified, if necessary, using techniques such as recrystallization or column chromatography.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a standard measure of a compound's lipophilicity. Two common methods for its experimental determination are the shake-flask method and High-Performance Liquid Chromatography (HPLC).
1. Shake-Flask Method (OECD Guideline 107)
This is the traditional and most reliable method for determining LogP.
-
Preparation of Phases: Prepare water saturated with n-octanol and n-octanol saturated with water by vigorously shaking equal volumes of the two solvents and allowing them to separate.
-
Dissolution: Dissolve a precisely weighed amount of the test substance (naringenin or this compound) in the n-octanol-saturated water or water-saturated n-octanol.
-
Partitioning: Add a known volume of the other phase to the solution in a separatory funnel or a suitable vessel.
-
Equilibration: Shake the vessel for a predetermined period (e.g., 24 hours) at a constant temperature to allow for the partitioning of the solute between the two phases to reach equilibrium.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid in the separation.
-
Concentration Analysis: Carefully separate the two phases and determine the concentration of the test substance in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the solute in the n-octanol phase to its concentration in the aqueous phase.
2. High-Performance Liquid Chromatography (HPLC) Method (OECD Guideline 117)
This method estimates LogP based on the retention time of a compound on a reversed-phase HPLC column.
-
Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting the logarithm of the retention factor (k) against the known LogP values. The retention factor is calculated as k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.
-
Sample Analysis: Inject the test substance (naringenin or this compound) under the same chromatographic conditions and determine its retention time.
-
LogP Estimation: Calculate the retention factor for the test substance and use the calibration curve to estimate its LogP value.
Biological Implications and Signaling Pathways
The enhanced lipophilicity of this compound is expected to lead to improved absorption and cellular uptake, potentially amplifying its biological effects. Naringenin is known to modulate several key signaling pathways involved in cell growth, proliferation, and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that is often dysregulated in cancer. Naringin, the glycoside of naringenin, has been shown to inhibit this pathway, leading to reduced cancer cell proliferation and induction of apoptosis[2][3][4]. Given that naringenin is the active aglycone, it is the primary molecule responsible for this inhibition. The increased bioavailability of this compound could lead to more potent inhibition of this pathway.
Caption: Naringenin inhibits the PI3K/AKT/mTOR signaling pathway.
Interaction with BRD4
Recent studies have explored the interaction of flavonoids with bromodomain and extra-terminal domain (BET) proteins, such as BRD4. BRD4 is a key regulator of gene expression and is a promising target in cancer therapy. This compound has been identified as a compound with good binding affinity for the first bromodomain of BRD4 (BRD4 BD1). This interaction suggests a potential mechanism by which this compound may exert its anti-cancer effects by modulating gene transcription.
Caption: this compound binds to the BRD4 protein.
Conclusion
The acetylation of naringenin to form this compound represents a promising strategy to enhance the therapeutic potential of this bioactive flavonoid. The increased lipophilicity of this compound is expected to improve its oral bioavailability and cellular uptake, leading to more potent biological effects. Further experimental studies are warranted to definitively quantify the lipophilicity of this compound and to fully elucidate its mechanisms of action in various disease models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in the fields of drug discovery and natural product chemistry.
References
- 1. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal of Naringenin Triacetate: A Guide for Laboratory Professionals
For immediate reference, treat Naringenin triacetate as a hazardous chemical. Disposal must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
Health and Safety Profile
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral - Category 4)[1][2]
-
Causes skin irritation (Skin corrosion/irritation - Category 2)[1]
-
Causes serious eye irritation (Serious eye damage/eye irritation - Category 2A)[1]
-
Very toxic to aquatic life with long-lasting effects (Acute and Chronic aquatic toxicity - Category 1)[2]
Due to its environmental toxicity, it is imperative to prevent this compound from entering sewer systems or waterways[3][4].
Required Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification |
| Eye Protection | Safety glasses with side-shields or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area. A respirator may be needed for large quantities or spills. |
Step-by-Step Disposal Procedure
Chemical waste must be disposed of through an Environmental Health and Safety (EHS) program or a licensed chemical waste contractor[5].
-
Waste Identification : A laboratory chemical is considered waste when it is no longer intended for use[6][7].
-
Containerization :
-
Place solid this compound waste or contaminated lab trash (e.g., gloves, absorbent paper) in a designated, compatible, and sealable container[6][8]. Plastic containers are often preferred to glass to minimize breakage risks[5].
-
Ensure the container has a leak-proof, screw-on cap. Parafilm and corks are not acceptable closures[8].
-
Keep waste containers closed except when adding waste[6][8].
-
-
Labeling :
-
Affix a "Hazardous Waste" tag or label to the container as soon as waste is added[5][7].
-
The label must include the full chemical name, "this compound." Do not use abbreviations or chemical formulas[5][6].
-
For mixtures, list each chemical component and its approximate percentage.
-
Include the date of waste generation and the location of origin (e.g., lab number)[5].
-
-
Storage :
-
Store the sealed and labeled waste container in a designated hazardous waste storage area within the laboratory.
-
Utilize secondary containment, such as a lab tray, to capture any potential leaks. The secondary container should be able to hold 110% of the volume of the primary container[8].
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.
-
-
Disposal Request :
Caption: Step-by-step workflow for the proper disposal of this compound.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Containment and Cleanup Procedure |
| Small Spill | 1. Ensure the area is well-ventilated. 2. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). 3. Carefully sweep or scoop the absorbed material into a designated hazardous waste container. 4. Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste. |
| Large Spill | 1. Evacuate personnel from the immediate area. 2. If safe to do so, prevent the spill from entering drains. 3. Contact your institution's EHS or emergency response team immediately. |
Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste[7].
Caption: Logical flow for responding to a this compound spill.
Disposal of Empty Containers
Empty containers that held this compound must be handled carefully:
-
Triple-rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the residue)[6][7].
-
Collect the rinsate (the solvent from rinsing) and dispose of it as hazardous waste[6][7].
-
After triple-rinsing, deface or remove the original label[7].
-
The clean, air-dried container may then be disposed of in the regular trash or recycled, in accordance with institutional policies[6][7].
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound|3682-04-0|MSDS [dcchemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. vumc.org [vumc.org]
- 8. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Personal protective equipment for handling Naringenin triacetate
Essential Safety and Handling Guide for Naringenin Triacetate
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for this compound, including operational protocols and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Safety Data
This compound is classified as harmful if swallowed and causes skin and eye irritation[1]. While specific occupational exposure limits have not been established for this compound, it is prudent to handle it with a high degree of caution as a compound with unknown comprehensive toxicity[1].
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Chemical and Physical Properties | |
| CAS Number | 3682-04-0 |
| Molecular Formula | C21H18O8 |
| Molecular Weight | 398.36 g/mol [2] |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2] |
| Storage | Store at 4°C, protected from light. For long-term storage, -20°C or -80°C is recommended[2][3]. |
| Toxicity Data (Naringenin - Parent Compound) | |
| LD50 (Oral, Rat) | 100 mg/kg bwt (0% mortality) to 600 mg/kg bwt (100% mortality)[4] |
| NOAEL (13-week, Oral, Rat) | > 1250 mg/kg/day[5] |
| NOAEL (6-month, Oral, Rat) | > 1250 mg/kg/day[6] |
Note: Toxicity data is for the parent compound, Naringenin, and should be used as a precautionary reference for this compound.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following PPE must be worn at all times when handling this compound[3][7]:
| Protection Type | Required PPE | Specifications |
| Eye Protection | Safety goggles with side-shields | Must be worn to protect against splashes. |
| Hand Protection | Protective gloves | Nitrile gloves are recommended. Inspect for tears before use. |
| Body Protection | Laboratory coat | Should be worn to protect skin and clothing. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | Avoid inhalation of the powder. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure a clean and uncluttered workspace. Have all necessary equipment, including PPE and spill cleanup materials, readily available.
-
Weighing : Conduct weighing of this compound powder in a chemical fume hood to avoid inhalation of dust particles.
-
Solution Preparation : When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. If using volatile solvents like DMSO, perform this step in a chemical fume hood[3]. To aid dissolution, tubes can be heated to 37°C and sonicated[2].
-
Storage of Solutions : Store stock solutions in tightly sealed, clearly labeled containers. Protect from light by using amber vials or by wrapping containers in foil[3]. For short-term storage, -20°C is suitable, while -80°C is recommended for long-term storage to maintain stability[2].
-
Post-Handling : After handling, wash hands thoroughly with soap and water, even if gloves were worn. Clean all equipment and the work area to prevent cross-contamination.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste Collection : Collect all solid waste (e.g., contaminated gloves, weigh paper) and unused this compound in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Dispose of solutions containing this compound in a designated "Organic Liquid" waste container. Do not pour down the drain[7].
-
Container Disposal : Empty containers should be rinsed thoroughly with an appropriate solvent, and the rinsate collected as hazardous waste before the container is discarded.
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| If on Skin | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| If in Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
Chemical Spill Response
In the event of a this compound spill, follow the procedure outlined below.
Caption: Workflow for responding to a chemical spill of this compound.
Experimental Protocol Example: Synthesis of this compound
The following is a summarized experimental methodology for the synthesis of this compound, adapted from a published procedure[8]. This provides context for the handling of the compound in a research setting.
-
Reaction Setup : In a suitable reaction vessel, dissolve Naringenin (1.6 mmol) in acetic anhydride (10 mL).
-
Catalyst Addition : Add a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP) (0.1 mmol) to the reaction mixture.
-
Reaction Conditions : Heat the mixture using microwave irradiation for 5 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup : After the reaction is complete, the this compound product is isolated and purified using standard laboratory techniques such as extraction and chromatography.
Throughout this procedure, all handling of reagents and the final product should be conducted in a well-ventilated fume hood while wearing the appropriate personal protective equipment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. Polyphenol & Flavonoid Handling Protocols - Creative BioLabs [reagents-ingredients.creative-biolabs.com]
- 4. jocpr.com [jocpr.com]
- 5. Acute and 13 weeks subchronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Six months chronic toxicological evaluation of naringin in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 8. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
